Disodium 2,5-dihydroxyterephthalate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H4Na2O6 |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
disodium;2,5-dicarboxybenzene-1,4-diolate |
InChI |
InChI=1S/C8H6O6.2Na/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;/h1-2,9-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI Key |
QAGQFDYITIKYIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=CC(=C1[O-])C(=O)O)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dihydroxyterephthalic Acid and its Disodium Salt
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTA) and its corresponding disodium salt, Disodium 2,5-dihydroxyterephthalate. This compound and its derivatives are of significant interest, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). This document consolidates key chemical, physical, and spectroscopic data, along with detailed experimental protocols and graphical representations of relevant processes.
Chemical and Physical Properties
This compound is the salt derived from 2,5-dihydroxyterephthalic acid. While the properties of the disodium salt are not extensively documented in isolation, they can be inferred from the well-characterized parent acid and general principles of salt formation. The acid is a solid at room temperature and has limited solubility in water but is soluble in hot dimethylformamide.[1][2][3] The disodium salt, formed by deprotonating the carboxylic acid groups, is expected to exhibit significantly higher aqueous solubility.
Table 1: Physicochemical Properties of 2,5-Dihydroxyterephthalic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₆O₆ | [4][5] |
| Molecular Weight | 198.13 g/mol | [4][6] |
| Appearance | White to off-white or yellow solid/powder | [5][7] |
| Melting Point | >300 °C (decomposes) | [2][6] |
| Solubility | Sparingly soluble in water; Soluble in hot dimethylformamide (DMF) | [5][7][8] |
| CAS Number | 610-92-4 | [4][5] |
Table 2: Deduced Properties of this compound
| Property | Value/Description | Rationale |
| Chemical Formula | C₈H₄Na₂O₆ | Deprotonation of the two carboxylic acid groups of 2,5-dihydroxyterephthalic acid. |
| Molecular Weight | 242.09 g/mol | Calculated based on the chemical formula. |
| Solubility | Expected to be highly soluble in water. | Ionic nature of the sodium salt. |
| Appearance | Likely a solid crystalline or amorphous powder. | General property of salts. |
Spectroscopic Data
The spectroscopic properties of 2,5-dihydroxyterephthalic acid have been well-characterized. This data is crucial for confirming the structure and purity of the compound during synthesis and subsequent applications.
Table 3: Spectroscopic Data for 2,5-Dihydroxyterephthalic Acid
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | (DMSO-d₆, ppm): δ ~7.34 (s, 2H, Ar-H), δ ~13.02 (s, 2H, -COOH) | [1] |
| ¹³C NMR | (DMSO-d₆, ppm): δ ~166.67 (-COOH), δ ~150.09 (C-OH), δ ~115.89 (C-H) | [1] |
| FT-IR | Broad O-H stretch from carboxylic acid and phenol, C=O stretch of carboxylic acid (~1700 cm⁻¹), C=C aromatic stretches. | [9] |
Note: The exact peak positions in NMR and IR spectra can vary depending on the solvent and experimental conditions.
Experimental Protocols
The synthesis of 2,5-dihydroxyterephthalic acid often involves the in-situ formation of its disodium or dipotassium salt. Below are representative experimental protocols.
Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid via Carboxylation of Hydroquinone
This method involves the carboxylation of hydroquinone in the presence of a strong base.
-
Materials: Hydroquinone, potassium hydroxide, n-octane (solvent), carbon dioxide.
-
Procedure:
-
A mixture of hydroquinone and potassium hydroxide is prepared in n-octane in a high-pressure reactor.
-
The reactor is pressurized with carbon dioxide to approximately 11.5 MPa.
-
The mixture is heated to around 220°C with constant stirring (e.g., 400 r/min) for approximately 4 hours.[9]
-
After cooling, the solid product (dipotassium 2,5-dihydroxyterephthalate) is collected.
-
The salt is then dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dihydroxyterephthalic acid.
-
The precipitate is filtered, washed with water, and dried to yield the final product.[9]
-
Workflow for Synthesis of 2,5-Dihydroxyterephthalic Acid
Caption: Workflow for the synthesis of 2,5-dihydroxyterephthalic acid.
Protocol 2: Synthesis of Metal-Organic Framework MOF-74(Ni) using 2,5-Dihydroxyterephthalic Acid
This compound can be used in the aqueous synthesis of MOFs. Alternatively, the acid can be used directly with a metal salt in solution.
-
Materials: 2,5-dihydroxyterephthalic acid (H₄dhtp), Nickel(II) acetate tetrahydrate, deionized water.
-
Procedure:
-
A suspension of 2,5-dihydroxyterephthalic acid is prepared in deionized water.
-
An aqueous solution of nickel(II) acetate is added to the suspension.
-
The mixture is refluxed for approximately 1 hour.[10]
-
During reflux, the reactants dissolve and the MOF-74(Ni) product precipitates.
-
The resulting solid is collected by filtration, washed with water and a solvent like ethanol, and then dried under vacuum.
-
Applications in Research and Development
The primary application of this compound and its parent acid is in the synthesis of Metal-Organic Frameworks (MOFs).[8] The dihydroxyterephthalate linker is particularly notable for its use in creating MOFs with open metal sites, which are highly desirable for gas storage and separation applications.
Key MOFs synthesized using 2,5-dihydroxyterephthalate:
-
MOF-74 (also known as CPO-27): This series of MOFs (e.g., with Zn, Mg, Co, Ni) exhibits a honeycomb-like structure with one-dimensional channels.[11] The unsaturated metal sites are accessible for binding small gas molecules like CO₂ and H₂.[11][12]
-
UiO-66-(OH)₂: A functionalized version of the highly stable UiO-66 framework, where the hydroxyl groups on the linker can be used for post-synthetic modification or to tune the properties of the material.[9]
Logical Relationship in MOF Synthesis
Caption: Logical workflow for the synthesis of a Metal-Organic Framework.
Biological and Pharmacological Relevance
Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound or its parent acid in the context of drug development. The primary focus of research on this compound has been in materials science. Its structural similarity to other aromatic dicarboxylic acids suggests that any biological activity would need to be determined through dedicated screening and toxicological studies.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. rsc.org [rsc.org]
- 2. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 3. Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Manufacturers of 2,5-Dihydroxyterephthalic acid, 98%, CAS 610-92-4, D 0562, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. 2,5-Dihydroxyterephthalic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis of 2,5-Dihydroxyterephthalic Acid from Hydroquinone: A Technical Guide
Introduction
2,5-Dihydroxyterephthalic acid (DHTA) is a valuable aromatic dicarboxylic acid utilized as a monomer in the production of high-performance polymers such as polyesters and polyamides, as well as a precursor for fluorescent agents and pharmaceutical intermediates.[1] The growing demand for DHTA necessitates efficient and well-documented synthetic routes. This technical guide provides an in-depth overview of the primary method for synthesizing DHTA from hydroquinone: the Kolbe-Schmitt reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
The core of the synthesis involves the dicarboxylation of hydroquinone. This is typically achieved through the Kolbe-Schmitt reaction, which involves the reaction of a dialkali metal salt of hydroquinone with carbon dioxide under elevated temperature and pressure.[1][2][3]
Reaction Pathway
The synthesis of 2,5-dihydroxyterephthalic acid from hydroquinone proceeds via the Kolbe-Schmitt reaction. The overall transformation is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of 2,5-dihydroxyterephthalic acid from hydroquinone.
Table 1: Reaction Conditions and Yields
| Reference | Hydroquinone Salt | Catalyst/Additive | Solvent/Medium | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| [1] | Dipotassium salt | Potassium acetate | Light oil | 250 | 0.9 | 3 | 86.39 |
| [4] | Dipotassium salt | K2CO3 | n-octane | 220 | 11.5 | 4 | 76.52 |
| [5][6] | Disodium salt | Sodium acetate | Slurry reactor | 200 | 1.0 | 4.17 | 83 |
| [7] | Not specified | None | Suspending agent | 160-240 | Superatmospheric | 4 | 78 |
Table 2: Byproduct Formation in a Representative Reaction [1]
| Compound | Conversion Ratio (%) |
| 2,5-Dihydroxyterephthalic acid | 86.39 |
| 2,5-Dihydroxybenzoic acid | 6.92 |
| Unreacted Hydroquinone | 5.83 |
| Benzoquinone | 0.01 |
Experimental Protocols
The following are detailed experimental protocols based on cited literature for the synthesis of 2,5-dihydroxyterephthalic acid.
Protocol 1: Synthesis using Dipotassium Salt of Hydroquinone in Light Oil [1]
-
Preparation of Dipotassium Salt of Hydroquinone: Hydroquinone is converted to its dipotassium salt using a stoichiometric amount of potassium hydroxide. The resulting salt must be thoroughly dehydrated before use.
-
Reaction Setup: A 120 mL autoclave equipped with a stirring mechanism is charged with 4.5 g (24.2 mmoles) of the dried dipotassium salt of hydroquinone, 4.75 g (48.4 mmoles) of potassium acetate, and 45 g of light oil.
-
Inerting the Reactor: The autoclave is sealed, and the internal atmosphere is displaced with nitrogen gas.
-
Reaction: Stirring is initiated, and the mixture is heated to 250°C. Upon reaching the target temperature, the nitrogen atmosphere is replaced with carbon dioxide. The reaction is conducted under a carbon dioxide pressure of 0.9 MPa with continuous stirring for 3 hours.
-
Work-up: After the reaction period, the autoclave is cooled to below 100°C. The resulting slurry is then treated with an acid to neutralize the reaction mixture and precipitate the 2,5-dihydroxyterephthalic acid product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
Protocol 2: Synthesis using Disodium Salt of Hydroquinone in a Slurry Reactor [5][6]
-
Preparation of Disodium Salt of Hydroquinone (DSH): Hydroquinone is reacted with a sodium base such as sodium hydroxide or a sodium alkoxide to form the disodium salt, which is then dried.
-
Reaction Setup: A slurry reactor is heated to 140°C for 3 hours and then purged with nitrogen. After cooling to 50°C, the reactants, including the DSH and sodium acetate as a catalyst, are introduced under a continuous nitrogen purge.
-
Reaction: The reactor is heated to 200°C, and carbon dioxide is introduced to a pressure of 1.0 MPa (10 bar). The reaction is carried out for approximately 4 hours and 10 minutes (250 minutes) with stirring.
-
Work-up: The reactor is cooled to 80°C, and a 5.9% HCl solution is added until the pH of the mixture reaches 5-6, with stirring for an additional 15-20 minutes.
-
Isolation and Purification: The aqueous phase is separated, and methanol is added. The resulting mixture is dried at 80°C for 6 hours to yield a yellow-greenish powder of 2,5-dihydroxyterephthalic acid. Product purity is typically assessed by HPLC.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of 2,5-dihydroxyterephthalic acid is outlined in the following diagram.
References
- 1. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. JP5762327B2 - Method for producing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Disodium 2,5-dihydroxyterephthalate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 2,5-dihydroxyterephthalate is the disodium salt of 2,5-dihydroxyterephthalic acid. While a specific CAS number for the disodium salt is not consistently reported in public databases, its formation is a key step in several synthetic routes to 2,5-dihydroxyterephthalic acid (CAS No. 610-92-4), a valuable compound in materials science and as an intermediate for pharmaceuticals.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis of 2,5-dihydroxyterephthalic acid involving its disodium salt, its chemical and physical properties, and its applications in research and development.
Chemical Identity and Properties
While this compound is often generated in situ during synthesis, the properties of the resulting 2,5-dihydroxyterephthalic acid are well-documented.
| Property | Value | Source |
| Molecular Formula | C8H4Na2O6 | N/A |
| Molecular Weight | 242.08 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in water | N/A |
Table 1: Physicochemical Properties of 2,5-Dihydroxyterephthalic Acid (the parent compound)
| Property | Value |
| CAS Number | 610-92-4 |
| Molecular Formula | C8H6O6 |
| Molecular Weight | 198.13 g/mol |
| Melting Point | >300 °C |
| Solubility | Soluble in hot dimethylformamide |
Synthesis and Experimental Protocols
A prevalent method for synthesizing 2,5-dihydroxyterephthalic acid involves the carboxylation of a disodium salt of hydroquinone.[6][7][8] This process, a variation of the Kolbe-Schmitt reaction, highlights the role of the disodium salt as a critical intermediate.[8][9][10]
Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid via Disodium Salt of Hydroquinone [6][7][8]
This protocol synthesizes 2,5-dihydroxyterephthalic acid (DHTA) from a disodium salt of hydroquinone (DSH) in a slurry reactor.
Materials:
-
Disodium salt of hydroquinone (DSH)
-
Carbon dioxide (CO2)
-
Sodium acetate (catalyst)
-
Hydrochloric acid (HCl)
-
Methanol
-
Risella 907 oil (reaction medium)
-
Nitrogen (for inert atmosphere)
Equipment:
-
Slurry reactor equipped with heating, stirring, and pressure control
-
HPLC system for analysis
Procedure:
-
Reactor Preparation: The reactor is heated to 140°C for 3 hours and then purged with nitrogen.
-
Charging the Reactor: The reactor is cooled to 50°C. Dehydrated and mixed Disodium salt of hydroquinone (DSH) (0.1208 mol) and Risella 907 oil (241.8689 g) are added to the reaction vessel under a nitrogen atmosphere. Anhydrous sodium acetate (0.2415 mol) is then added, and the reactor is sealed.
-
Heating and Evacuation: The reaction mixture is heated to 100°C with stirring. The pressure inside the reactor is evacuated three times every 5 minutes.
-
Reaction: The temperature is raised to 200°C. The nitrogen atmosphere is replaced with carbon dioxide at 10 bar pressure, and the mixture is stirred at 505 rpm for 250 minutes.
-
Acidification: The mixture is cooled to 80°C, and a 5.9% hydrochloric acid solution is added and stirred for 15-20 minutes until the pH reaches 5-6.
-
Product Isolation: The aqueous phase is separated. Methanol is added to the organic phase to precipitate the product. The resulting solid is dried at 80°C for 6 hours to yield a yellow-greenish powder of 2,5-dihydroxyterephthalic acid.
-
Analysis: The yield and purity of the DHTA are determined by HPLC analysis.
Optimized Reaction Conditions for Maximum Yield [6][7][8]
| Parameter | Optimal Value |
| Temperature | 200°C |
| Catalyst to DSH Molar Ratio | 2.085 |
| Reaction Time | 250 minutes |
| Pressure | 10 bar |
| Predicted Yield | 83.385% |
| Experimental Yield | 83% |
Below is a workflow diagram illustrating the synthesis process.
Synthesis workflow for 2,5-dihydroxyterephthalic acid.
Applications in Research and Drug Development
2,5-Dihydroxyterephthalic acid and its derivatives are versatile compounds with applications in various fields of research and development.
-
Monomer for High-Performance Polymers: It serves as a key monomer in the synthesis of advanced polymers, including high-strength fibers.[11]
-
Metal-Organic Frameworks (MOFs): The hydroxyl and carboxyl functional groups make it an excellent linker for the construction of MOFs. These materials have potential applications in gas storage and separation.
-
Pharmaceutical and Agrochemical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]
The logical relationship for its application as a building block is shown below.
Applications of 2,5-dihydroxyterephthalic acid.
While a dedicated CAS number for this compound is not readily found, its significance as a key intermediate in the synthesis of 2,5-dihydroxyterephthalic acid is clear. The methodologies presented provide a robust framework for the production of this valuable chemical. Its utility in the development of novel materials and as a precursor for pharmaceuticals underscores its importance for the scientific and drug development communities.
References
- 1. Manufacturers of 2,5-Dihydroxyterephthalic acid, 98%, CAS 610-92-4, D 0562, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydroxyterephthalic acid | CAS#:610-92-4 | Chemsrc [chemsrc.com]
- 5. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 10. US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 11. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure and Applications of 2,5-Dihydroxyterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-dihydroxyterephthalic acid (DHTA), a multifunctional aromatic organic compound, is a molecule of significant interest in materials science, organic synthesis, and potentially in pharmaceutical development. Its rigid structure, featuring two hydroxyl and two carboxylic acid groups, allows for versatile chemical modifications and coordination chemistry. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and crystallographic data. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its primary application as a linker in the formation of Metal-Organic Frameworks (MOFs).
Molecular Structure and Physicochemical Properties
2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is characterized by a central benzene ring substituted with two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups at the 2,5 and 1,4 positions, respectively. This arrangement of functional groups dictates its chemical behavior, including its acidity, ability to form strong hydrogen bonds, and its utility as a chelating agent for metal ions.[1][2] The molecule is a solid at room temperature and is generally described as a yellow, dark gray, or green powder.[1][3][4]
The key physicochemical properties of DHTA are summarized in the table below. It exhibits low solubility in water but is soluble in hot polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[5][6]
| Property | Value | Citation(s) |
| IUPAC Name | 2,5-dihydroxybenzene-1,4-dicarboxylic acid | [7] |
| CAS Number | 610-92-4 | [3] |
| Molecular Formula | C₈H₆O₆ | [7][8] |
| Molecular Weight | 198.13 g/mol | [7][8] |
| Melting Point | >300 °C | [3] |
| Predicted pKa | 2.17 ± 0.10 | [3][4][6][8] |
| Predicted Density | 1.779 ± 0.06 g/cm³ | [6][8] |
| Appearance | Dark gray to green solid | [3][4] |
| Solubility | Soluble in hot dimethylformamide; sparingly soluble in water | [5][6][8][9][10] |
Crystallographic Analysis
The molecular structure of 2,5-dihydroxyterephthalic acid has been elucidated in both anhydrous and dihydrate forms through X-ray diffraction techniques. The crystal structures reveal extensive intermolecular hydrogen bonding, which dictates the packing of the molecules in the solid state.
In the anhydrous form , the carboxylic acid groups form strong, centrosymmetric hydrogen-bonded rings, linking the molecules into chains. An intramolecular hydrogen bond is also present between the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid. The dihydrate form exhibits a different hydrogen bonding network, where water molecules interrupt the direct interaction between carboxylic acid groups and act as hydrogen bond donors and acceptors, connecting the DHTA molecules into a layered structure.[11]
Quantitative crystallographic data for both forms are presented below for comparison.
| Parameter | Anhydrous DHTA | DHTA Dihydrate[11] |
| Formula | C₈H₆O₆ | C₈H₆O₆·2H₂O |
| Molecular Weight | 198.13 | 234.16 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 5.0312(1) | 5.1883(10) |
| b (Å) | 7.9409(2) | 17.545(4) |
| c (Å) | 10.3340(3) | 5.4990(12) |
| α (°) | 77.019(1) | 90 |
| β (°) | 80.208(1) | 103.03(1) |
| γ (°) | 87.051(1) | 90 |
| Volume (ų) | 396.15(2) | 487.68(17) |
| Z (molecules/cell) | 2 | 2 |
Experimental Protocols: Synthesis of DHTA
Several synthetic routes to 2,5-dihydroxyterephthalic acid have been established. The following protocols are based on common laboratory-scale preparations.
Synthesis from 2,5-Dibromoterephthalic Acid
This method involves a copper-catalyzed hydroxylation of a dihaloterephthalic acid precursor. It offers high yields and purity.[11]
Experimental Protocol:
-
Salt Formation: In a reaction vessel, dissolve 2,5-dibromoterephthalic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) to form the dibasic salt.
-
Catalyst Preparation: In a separate vessel, dissolve a copper(I) source (e.g., CuBr) and a coordinating ligand in water under an inert atmosphere (e.g., nitrogen).
-
Hydroxylation Reaction: Heat the solution of the dibasic salt to approximately 80 °C under nitrogen. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the mixture at 80 °C for 24-30 hours. The reaction progress can be monitored by techniques such as HPLC.
-
Acidification & Precipitation: After cooling the reaction mixture to room temperature, acidify it with a strong acid (e.g., concentrated HCl). This will protonate the dibasic salt, causing the 2,5-dihydroxyterephthalic acid product to precipitate.
-
Isolation and Purification: Filter the resulting precipitate (typically a yellow solid), wash thoroughly with water to remove salts, and dry under vacuum to yield the crude product.[11] Further purification can be achieved by recrystallization.
Synthesis via Kolbe-Schmitt Reaction
This method involves the carboxylation of hydroquinone using carbon dioxide under pressure.
Experimental Protocol:
-
Reactant Preparation: In a high-pressure slurry reactor, charge the disodium salt of hydroquinone, a catalyst such as sodium acetate, and a high-boiling point oil (e.g., mineral oil) as the reaction medium.[12]
-
Inerting: Seal the reactor and purge with nitrogen gas while heating to remove any residual water.
-
Carboxylation: Pressurize the reactor with carbon dioxide (e.g., to 10 bar) and heat to the reaction temperature (e.g., 175-200 °C).[12]
-
Reaction: Maintain the temperature and pressure with vigorous stirring for a set reaction time (e.g., 3-5 hours).
-
Workup: Cool the reactor, vent the CO₂, and add water to the mixture. Acidify with hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Isolation: Isolate the aqueous phase, and add a solvent like methanol. The product can then be filtered, washed, and dried. The yield can be optimized by adjusting temperature, pressure, and reaction time.[12]
Applications
While DHTA is noted as a useful intermediate in the synthesis of pharmaceuticals and high-strength polymers, its most prominent and well-documented application is as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs).[2][11][13]
Linker for Metal-Organic Frameworks (MOFs)
The unique molecular structure of DHTA is ideally suited for creating porous, crystalline MOF materials. The two carboxylate groups can coordinate with metal ions (or metal clusters) to form the nodes of the framework, while the rigid benzene ring acts as a linear linker.[2] The hydroxyl groups can also participate in coordination and, critically, they functionalize the internal pore surfaces of the MOF.
This functionality is key to many MOF applications:
-
Gas Storage and Separation: The hydroxyl groups provide polar sites that can enhance the selective adsorption of specific gases, such as carbon dioxide (CO₂), over others like nitrogen or methane. This makes DHTA-based MOFs promising candidates for carbon capture technologies.[2]
-
Catalysis: The metal nodes can act as catalytic sites, and the functionalized pores of the framework can create a specific chemical environment to promote certain reactions.
-
Electrochromic Devices: MOFs made with DHTA linkers have been shown to exhibit electrochromism, where the material changes color in response to an electrical charge. This is attributed to the redox activity of the DHTA linker itself.
Pharmaceutical Intermediate
DHTA is cited as a valuable intermediate in the synthesis of pharmaceuticals, including potential anticancer and antibacterial agents.[8][9][13] The functional groups provide reactive handles for building more complex molecules. However, specific, publicly documented pathways from DHTA to commercial drug products are not as prevalent in the literature as its use in materials science. Its structural similarity to endogenous molecules suggests potential for designing enzyme inhibitors or receptor ligands, a field that warrants further exploration.
Conclusion
2,5-dihydroxyterephthalic acid is a versatile organic compound with a well-defined molecular and crystal structure. Its synthesis is achievable through multiple robust protocols, and its physicochemical properties make it an exceptional building block for advanced materials. The primary application in the formation of functional Metal-Organic Frameworks highlights the direct link between its molecular features—rigid core, metal-coordinating carboxylates, and pore-functionalizing hydroxyls—and macroscopic material performance. For professionals in materials and drug development, DHTA represents a foundational molecule with significant potential for creating novel materials and complex chemical entities.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dakenchem.com [dakenchem.com]
- 3. 2,5-Dihydroxyterephthalic acid price,buy 2,5-Dihydroxyterephthalic acid - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 7. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dihydroxyterephthalic acid CAS#: 610-92-4 [m.chemicalbook.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. 2,5-Dihydroxyterephthalic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Spectroscopic Profile of Disodium 2,5-dihydroxyterephthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium 2,5-dihydroxyterephthalate, the deprotonated form of 2,5-dihydroxyterephthalic acid (DHTA), is a versatile organic linker pivotal in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). Its coordination properties and the inherent functionalities of its hydroxyl and carboxylate groups make it a subject of significant interest in materials science and drug development. This guide provides an in-depth overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its characterization.
Spectroscopic Data
Table 1: UV-Visible and Fluorescence Spectroscopy
| Compound | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Expected for this compound |
| 2,5-Dihydroxyterephthalic Acid (DHTA) | Various Organic Solvents | ~375 | Blue Emission | A red-shift in both absorption and emission is expected due to deprotonation of the hydroxyl and carboxylic acid groups, which increases electron density on the aromatic ring. |
| Potassium 2,5-dihydroxyterephthalate (DHT-K) | Water | Not specified | 540 (Yellow Fluorescence) | Similar to the potassium salt, yellow fluorescence is anticipated. The aqueous solubility of the disodium salt makes water an appropriate solvent for these measurements. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Expected for this compound |
| ¹H NMR | 2,5-Dihydroxyterephthalic Acid | DMSO-d₆ | ~7.3 (s, 2H, Ar-H), ~10.5 (br s, 2H, -OH), ~13.0 (br s, 2H, -COOH) | In D₂O, the acidic protons of the hydroxyl and carboxylic acid groups will be exchanged and will not be observed. The aromatic proton signal is expected to shift slightly upfield due to increased electron shielding from the deprotonated groups. |
| ¹³C NMR | 2,5-Dihydroxyterephthalic Acid | DMSO-d₆ | ~117 (Ar-C-H), ~150 (Ar-C-OH), ~168 (C=O) | The carboxylate carbon signal is expected to shift downfield to ~170-180 ppm upon deprotonation. The aromatic carbons will also experience shifts due to the change in electronic environment. |
Table 3: Infrared (IR) Spectroscopy
| Compound | Sample State | Key Vibrational Frequencies (cm⁻¹) | Expected for this compound |
| 2,5-Dihydroxyterephthalic Acid | Solid (KBr or ATR) | ~3000-3500 (broad, O-H stretch), ~1650-1700 (C=O stretch, carboxylic acid) | The broad O-H stretching band will be absent. The sharp C=O stretching frequency of the carboxylic acid will be replaced by two characteristic bands for the carboxylate anion: an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1360-1450 cm⁻¹. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the compound in solution.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions (e.g., 10, 25, 50 µM) using deionized water.
-
Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank reference.
-
Sample Measurement: Record the UV-Vis spectrum of each dilution from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
Objective: To characterize the emission properties of the compound.
Instrumentation: A spectrofluorometer.
Procedure:
-
Sample Preparation: Use the same dilute solutions prepared for UV-Visible spectroscopy. The concentration may need to be adjusted to avoid inner filter effects.
-
Excitation: Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.
-
Data Analysis: Determine the wavelength of maximum emission.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent proton signal.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The absence of exchangeable protons (-OH, -COOH) is expected.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis of this compound and its characterization workflow.
Fluorescent Properties of 2,5-Dihydroxyterephthalate-Based MOFs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of Metal-Organic Frameworks (MOFs) based on the 2,5-dihydroxyterephthalate (DHTP), also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid (DOBDC), linker. This class of MOFs has garnered significant attention for its intriguing photophysical properties and its potential applications in chemical sensing, bio-imaging, and drug delivery. This guide details the synthesis, fluorescent characteristics, and sensing applications of these materials, presenting quantitative data in accessible formats and outlining key experimental protocols.
Introduction to 2,5-Dihydroxyterephthalate-Based MOFs
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of 2,5-dihydroxyterephthalic acid as an organic linker is particularly noteworthy due to its intrinsic fluorescence and the presence of hydroxyl and carboxyl functional groups. These groups not only facilitate the formation of robust frameworks with various metal ions but also play a crucial role in the material's fluorescent properties. The inherent fluorescence of the DHTP linker can be modulated by the choice of the metal center, the solvent molecules within the pores, and interactions with guest molecules, making these MOFs highly tunable platforms for various applications.
The fluorescence in DHTP-based MOFs often arises from the ligand itself, but the overall photoluminescent behavior is a complex interplay of factors including ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and, most notably, Excited-State Intramolecular Proton Transfer (ESIPT). The ESIPT process, facilitated by the hydroxyl and carboxyl groups on the linker, is particularly sensitive to the local environment, making these MOFs excellent candidates for chemical sensing.
Synthesis of Fluorescent DHTP-Based MOFs
The synthesis of DHTP-based MOFs is typically achieved through solvothermal or hydrothermal methods. The choice of metal precursor, solvent system, temperature, and reaction time are critical parameters that influence the crystallinity, morphology, and fluorescent properties of the final product.
Synthesis of the 2,5-Dihydroxyterephthalic Acid (DHTP) Linker
The DHTP linker is the cornerstone of this class of fluorescent MOFs. Its synthesis can be achieved through various organic chemistry routes. One common method involves the carboxylation of hydroquinone.
Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid
-
Reaction Setup: In a slurry reactor, disodium salt of hydroquinone is mixed with a catalyst, such as sodium acetate.
-
Carboxylation: The mixture is subjected to a carbon dioxide atmosphere under pressure (e.g., 10 bar) and elevated temperature (e.g., 200°C).[1]
-
Reaction Time: The reaction is allowed to proceed for a set duration, typically ranging from 3 to 5 hours.[1]
-
Acidification: After the reaction, the mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).
-
Purification: The crude product is then collected by filtration, washed with water to remove impurities, and dried. Recrystallization from a suitable solvent may be performed for further purification.
Synthesis of DHTP-Based MOFs (e.g., Mg-MOF-74/CPO-27-Mg)
Mg-MOF-74, also known as CPO-27-Mg, is a prominent example of a DHTP-based MOF with interesting fluorescent properties.
Experimental Protocol: Solvothermal Synthesis of Mg-MOF-74
-
Precursor Solution Preparation: 2,5-dihydroxyterephthalic acid (H₄DOBDC) and a magnesium salt (e.g., Mg(NO₃)₂·6H₂O) are dissolved in a mixture of solvents, typically N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H₂O) in a specific volumetric ratio (e.g., 15:1:1).[2][3] Triethylamine (TEA) can be added as a deprotonating agent.[4]
-
Ultrasonication: The solution is sonicated to ensure homogeneity.[2]
-
Solvothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 125°C) for a defined period (e.g., 20-24 hours).[2][3]
-
Isolation and Washing: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with a fresh solvent (e.g., DMF, then methanol) to remove unreacted precursors and solvent molecules from the pores.[4][5]
-
Activation: The washed MOF is activated by heating under vacuum to remove the solvent molecules coordinated to the metal sites, making the pores accessible for guest molecules. A typical activation procedure involves heating at a specific temperature (e.g., 100°C) under vacuum for several hours.[5]
Fluorescent Properties and Sensing Mechanisms
The fluorescence of DHTP-based MOFs is highly sensitive to their chemical environment. This sensitivity is the basis for their application as chemical sensors. The primary mechanisms governing their fluorescence are ligand-based emission, fluorescence quenching, fluorescence enhancement, and solvatochromism, often mediated by the ESIPT process.
Ligand-Based Fluorescence and the Role of the Metal Ion
The intrinsic fluorescence of the DHTP linker is the primary source of luminescence in these MOFs. The emission properties, such as wavelength and quantum yield, are significantly influenced by the metal ion coordinated to the linker. Different metal ions can alter the rigidity of the framework and the electronic structure of the linker, thereby affecting the radiative and non-radiative decay pathways of the excited state. For instance, paramagnetic metal ions can lead to fluorescence quenching, while closed-shell metal ions like Zn²⁺ and Mg²⁺ often result in highly luminescent materials.
Excited-State Intramolecular Proton Transfer (ESIPT)
A key feature of DHTP-based MOFs is the occurrence of ESIPT. Upon photoexcitation, a proton from a hydroxyl group can be transferred to a nearby carboxylate oxygen atom. This process leads to the formation of a transient keto-tautomer, which has a different electronic structure and a distinct, red-shifted emission compared to the initial enol form. The efficiency of ESIPT and the resulting dual emission are highly dependent on the local environment, including the presence of guest molecules, which can affect the proton transfer pathway. This sensitivity of the ESIPT process is a cornerstone of their sensing applications.
Data Presentation: Quantitative Fluorescent Properties
The following tables summarize the key quantitative fluorescent properties of selected 2,5-dihydroxyterephthalate-based MOFs reported in the literature.
Table 1: Photophysical Properties of Selected DHTP-Based MOFs
| MOF | Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) | Ref. |
| Zn-DHTP MOF | Zn²⁺ | 400 | - | up to 27 | - | [6] |
| Alkaline Earth MOFs | Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | ~300-400 | ~450-550 | - | 0.2 - 4.3 | [6] |
| Tb-MOF | Tb³⁺ | - | - | 94.91 | - |
Table 2: Fluorescent Sensing Performance of Selected DHTP-Based MOFs
| MOF | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) | Ref. |
| Zn-MOF | Fe³⁺ | Quenching | 0.95 µM | - | [7] |
| In-MOF (H₂DOBDC) | Trinitrophenol (TNP) | Quenching | 66 ± 8 ppb | 8.33 x 10⁴ | [8] |
| Al-MOF | Nitrobenzene (NB) | Quenching | - | - | [9] |
| Zn-MOF | KMnO₄⁻ | Quenching | 0.13 µM | - | [7] |
Experimental Protocols for Fluorescence Sensing
The application of DHTP-based MOFs as fluorescent sensors involves the preparation of the MOF material, its interaction with the analyte, and the measurement of the resulting change in fluorescence.
General Protocol for Solution-Phase Sensing
-
MOF Dispersion: A specific amount of the activated MOF powder is dispersed in a suitable solvent (e.g., water, DMF, ethanol) to form a stable suspension. Sonication may be used to ensure uniform dispersion.
-
Analyte Addition: A solution of the analyte of interest is incrementally added to the MOF suspension.
-
Fluorescence Measurement: After each addition of the analyte, the fluorescence spectrum of the suspension is recorded using a spectrofluorometer. The excitation wavelength is chosen based on the absorption maximum of the MOF.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration. For quenching experiments, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
Protocol for Vapor-Phase Sensing
-
Sensor Film Preparation: A thin film of the MOF is prepared on a solid substrate (e.g., a glass slide) by drop-casting a suspension of the MOF and allowing the solvent to evaporate. The film is then activated by heating.[9]
-
Exposure to Analyte Vapor: The MOF-coated substrate is placed in a sealed chamber containing the vapor of the analyte.[9]
-
In-situ Fluorescence Measurement: The fluorescence of the film is monitored over time as it is exposed to the analyte vapor.
-
Data Analysis: The change in fluorescence intensity is correlated with the exposure time and concentration of the analyte vapor.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) to illustrate key workflows and mechanisms.
Experimental Workflow for MOF Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of DHTP-based MOFs.
Mechanism of Fluorescence Sensing via Quenching
Caption: Schematic of fluorescence quenching in a MOF-based sensor upon interaction with an analyte.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. eeer.org [eeer.org]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103992339A - Method for synthesizing metal organic framework material Mg-MOF-74 - Google Patents [patents.google.com]
- 6. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 9. Functionalised Al( iii ) metal organic frameworks for fluorescence sensing of nitroaromatic vapours - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00862F [pubs.rsc.org]
Navigating the Safety Profile of Disodium 2,5-dihydroxyterephthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GHS Hazard Classification
The hazard classification for 2,5-dihydroxyterephthalic acid, the parent compound of Disodium 2,5-dihydroxyterephthalate, is summarized below. It is recommended to handle the disodium salt with the same level of caution.
GHS Data for 2,5-Dihydroxyterephthalic Acid
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram:
Toxicological Data
Limited toxicological data is available. The following data is for Disodium Terephthalate, a related compound, and should be interpreted with caution as it lacks the dihydroxy functional groups.
| Test | Route of Administration | Species | Value |
| LD50 | Intraperitoneal | Mouse | 4600 mg/kg |
| LDLo | Intravenous | Mouse | 1300 mg/kg |
| LD50 | Oral | Mouse | 6300 mg/kg |
| LD50 | Subcutaneous | Mouse | 8600 mg/kg |
Physical and Chemical Properties
The following properties are for 2,5-dihydroxyterephthalic acid.
| Property | Value |
| Molecular Formula | C8H6O6 |
| Molecular Weight | 198.13 g/mol |
| Appearance | No data available |
| Vapor Pressure | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not publicly available. The LD50 and LDLo values are standard toxicological metrics representing the dose that is lethal to 50% of the test population and the lowest lethal dose, respectively. These studies are typically conducted under controlled laboratory conditions following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks. The following protocols are derived from safety data sheets for 2,5-dihydroxyterephthalic acid.
Handling:
-
Work in a well-ventilated area. Use a local exhaust system if dust or aerosols are generated.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] A face shield may be necessary in situations with a risk of splashing or dust generation.[1]
-
Prevent the dispersion of dust.[1]
-
Wash hands and face thoroughly after handling.[1]
-
All chemical products should be treated as having unknown hazards and toxicity.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dark, and dry place.[1]
-
Store away from incompatible materials, such as oxidizing agents.[1]
Emergency Procedures
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
-
Ingestion: Rinse the mouth. Seek medical advice if you feel unwell.[1]
-
Protection for First-Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[1]
-
Special Hazards: Hazardous combustion products may include carbon dioxide and carbon monoxide.[1]
-
Firefighter Protection: Wear personal protective equipment and perform fire-extinguishing work from the windward side.[1]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Keep unnecessary personnel away from the spill area.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup: Sweep up the material, taking care not to disperse dust, and place it into an airtight container for disposal in accordance with local regulations.[1]
Visual Guides
GHS Hazard Relationship Diagram
Caption: GHS Hazard Classifications for 2,5-Dihydroxyterephthalic Acid.
Safe Chemical Handling Workflow
Caption: General Workflow for Safe Handling of Chemical Powders.
References
An In-Depth Technical Guide to the Key Applications of Disodium 2,5-dihydroxyterephthalate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal applications of disodium 2,5-dihydroxyterephthalate and its corresponding acid, 2,5-dihydroxyterephthalic acid (DHTA), in the field of materials science. The unique molecular structure of this compound, featuring both carboxylate and hydroxyl functional groups, makes it a versatile building block for a range of advanced materials. This guide will delve into its applications in metal-organic frameworks (MOFs) for gas storage and separation, as a high-performance electrode material for next-generation batteries, and in the development of novel electrochromic devices.
Metal-Organic Frameworks (MOFs) for Gas Adsorption and Catalysis
2,5-dihydroxyterephthalic acid is a premier organic linker for the synthesis of a class of highly porous and crystalline materials known as metal-organic frameworks. The most prominent among these are the M-MOF-74 series (also known as CPO-27), where 'M' can be a variety of divalent metal ions such as Mg, Mn, Co, Ni, and Zn. These materials are characterized by one-dimensional hexagonal channels decorated with open metal sites, which are excellent for the adsorption of various gases.
The primary application of M-MOF-74 is in carbon dioxide capture and storage, a critical technology for mitigating greenhouse gas emissions. The exposed metal cations and the hydroxyl groups of the linker create a high affinity for CO2 molecules.
Quantitative Performance Data for M-MOF-74
The choice of the metal center in the M-MOF-74 structure significantly influences its properties, such as surface area and gas adsorption capacity. A summary of these properties for various M-MOF-74 analogues is presented below.
| Metal Ion (M) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Conditions |
| Mg | ~1525-1640 | 3.63 - 9.20 | 298-303 K, ~0.1-1 bar |
| Ni | - | 12.35 | Computational Screening |
| Co | - | - | Retains 60% capacity in presence of water |
| Zn | - | - | - |
| Mn | - | - | - |
Note: The CO₂ adsorption capacity can vary significantly based on the synthesis method, activation conditions, and the presence of moisture.[1][2][3][4]
Experimental Protocol: Synthesis of Mg-MOF-74
This protocol describes a typical solvothermal synthesis of Mg-MOF-74.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (DHTA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1.95 mmol of Mg(NO₃)₂·6H₂O and 0.83 mmol of DHTA in a mixed solvent of 67.5 mL DMF, 4.5 mL deionized water, and 4.5 mL ethanol.
-
Sonicate the mixture for 30 minutes to ensure homogeneity.
-
Transfer the solution to a 100 mL Teflon-lined autoclave.
-
Heat the autoclave at 125°C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The product is washed with fresh DMF and then methanol to remove unreacted precursors.
-
The final product is activated by heating under vacuum to remove the solvent molecules from the pores.
Logical Workflow: CO₂ Capture in M-MOF-74
Electrode Materials for Sodium-Ion Batteries
The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of dihydroxyterephthalic acid, has emerged as a promising anode material for rechargeable sodium-ion batteries.[5] Organic electrode materials are attractive due to their low cost, sustainability, and tunable properties. This compound undergoes a reversible redox reaction, enabling the insertion and extraction of sodium ions during the charge and discharge cycles.
Quantitative Performance Data for Disodium 2,5-dihydroxy-1,4-benzoquinone Anode
| Parameter | Value | Conditions |
| Average Operating Voltage | ~1.2 V vs. Na⁺/Na | - |
| Reversible Capacity | ~265 mAh g⁻¹ | - |
| Cycle Life | Stable for over 300 cycles | - |
| Rate Capability | High rate capability demonstrated | - |
Experimental Protocol: Synthesis and Electrode Fabrication
Synthesis of Disodium 2,5-dihydroxy-1,4-benzoquinone:
-
Dissolve 1 mmol of 2,5-dihydroxy-1,4-benzoquinone in 20 mL of dimethyl sulfoxide (DMSO).
-
Add 2 mmol of sodium methylate to the solution.
-
Stir the mixture for 48 hours.
-
Collect the precipitate by filtration, wash with DMSO, and dry under vacuum at 140°C for 10 hours.
Electrode Fabrication and Cell Assembly:
-
Prepare a slurry by mixing the active material (60 wt%), conductive carbon (30 wt%), and PVDF binder (10 wt%) in NMP solvent.
-
Cast the slurry onto a copper foil and dry at 110°C for 12 hours under vacuum to form the working electrode.
-
Assemble a CR2032 coin-type cell in an argon-filled glove box.
-
Use a glass fiber separator and an electrolyte of 1 M NaClO₄ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
Use sodium metal as the counter and reference electrode.
Experimental Workflow: Sodium-Ion Battery
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The disodium salt of 2,5-dihydroxy-1,4-benzoquinone as anode material for rechargeable sodium ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 2,5-Dihydroxyterephthalic Acid in Advanced MOF Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tailorability for a myriad of applications. At the core of many high-performance MOFs is the organic linker, which dictates the structure, stability, and functionality of the final material. 2,5-dihydroxyterephthalic acid (H₄DOBDC or H₄dhtp) has emerged as a linker of exceptional importance, particularly in the synthesis of the renowned MOF-74/CPO-27 series. Its unique chemical architecture, featuring both carboxylate and hydroxyl functional groups, enables the formation of robust frameworks with a high density of open metal sites—a critical feature for applications ranging from gas storage to catalysis and drug delivery. This guide provides a comprehensive technical overview of the role of H₄DOBDC, detailing synthesis protocols, structural properties, and its functional significance, with a special focus on its application in drug development.
Introduction: The Significance of the H₄DOBDC Linker
2,5-dihydroxyterephthalic acid is an aromatic dicarboxylic acid distinguished by two hydroxyl groups positioned on the benzene ring. This specific arrangement of functional groups is pivotal to its utility in MOF chemistry. The two carboxyl groups provide the primary coordination points to metal ions or clusters, forming the backbone of the framework structure. Concurrently, the two hydroxyl groups play a crucial role in defining the local chemical environment within the MOF pores. They can enhance selective adsorption through hydrogen bonding and quadrupole interactions, act as secondary binding sites, or serve as handles for post-synthetic modification.
The most prominent family of MOFs synthesized using the H₄DOBDC linker is the M-MOF-74 (also known as M-CPO-27 or M₂(dobdc)) series, where M can be a variety of divalent metal ions such as Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. These materials are characterized by their iconic honeycomb-like, one-dimensional hexagonal channels and a high concentration of coordinatively unsaturated metal sites (open metal sites) upon solvent removal.
Synthesis of H₄DOBDC-Based MOFs: Methodologies and Workflows
The synthesis of H₄DOBDC-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the H₄DOBDC linker are dissolved in a solvent mixture and heated in a sealed vessel. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the resulting crystal size, morphology, and phase purity. Greener, water-based synthesis routes at room temperature have also been developed, offering high space-time yields and reduced environmental impact.
Logical Workflow for MOF Synthesis
The general synthesis process for a H₄DOBDC-based MOF, such as M-MOF-74, follows a logical progression from raw materials to the final activated product. This workflow ensures the formation of a crystalline, porous material ready for its intended application.
Electrochemical properties of Disodium 2,5-dihydroxyterephthalate.
An In-depth Technical Guide to the Electrochemical Properties of Disodium 2,5-dihydroxyterephthalate
Introduction
This compound (Na₂C₈H₄O₆) is an organic salt derived from 2,5-dihydroxyterephthalic acid. This molecule has garnered significant interest within the scientific community, particularly as a promising electrode material for next-generation energy storage systems like sodium-ion batteries (SIBs). Its structure is characterized by a central benzene ring functionalized with two carboxylate groups and two hydroxyl groups, providing multiple redox-active sites. The hydroquinone moiety, in particular, is known for its redox activity, making the compound a versatile building block for electrochemically active materials.[1] This guide provides a comprehensive overview of its electrochemical properties, experimental evaluation protocols, and underlying mechanisms, tailored for researchers and professionals in materials science and drug development.
Physicochemical and Structural Properties
2,5-dihydroxyterephthalic acid, the precursor to the disodium salt, is a symmetrical molecule featuring two sets of oxygen-donating functional groups.[1] This symmetry is advantageous for creating ordered, crystalline structures. The presence of both carboxylic acid and hydroxyl groups offers multiple sites for coordination with metal ions.[1] The hydroquinone core within the structure imparts redox-active properties, which are central to its electrochemical functionality.[1] When used as a linker in Metal-Organic Frameworks (MOFs), this redox activity can lead to electrochromism, where the material changes color in response to electrochemical doping.[2]
Electrochemical Performance
This compound and its analogues have been investigated primarily as anode materials for sodium-ion batteries. The electrochemical performance is dictated by the reversible redox reactions involving the carbonyl and hydroxyl groups. While data for this compound itself is limited in the provided search results, extensive research on similar organic carboxylates, such as Disodium terephthalate (Na₂C₈H₄O₄) and the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, provides valuable insights into its expected performance.
Quantitative Data Summary
The following table summarizes the key electrochemical performance metrics reported for analogues of this compound, which serve as important benchmarks.
| Compound Name | Reversible Capacity (mAh g⁻¹) | Average Voltage (vs. Na⁺/Na) | Cycling Performance | Rate Capability | Reference |
| Disodium terephthalate (Na₂C₈H₄O₄) | ~250 | ~0.43 V | Excellent cycleability | Enhanced by Al₂O₃ coating | [3] |
| Disodium terephthalate (Na₂C₈H₄O₄) | ~255 | 0.5 - 0.6 V (single plateau) | - | - | [4] |
| Disodium salt of 2,5-dihydroxy-1,4-benzoquinone | ~265 | ~1.2 V | Stable for 300 cycles | High rate capability | [5][6] |
Sodium Storage Mechanism
Theoretical studies based on density-functional theory (DFT) on disodium terephthalate (Na₂TP) reveal a two-step sodium storage process.[4] Initially, at low sodium concentrations, the inserted sodium atoms preferentially bind to the carboxylate sites.[4] As the concentration increases, binding at the hexagonal sites on the aromatic ring becomes dominant.[4] The Na₂TP crystal can store a maximum of two sodium atoms per molecule, which aligns with experimental observations.[4] This multi-site binding mechanism contributes to the overall capacity and voltage profile of the material. The diffusion barrier for sodium ions in the crystal structure can be as low as 0.23 eV, suggesting favorable kinetics.[4]
Experimental Protocols
The characterization of the electrochemical properties of materials like this compound involves a suite of standard electrochemical techniques.
Electrode Preparation
An active material slurry is typically prepared by mixing the this compound powder, a conductive agent (e.g., carbon black, carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). This slurry is then cast onto a current collector (e.g., copper or aluminum foil) and dried under vacuum to remove the solvent.
Cell Assembly
Electrochemical tests are commonly performed in a two-electrode coin cell (e.g., CR2032 type) assembled in an argon-filled glovebox. The prepared working electrode, a separator (e.g., glass fiber), a counter/reference electrode (e.g., sodium metal disc), and an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)) are assembled in sequence.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior and reaction kinetics of an electrode material.[7]
-
Objective: To identify the potentials at which redox reactions (sodium insertion/extraction) occur and to assess the reversibility of these reactions.
-
Typical Protocol: The cell potential is swept linearly between a defined voltage window (e.g., 0.1 V to 2.0 V vs. Na⁺/Na) at various scan rates (e.g., 0.1 mV s⁻¹ to 1 mV s⁻¹). The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The positions of the anodic and cathodic peaks provide information about the redox potentials.[8][9]
Galvanostatic Cycling with Potential Limitation (GCPL)
-
Objective: To determine the specific capacity, cycling stability, and coulombic efficiency of the material.
-
Typical Protocol: The cell is charged and discharged at a constant current density (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) within a fixed potential window. The specific capacity is calculated from the charge passed and the mass of the active material. The test is repeated for hundreds of cycles to evaluate long-term stability.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to probe the charge transfer and mass transport processes occurring within the electrochemical cell.[10][11]
-
Objective: To understand the kinetics of the electrode, including charge transfer resistance, solid-electrolyte interphase (SEI) resistance, and sodium-ion diffusion.[12]
-
Typical Protocol: A small amplitude AC voltage (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[13] The impedance data is often visualized in a Nyquist plot, which can be fitted to an equivalent circuit model to extract quantitative parameters for different electrochemical processes.[13]
Visualized Workflows and Relationships
To better illustrate the processes involved in evaluating and understanding this compound, the following diagrams are provided.
Caption: Experimental workflow for electrochemical characterization.
References
- 1. 2,5-Dihydroxyterephthalic acid | 610-92-4 | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The disodium salt of 2,5-dihydroxy-1,4-benzoquinone as anode material for rechargeable sodium ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abechem.com [abechem.com]
- 9. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical impedance spectroscopy as a performance indicator of water dissociation in bipolar membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemical Impedance Spectroscopy in the Determination of the Dielectric Properties of Tau-441 Protein for Dielectrophoresis Response Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solvothermal Synthesis of Mg-MOF-74 (Mg₂(dobdc)) Using Disodium 2,5-dihydroxyterephthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the metal-organic framework Mg-MOF-74 (also known as Mg₂(dobdc) or CPO-27-Mg) via a solvothermal method. This protocol is specifically adapted for the use of Disodium 2,5-dihydroxyterephthalate as the organic linker source, offering a potentially more direct route by eliminating the need for an additional deprotonating agent. Mg-MOF-74 is a highly porous crystalline material renowned for its exceptional gas adsorption properties, particularly for carbon dioxide, and its potential in drug delivery applications due to the presence of open metal sites. This application note includes a detailed experimental procedure, a summary of expected material properties, and a visual workflow to guide researchers in the successful synthesis and activation of this promising material.
Material Properties and Characterization Data
The following table summarizes typical quantitative data for Mg-MOF-74 synthesized via solvothermal methods. These values serve as a benchmark for successful synthesis and activation.
| Parameter | Typical Value | Method of Analysis |
| BET Surface Area | 1100 - 1400 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.5 - 0.8 cm³/g | N₂ Adsorption at 77 K |
| CO₂ Adsorption Capacity | 8.0 - 9.0 mmol/g (at 298 K, 1 bar) | Gas Adsorption Analysis |
| Crystallite Size | 200 - 500 nm | Scanning Electron Microscopy (SEM) |
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of Mg-MOF-74.[1][2][3] The primary modification is the use of the disodium salt of the linker, which negates the need for a separate deprotonating agent.
Materials and Reagents
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
This compound (Na₂H₂C₈H₂O₆)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Deionized Water (H₂O)
-
Methanol (MeOH), anhydrous
-
100 mL Teflon-lined autoclave
Synthesis of Mg-MOF-74
-
Precursor Solution Preparation: In a 200 mL beaker, prepare a solvent mixture of DMF, ethanol, and deionized water in a 15:1:1 volume ratio (e.g., 67.5 mL DMF, 4.5 mL EtOH, 4.5 mL H₂O).
-
Dissolution of Reagents: To the solvent mixture, add 1.95 mmol of Magnesium nitrate hexahydrate (approximately 0.500 g). Stir the mixture until the salt is fully dissolved.
-
Linker Addition: Add 0.83 mmol of this compound (approximately 0.202 g) to the solution.
-
Homogenization: Sonicate the resulting mixture for 30 minutes to ensure a homogeneous suspension.
-
Solvothermal Reaction: Transfer the homogeneous mixture into a 100 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 125°C for 24 hours.
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Collect the resulting solid product by filtration or centrifugation. A pale-yellow powder is expected.
Washing and Solvent Exchange
-
Initial Wash: Wash the collected powder with fresh DMF to remove any unreacted precursors.
-
Solvent Exchange: Immerse the powder in anhydrous methanol. Replace the methanol every 12 hours for a total of 72 hours. This step is crucial to remove residual DMF from the pores of the MOF.
Activation of Mg-MOF-74
-
Drying: After the final methanol wash, decant the excess methanol and transfer the wet solid to a vacuum oven.
-
Heating under Vacuum: Heat the sample under a dynamic vacuum at 180°C for 12 hours. This step removes the coordinated solvent molecules from the magnesium centers, opening up the porous network.
-
Final Product: After activation, the Mg-MOF-74 powder should be handled and stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric water.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the solvothermal synthesis of Mg-MOF-74.
References
Application Note: Preparation of Disodium 2,5-dihydroxyterephthalate
Abstract
This application note provides a detailed protocol for the synthesis of disodium 2,5-dihydroxyterephthalate from its corresponding acid, 2,5-dihydroxyterephthalic acid. The described method is a straightforward neutralization reaction using sodium hydroxide. This document is intended for researchers, scientists, and professionals in the fields of materials science, coordination chemistry, and drug development who utilize this salt as a precursor in the synthesis of metal-organic frameworks (MOFs), polymers, and other advanced materials.
Introduction
This compound is a valuable building block in the synthesis of various functional materials. Its bifunctional nature, possessing both carboxylate and hydroxyl groups, allows for the formation of robust and versatile coordination polymers and metal-organic frameworks. The deprotonated carboxylate groups readily coordinate with metal ions, while the hydroxyl groups can participate in hydrogen bonding or be further functionalized. The preparation of the disodium salt from 2,5-dihydroxyterephthalic acid is a critical step to ensure its solubility and reactivity in subsequent synthetic procedures. This protocol details a reliable method for this conversion.
Experimental Protocol
The preparation of this compound is achieved through the neutralization of 2,5-dihydroxyterephthalic acid with two equivalents of sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solvent to facilitate the dissolution of the reactants and the precipitation of the product.
Materials and Equipment:
-
2,5-dihydroxyterephthalic acid (C₈H₆O₆)
-
Sodium hydroxide (NaOH)
-
Deionized water or Ethanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Dissolution of Acid: In a round-bottom flask, suspend 2,5-dihydroxyterephthalic acid (1.0 eq) in deionized water or ethanol.
-
Preparation of Base Solution: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in a minimal amount of deionized water.
-
Reaction: Slowly add the sodium hydroxide solution to the stirred suspension of 2,5-dihydroxyterephthalic acid at room temperature.
-
Heating and Stirring: Attach a condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the acid.
-
Precipitation and Isolation: After the acid has completely dissolved, allow the solution to cool to room temperature. The disodium salt may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials or excess base.
-
Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to remove residual solvent.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | 2,5-dihydroxyterephthalic acid, Sodium hydroxide |
| Stoichiometry | 1 : 2 (Acid : Base) |
| Solvent | Deionized water or Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | Until complete dissolution of the acid |
| Product Isolation | Precipitation and vacuum filtration |
| Expected Yield | Quantitative |
Characterization
The successful formation of this compound can be confirmed by various analytical techniques.
Infrared (IR) Spectroscopy:
The IR spectrum of the product should show the disappearance of the broad O-H stretch from the carboxylic acid groups of the starting material (typically around 2500-3300 cm⁻¹) and the appearance of a strong, broad absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration (around 1550-1610 cm⁻¹). The O-H stretching of the phenolic hydroxyl groups will remain (around 3200-3600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid will be absent. The chemical shifts of the aromatic protons may also be affected by the deprotonation. In ¹³C NMR, a downfield shift of the carboxylate carbon is expected compared to the carboxylic acid carbon of the starting material.
Solubility:
2,5-dihydroxyterephthalic acid has limited solubility in water but is soluble in hot dimethylformamide.[1][2][3] The disodium salt is expected to be more soluble in water and polar protic solvents. For comparison, disodium terephthalate is soluble in water.[4]
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound from 2,5-dihydroxyterephthalic acid. The described method is robust, scalable, and yields a high-purity product suitable for a variety of research and development applications. The provided characterization guidelines will assist researchers in confirming the successful synthesis of the target compound.
References
Application Note & Protocols: Disodium 2,5-dihydroxyterephthalate in CO2 Capture Materials
Introduction
Carbon capture, utilization, and storage (CCUS) are critical technologies for mitigating greenhouse gas emissions. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of solid-state adsorbents for this purpose due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1][2] Among the most effective MOFs for CO2 capture are those from the MOF-74/CPO-27 series, which are constructed from metal ions and 2,5-dihydroxyterephthalic acid (DHTA or DOBDC).[1] These materials feature a high density of open metal sites that act as strong binding sites for CO2, leading to exceptional adsorption capacities and selectivity.[3]
This document provides detailed protocols for the synthesis of the 2,5-dihydroxyterephthalic acid ligand, its subsequent use in the solvothermal synthesis of a representative MOF (Ni-DOBDC), and the procedures for material activation and CO2 adsorption testing. Disodium 2,5-dihydroxyterephthalate is a key intermediate in the synthesis of the DHTA ligand.[4][5]
CO2 Capture Performance Data
The CO2 adsorption performance of MOF-74 analogues is highly dependent on the specific metal cation used, as well as the temperature and pressure of operation. The data below summarizes the performance of several key materials from this family.
| Material | Temperature (°C) | Pressure (bar) | CO2 Adsorption Capacity (mmol/g) | Isosteric Heat of Adsorption (-Qst) (kJ/mol) | Notes |
| Ni-DOBDC | 70 | ~0.5 (50% CO₂) | 6.44 | - | Capacity measured in a flow system.[6] |
| EDA/Ni-DOBDC | 70 | ~0.5 (50% CO₂) | 9.95 | - | Post-synthetically modified with ethylenediamine (EDA), enhancing capacity.[6] |
| pip-CPO-27-Ni | 25 | ~0.0035 | - | 46.2 | Post-synthetically modified with piperazine (pip); -Qst measured at low coverage.[7] |
| Mg-MOF-74 | 25 | - | - | 47 | -Qst determined from variable temperature IR spectroscopy.[8] |
| mmen-Mg₂(dobpdc) | 25 | ~0.01 | ~3.0 | - | Amine-appended variant showing sharp uptake step.[9] |
| mmen-Mn₂(dobpdc) | 25 | ~0.04 | ~2.7 | - | Amine-appended variant showing sharp uptake step.[9] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA) Ligand
This protocol describes the synthesis of the organic linker, 2,5-dihydroxyterephthalic acid (DHTA), from a disodium salt of hydroquinone.[4][5]
Materials:
-
Disodium salt of hydroquinone (DSH)
-
Carbon dioxide (CO₂) gas
-
Sodium acetate (catalyst)
-
Mineral oil
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Equipment:
-
High-pressure slurry reactor
-
Heating and stirring module
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the slurry reactor with the disodium salt of hydroquinone, sodium acetate catalyst (e.g., a 2.085 molar ratio of catalyst to DSH), and mineral oil as the reaction medium.[5]
-
Seal the reactor and purge with an inert gas, such as nitrogen.[10]
-
Pressurize the reactor with CO₂ gas to 10 bar.[4]
-
Heat the reaction mixture to 200°C while stirring continuously.[4][5]
-
Maintain the reaction conditions for approximately 250 minutes (4.17 hours).[5]
-
After the reaction, cool the reactor to room temperature and safely vent the CO₂ pressure.
-
Collect the solid product, which is the disodium salt of DHTA.
-
Dissolve the salt in deionized water and acidify the aqueous solution with 1 M HCl until a bright yellow precipitate of DHTA forms.[10]
-
Collect the solid DHTA product by filtration, wash with ice water, and dry under vacuum.[10]
Protocol 2: Synthesis of Ni-DOBDC MOF
This protocol details the solvothermal synthesis of Ni-DOBDC (also known as CPO-27-Ni) using the DHTA ligand.
Materials:
-
2,5-dihydroxyterephthalic acid (DHTA)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or similar nickel salt
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave or glass pressure vessel
-
Oven
-
Centrifuge or filtration apparatus
-
Schlenk flask
Procedure:
-
In a glass vessel, dissolve the DHTA ligand and the nickel salt in a solvent mixture, typically containing DMF, ethanol, and water.
-
Seal the vessel and place it in an oven heated to a specific temperature (e.g., 100-120°C) for 12-24 hours.
-
After the reaction, cool the vessel to room temperature. A crystalline powder should have precipitated.
-
Separate the solid product from the mother liquor via centrifugation or filtration.
-
To remove unreacted starting materials and solvent molecules trapped in the pores, wash the collected solid extensively. A typical procedure involves soaking the material in fresh DMF at an elevated temperature (e.g., 60-120°C) for several hours, repeated three times.[11]
-
Follow the DMF soaks with a similar solvent exchange procedure using a more volatile solvent like methanol, again repeated three times at 60°C.[11]
-
Collect the final, solvent-exchanged product by filtration.
Protocol 3: Material Activation for CO₂ Adsorption
Activation is a critical step to evacuate the pores of the MOF, making the open metal sites accessible for CO₂ binding.[12]
Materials:
-
Synthesized Ni-DOBDC MOF
-
Inert gas (N₂ or Ar)
Equipment:
-
Schlenk flask or sample tube for a sorption analyzer
-
High-vacuum line (<100 mbar)
-
Heating mantle or tube furnace
Procedure:
-
Transfer the solvent-exchanged Ni-DOBDC powder to a Schlenk flask or the sample tube of a gas sorption analyzer.[11]
-
Attach the flask/tube to a high-vacuum line.
-
Begin heating the sample gradually under dynamic vacuum. A typical activation temperature for Ni-DOBDC is 150-180°C.[11][13]
-
Maintain the temperature and vacuum for at least 12-24 hours to ensure complete removal of all guest solvent molecules.[11][13]
-
After activation, the material's color may change from green to nearly black.[13]
-
Cool the sample to room temperature under vacuum or backfill with a dry, inert gas (like N₂) before transferring it to a glovebox for storage or proceeding with adsorption measurements.[11]
Protocol 4: CO₂ Adsorption Measurement
This protocol outlines a general procedure for measuring CO₂ uptake using a volumetric gas sorption analyzer.
Materials:
-
Activated Ni-DOBDC MOF
-
High-purity CO₂ gas
-
High-purity He gas (for free space determination)
Equipment:
-
Volumetric gas sorption analyzer
-
Analysis bath (e.g., water circulator for maintaining constant temperature)
-
Analytical balance
Procedure:
-
Accurately weigh a sample of activated Ni-DOBDC (typically 50-100 mg) into a sample tube.
-
Install the sample tube on the analysis port of the sorption instrument.
-
Perform a secondary "in-situ" activation by heating the sample under vacuum according to the conditions in Protocol 3.3 to remove any adsorbed atmospheric contaminants.
-
Cool the sample to the desired analysis temperature (e.g., 25°C, 50°C, 75°C) and maintain it using a temperature-controlled bath.[6]
-
Measure the free space (void volume) in the sample tube using helium gas.
-
Evacuate the helium and begin the CO₂ analysis. The instrument will dose known quantities of CO₂ into the sample tube and record the equilibrium pressure after each dose.
-
Continue dosing until the desired final pressure is reached.
-
The amount of CO₂ adsorbed at each pressure point is calculated by the instrument's software to generate an adsorption isotherm.
Visualizations
Experimental Workflow
The following diagram illustrates the end-to-end process, from the synthesis of the organic linker to the final evaluation of the MOF for CO₂ capture.
Caption: Workflow for Ni-DOBDC synthesis and CO₂ capture evaluation.
Mechanism of CO₂ Binding
The high CO₂ affinity of MOF-74 type materials is attributed to the direct interaction between CO₂ molecules and the coordinatively unsaturated open metal sites that line the MOF channels.
Caption: CO₂ binding to an open metal site in a MOF-74 channel.
References
- 1. MOF-74 type variants for CO2 capture - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal-iasssf.com [journal-iasssf.com]
- 7. Carbon dioxide adsorption by physisorption and chemisorption interactions in piperazine-grafted Ni2(dobdc) (dobdc = 1,4-dioxido-2,5-benzenedicarboxylate). | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. rsc.org [rsc.org]
- 12. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Application Notes and Protocols for Fluorescence Measurement of 2,5-Dihydroxyterephthalate MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for measuring the fluorescence of Metal-Organic Frameworks (MOFs) constructed with the 2,5-dihydroxyterephthalate (DHTP) linker. These MOFs are of significant interest due to their robust fluorescent properties, which can be modulated by the presence of various analytes, making them promising candidates for chemical sensing and drug delivery applications.
Introduction to Fluorescence in DHTP-MOFs
Metal-Organic Frameworks synthesized with 2,5-dihydroxyterephthalic acid often exhibit strong, ligand-based fluorescence. The inherent fluorescence of the DHTP linker can be influenced by several factors, including the choice of metal node, the solvent environment, and interactions with guest molecules. The primary mechanism behind their fluorescence involves the linker molecule absorbing light and emitting it at a longer wavelength. This emission can be quenched or enhanced upon interaction with specific analytes, forming the basis for their application as fluorescent sensors. Common mechanisms for fluorescence modulation include Photoinduced Electron Transfer (PET), Inner Filter Effect (IFE), and Förster Resonance Energy Transfer (FRET).
Instrumentation and Materials
Required Instrumentation
-
Fluorometer/Fluorescence Spectrophotometer: An instrument capable of measuring excitation and emission spectra, as well as time-resolved fluorescence decay.[1]
-
UV-Vis Spectrophotometer: For measuring the absorbance of MOF suspensions.[2]
-
Sonicator (Bath or Probe): To ensure homogeneous dispersion of the MOF powder in the solvent.[3]
-
pH Meter: For adjusting and monitoring the pH of the experimental solution.
-
Centrifuge: For washing and isolating the MOF materials.[1]
-
Vortex Mixer: For sample homogenization.
Materials and Reagents
-
Synthesized and activated 2,5-dihydroxyterephthalate MOF powder.
-
High-purity solvents (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF), depending on the MOF's stability and the experimental requirements).
-
Quartz cuvettes for fluorescence and UV-Vis measurements.
-
Standard laboratory glassware.
-
Analytes of interest for sensing experiments.
Experimental Protocols
Protocol for Preparation of MOF Suspension
A well-dispersed, homogeneous suspension is crucial for obtaining reproducible fluorescence measurements.
-
Weighing the MOF: Accurately weigh a small amount of the dried, activated DHTP-MOF powder (e.g., 1-3 mg).
-
Dispersion in Solvent: Transfer the MOF powder to a clean vial and add a specific volume of the desired solvent (e.g., 10 mL of deionized water or DMF).[3] The choice of solvent should be based on the MOF's stability and the intended application.
-
Sonication: Sonicate the mixture for approximately 30 minutes to create a uniform suspension.[3] For some MOFs, a longer sonication time or a specific standing period (e.g., allowing the suspension to stand for up to 3 days) may be necessary to achieve stability.[3]
-
Optical Density Adjustment (Optional but Recommended): For quantitative analysis, it is advisable to adjust the concentration of the MOF suspension to have an optical density (absorbance) between 0.1 and 0.2 at the excitation wavelength to minimize inner filter effects.[2] This can be done by diluting the stock suspension and checking the absorbance with a UV-Vis spectrophotometer.
Protocol for Fluorescence Measurement
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent used for the MOF suspension and record a blank spectrum. This will be subtracted from the sample spectra to correct for solvent Raman scattering and other background signals.
-
Sample Loading: Transfer an appropriate volume (e.g., 2-3 mL) of the homogeneous MOF suspension into a clean quartz cuvette.
-
Acquisition of Emission Spectrum: Place the cuvette in the sample holder of the fluorometer. Set the predetermined excitation wavelength (this can be determined by first running an excitation scan at the expected emission maximum) and scan a range of emission wavelengths to obtain the fluorescence spectrum. For many DHTP-MOFs, the excitation is in the UV or near-UV range. For example, a Zn(II)-DHTP MOF has an emission peak at 476 nm when excited at 366 nm.[4]
-
Acquisition of Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan a range of excitation wavelengths. This will help confirm the optimal excitation wavelength.
Protocol for Analyte Sensing Experiments
-
Baseline Spectrum: Record the fluorescence spectrum of the prepared MOF suspension as described in section 3.2. This will serve as the baseline (I₀).
-
Analyte Addition: Introduce a small, precise volume of the analyte solution into the cuvette containing the MOF suspension.
-
Incubation and Mixing: Gently mix the solution (e.g., by inverting the cuvette or using a micropipette) and allow it to incubate for a specific period (e.g., 2-5 minutes) to ensure the interaction between the MOF and the analyte reaches equilibrium.[5]
-
Fluorescence Measurement: Record the fluorescence spectrum of the MOF suspension in the presence of the analyte (I).
-
Titration (Optional): Repeat steps 2-4 with incremental additions of the analyte solution to study the concentration-dependent fluorescence response. This data can be used to determine the limit of detection (LOD) and the quenching/enhancement efficiency.
Data Presentation
The following tables summarize representative quantitative data for the fluorescence sensing applications of DHTP-based and other relevant MOFs.
Table 1: Performance of DHTP-MOFs in Fluorescence Sensing
| MOF System | Analyte | Quenching/Enhancement | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |
| UiO-(OH)₂@RhB (Zr-DHTP) | Al³⁺ | Turn-on | 10 nM | - | [5] |
| Eu-DHTA/DPA | Hg²⁺ | Quenching | 40 nM | - | [6] |
| Zn(II)-DHTA/Bpy | Fe³⁺ | Quenching | - | - | [4] |
| Zn(II)-DHTA/Bpy | DMK | Quenching (97.56%) | - | - | [4] |
Note: DHTA refers to 2,5-dihydroxyterephthalic acid.
Table 2: Photophysical Properties of a Representative Luminescent MOF
| MOF System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (QY) | Reference |
| Tb-MOF | - | - | 94.91% | [7] |
Note: While this specific data is for a non-DHTP Tb-MOF, it illustrates the high quantum yields achievable.
Visualizations
Experimental Workflow
Caption: General experimental workflow for measuring MOF fluorescence.
Signaling Pathway: Fluorescence Quenching by an Analyte
Caption: Analyte-induced fluorescence quenching signaling pathway.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the reliable and reproducible measurement of fluorescence in 2,5-dihydroxyterephthalate MOFs. These materials demonstrate significant potential as sensitive and selective fluorescent sensors. For successful application, careful sample preparation and methodical execution of the measurement protocols are paramount. The provided workflows and signaling diagrams offer a visual guide to the experimental process and the underlying sensing mechanisms.
References
- 1. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 2. A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Dual-Emission Zr-MOF-Based Composite Material as a Fluorescence Turn-On Sensor for the Ultrasensitive Detection of Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ultra-high quantum yield Tb-MOF with phenolic hydroxyl as the recognition group for a highly selective and sensitive detection of Fe3+ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Disodium 2,5-dihydroxyterephthalate as a Linker for Photocatalytic MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of disodium 2,5-dihydroxyterephthalate as a versatile organic linker in the synthesis of photocatalytic Metal-Organic Frameworks (MOFs). The resulting MOFs, particularly the M-MOF-74 series (where M = Ni, Zn, Co, Mg), exhibit significant potential in various photocatalytic applications, including hydrogen evolution, carbon dioxide reduction, and the degradation of organic pollutants.
Introduction
This compound, and its protonated form 2,5-dihydroxyterephthalic acid (H₄DOBDC), are highly effective building blocks for constructing robust and porous MOFs. The presence of both carboxylate and hydroxyl functional groups allows for strong coordination with metal centers, forming stable, crystalline structures with high surface areas and accessible active sites. These characteristics are paramount for efficient photocatalysis. The M-MOF-74 series, also known as CPO-27, features a honeycomb-like structure with one-dimensional channels and a high density of open metal sites, which are crucial for catalytic activity.
Applications in Photocatalysis
MOFs synthesized with the 2,5-dihydroxyterephthalate linker have demonstrated promising activity in several key photocatalytic processes:
-
Hydrogen Evolution: These MOFs can act as efficient photocatalysts for hydrogen production from water. The process typically involves the use of a sacrificial electron donor and irradiation with visible light.
-
CO₂ Reduction: The unique electronic properties and high CO₂ adsorption capacity of these MOFs make them suitable candidates for the photocatalytic reduction of carbon dioxide into valuable fuels, such as carbon monoxide (CO) or formate.
-
Degradation of Organic Pollutants: The strong oxidizing potential of photogenerated holes in these MOFs can be harnessed to degrade various organic dyes, such as methylene blue and rhodamine B, offering a potential solution for wastewater treatment.
Data Presentation
The following tables summarize the quantitative data on the photocatalytic performance of various MOFs synthesized using the 2,5-dihydroxyterephthalate linker.
Table 1: Photocatalytic Hydrogen Evolution
| MOF Catalyst | Sacrificial Agent | Light Source | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) | Reference |
| Ni-MOF-74/BiVO₄/P | Triethanolamine | ≥420 nm | 4908 | - | [1] |
| ZnIn₂S₄-NiO@MOF | Triethanolamine | ≥420 nm | 4970.9 | 5.91% @ 405 nm | [1] |
| H-CuS/NiS₂@CuS | - | - | Not specified in abstract | - | [2] |
| MIP-209(Ti-Cr)-NO₂ | Methanol | Simulated sunlight | 1162.4 (in 5h) | - | [3] |
Table 2: Photocatalytic CO₂ Reduction
| MOF Catalyst | Sacrificial Agent | Light Source | Main Product | Product Yield (μmol g⁻¹) | Reference |
| Mg₀.₄Cu₀.₆-MOF-74 | None (aqueous system) | Visible light | CO | 49.44 (in 8h) | [4] |
| Zn₂GeO₄/Mg-MOF-74 | Water | - | CO | Superior to single components | [5] |
Table 3: Photocatalytic Degradation of Organic Pollutants
| MOF Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Co-MOF-74/PMS | Methylene Blue | Visible light | 94.8 | 30 | [6] |
| Fe-MOF-74/PMS | Methylene Blue | Visible light | 73.7 | 30 | [6] |
| Ni-MOF-74/PMS | Methylene Blue | Visible light | 63.4 | 30 | [6] |
| Zn-MOF-74 | Glyphosate | UV-vis | 75 | 90 | [1] |
| Zn(II)-based MOF | Methylene Blue | UV light | Highly efficient | - | [7] |
| Zn(II)-based MOF | Methyl Orange | UV light | Highly efficient | - | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative MOF (Ni-MOF-74) and for conducting photocatalytic experiments.
Protocol 1: Synthesis of Ni-MOF-74 (CPO-27-Ni)
This protocol is based on a solvothermal synthesis method.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a glass vial, dissolve a specific molar ratio of nickel(II) acetate tetrahydrate and 2,5-dihydroxyterephthalic acid in a solvent mixture of DMF, ethanol, and water (e.g., 10:0.6:0.6 v/v/v).[8]
-
Seal the vial and heat it in an oven at 120 °C for 20-24 hours.[8]
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores. A typical activation procedure is heating at 250 °C under vacuum for 6 hours.[1]
Protocol 2: Photocatalytic Hydrogen Evolution
This protocol outlines a typical setup for evaluating the photocatalytic hydrogen evolution activity of a synthesized MOF.
Materials and Equipment:
-
Synthesized and activated MOF catalyst
-
Sacrificial electron donor (e.g., triethanolamine, TEOA)
-
High-purity water
-
Photoreactor with a quartz window
-
Light source (e.g., 300W Xenon lamp with a cutoff filter for visible light, λ > 420 nm)
-
Gas-tight syringe for sampling
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) and a molecular sieve column, using argon as the carrier gas.
Procedure:
-
Disperse a specific amount of the MOF catalyst (e.g., 10 mg) in an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% TEOA).
-
Transfer the suspension to the photoreactor and seal it.
-
Purge the system with an inert gas (e.g., argon) for at least 30 minutes to remove air.
-
Position the light source and turn it on to initiate the photocatalytic reaction. Maintain a constant temperature using a water bath.
-
At regular time intervals, collect a small volume of the headspace gas using a gas-tight syringe.
-
Inject the collected gas sample into the GC to quantify the amount of hydrogen produced.
-
Continue the experiment for a desired duration, typically several hours.
Protocol 3: Photocatalytic Degradation of Methylene Blue
This protocol describes a method for assessing the photocatalytic degradation of an organic dye.
Materials and Equipment:
-
Synthesized and activated MOF catalyst
-
Methylene blue (MB) stock solution
-
Photoreactor
-
Visible light source (e.g., 300W Xenon lamp)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard aqueous solution of methylene blue with a known concentration (e.g., 10 mg/L).[7]
-
Add a specific amount of the MOF catalyst (e.g., 50 mg) to a defined volume of the MB solution (e.g., 200 mL).[7]
-
Stir the suspension in the dark for a period (e.g., 120 minutes) to establish an adsorption-desorption equilibrium between the MOF and the dye.[7]
-
Take an initial sample and measure its absorbance at the maximum wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
Turn on the light source to start the photodegradation reaction.
-
At regular time intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the MOF particles, and measure the absorbance of the supernatant.
-
The degradation efficiency can be calculated from the change in absorbance over time.
Signaling Pathways and Mechanisms
The photocatalytic activity of these MOFs is initiated by the absorption of light, leading to the generation of electron-hole pairs. The organic linker often acts as a photosensitizer, transferring energy to the metal clusters.
In the case of hydrogen evolution, the photogenerated electrons reduce protons from water to produce hydrogen gas, while the holes are consumed by a sacrificial electron donor. For CO₂ reduction, electrons are utilized to convert CO₂ into reduced products. In pollutant degradation, the highly reactive holes can directly oxidize the organic molecules or react with water to form hydroxyl radicals, which are powerful oxidizing agents.
Conclusion
This compound is a highly valuable linker for the development of efficient photocatalytic MOFs. The resulting materials, particularly the M-MOF-74 series, offer a tunable platform for a range of important photocatalytic applications. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these promising materials for environmental and energy-related challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. One-Pot Method Synthesis of Bimetallic MgCu-MOF-74 and Its CO2 Adsorption under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of Zn2GeO4/Mg-MOF-74 composites with enhanced photocatalytic activity for CO2 reduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Peroxymonosulfate activated M-MOF-74 (M = Co, Fe, Ni) visible light photocatalysts for methylene blue degradation enhancement - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00544B [pubs.rsc.org]
- 7. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of 2,5-Dihydroxyterephthalic Acid: A Detailed Guide for Researchers
Application Notes & Protocols for Drug Development and Scientific Research
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dihydroxyterephthalic acid, a crucial building block in the development of novel materials and pharmaceutical compounds. The following sections offer a comprehensive overview of prevalent synthetic methodologies, enabling researchers to select and implement the most suitable procedure for their specific application.
Introduction
2,5-Dihydroxyterephthalic acid (DHTA) is an organic compound that serves as a versatile precursor in the synthesis of a wide range of materials, including metal-organic frameworks (MOFs), high-performance polymers, and fluorescent agents.[1][2][3] Its unique structure, featuring a benzene ring substituted with two hydroxyl and two carboxylic acid groups, imparts desirable properties for various applications in drug development and materials science. This document outlines the most common and effective methods for the laboratory synthesis of DHTA.
Synthetic Routes Overview
Several synthetic pathways have been established for the production of 2,5-dihydroxyterephthalic acid. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The primary synthetic strategies include:
-
Kolbe-Schmitt Carboxylation of Hydroquinone: This is a widely utilized method involving the direct carboxylation of hydroquinone or its salt with carbon dioxide under elevated temperature and pressure.[1][2][3]
-
Hydrolysis of 2,5-Dihaloterephthalic Acid: This approach involves the nucleophilic substitution of halogens in 2,5-dihaloterephthalic acids with hydroxyl groups, typically catalyzed by a copper species.[4]
-
Aromatization of Diethyl Succinate Derivatives: A multi-step synthesis commencing from diethyl succinate, which undergoes cyclization, aromatization, and subsequent hydrolysis to yield the final product.[5]
Experimental Protocols
Method 1: Kolbe-Schmitt Carboxylation of Hydroquinone
This protocol is adapted from procedures described in the literature, which utilize the Kolbe-Schmitt reaction to directly carboxylate hydroquinone.[1][2][3]
Materials:
-
Hydroquinone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Carbon Dioxide (CO₂)
-
N-octane (or other suitable high-boiling solvent)
-
Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Formation of the Dialkali Metal Salt: In a high-pressure autoclave reactor equipped with a stirrer, add hydroquinone and a stoichiometric excess of potassium hydroxide (or sodium hydroxide). A typical weight ratio is 13.75 g of hydroquinone to 35 g of KOH.[6]
-
Solvent Addition: Add a high-boiling point solvent such as 150 mL of n-octane to the reactor.[6]
-
Reaction Conditions: Seal the reactor and purge with an inert gas like nitrogen. Pressurize the reactor with carbon dioxide to approximately 10 bar.[7][8] Heat the mixture to 200-220°C while stirring at around 400 rpm.[6][7]
-
Reaction Time: Maintain these conditions for 4 to 5 hours.[6][7]
-
Work-up:
-
Purification:
-
Filter the crude product and wash with water.
-
To further purify, the product can be recrystallized from hot dimethylformamide or by dissolving in a basic aqueous solution and re-precipitating with acid.[9] The resulting solid is then dried under vacuum.
-
Method 2: Synthesis from 2,5-Dibromoterephthalic Acid
This method provides an alternative route starting from a halogenated terephthalic acid derivative.[4]
Materials:
-
2,5-Dibromoterephthalic Acid
-
Sodium Carbonate (Na₂CO₃)
-
Copper(I) Bromide (CuBr)
-
N,N'-dimesityl-2,3-diiminobutane (or a similar ligand)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Salt Formation: Under a nitrogen atmosphere, combine 2.00 g of 2,5-dibromoterephthalic acid with 10 g of water. Add 0.679 g of sodium carbonate and heat the mixture to reflux for 30 minutes.[4]
-
Addition of Base: Add another 0.950 g of sodium carbonate to the reaction mixture and continue refluxing for an additional 30 minutes.[4]
-
Catalyst Preparation: In a separate flask, combine 9 mg of CuBr and 40 mg of N,N'-dimesityl-2,3-diiminobutane with 2 mL of water under a nitrogen atmosphere. Stir this mixture in air until the CuBr dissolves.[4]
-
Reaction: Add the catalyst solution to the reaction mixture via syringe at 80°C and stir for 26-30 hours at this temperature under a nitrogen atmosphere.[4]
-
Precipitation: Cool the reaction mixture to room temperature (25°C) and acidify with concentrated HCl. A dark yellow precipitate of 2,5-dihydroxyterephthalic acid will form.[4]
-
Purification: Filter the precipitate, wash thoroughly with water, and dry to obtain the crude product.[4] Further purification can be achieved through recrystallization.
Data Presentation
| Synthetic Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Kolbe-Schmitt | Hydroquinone | KOH, CO₂ | 220 | 4 | 76.5 | >95 (after purification) | [6] |
| Kolbe-Schmitt | Disodium salt of hydroquinone | Sodium acetate, CO₂ | 200 | 4.2 | 83 | - | [7][8] |
| From 2,5-Dibromoterephthalic Acid | 2,5-Dibromoterephthalic Acid | Na₂CO₃, CuBr, Ligand | 80 | 30 | 72 | 81 | [4] |
Visualized Workflows
Below are diagrams illustrating the logical steps of the described synthetic protocols.
References
- 1. US8680325B2 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 2. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 3. JP5762327B2 - Method for producing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
Characterization of Disodium 2,5-dihydroxyterephthalate-Based MOFs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of Metal-Organic Frameworks (MOFs) synthesized using Disodium 2,5-dihydroxyterephthalate (Na-DHTP) as the organic linker. The following techniques are covered: Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FT-IR) Spectroscopy, Brunauer-Emmett-Teller (BET) Surface Area Analysis, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).
Introduction
This compound is a versatile organic linker for the synthesis of highly crystalline and porous MOFs. These materials are of significant interest for a variety of applications, including gas storage and separation, catalysis, and drug delivery, owing to their tunable structures and functionalizable pores.[1] Robust characterization is essential to confirm the successful synthesis of the desired framework, assess its purity, and determine its key physicochemical properties.
The following sections detail the principles of each characterization technique and provide step-by-step protocols for the analysis of Na-DHTP based MOFs. It is important to note that the majority of available literature focuses on MOFs synthesized from the protonated form of the linker, 2,5-dihydroxyterephthalic acid (H₂DHTP), most notably the MOF-74 series. While the protocols provided are broadly applicable, the presence of sodium in the framework may influence the observed data, particularly in thermal analysis and vibrational spectroscopy.
Powder X-ray Diffraction (PXRD)
Application Note: PXRD is a fundamental technique for confirming the crystallinity and phase purity of a synthesized MOF. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline structure. By comparing the experimental pattern to a simulated pattern from a known crystal structure or a reference database, one can verify the successful formation of the intended MOF. For Na-DHTP based MOFs, PXRD is used to confirm the formation of the desired framework architecture and to detect the presence of any unreacted starting materials or crystalline impurities.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated (i.e., solvent molecules removed from the pores) by heating under vacuum. The activation conditions will depend on the specific MOF and should be determined from preliminary thermal analysis (see TGA section).
-
Gently grind a small amount of the activated MOF powder using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Mount the finely ground powder onto a flat sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the X-ray source, typically Cu Kα (λ = 1.5406 Å).
-
Define the angular range for data collection, typically from 5° to 50° in 2θ, with a step size of 0.02°.
-
Set the scan speed or counting time per step to ensure good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental PXRD pattern with a reference pattern for the expected MOF structure. For the analogous M-MOF-74 (M = Mn, Co, Ni, Zn) series, characteristic diffraction peaks are observed at specific 2θ values.[2][3]
-
Index the diffraction peaks to determine the unit cell parameters.
-
Data Presentation:
Table 1: Representative PXRD Data for M-MOF-74 (M = Mn, Co, Ni, Zn) Analogs [2][3]
| Metal (M) | Space Group | a (Å) | c (Å) |
| Mn | R-3 | 26.1317 | 6.6520 |
| Co | R-3 | 26.2300 | 6.7010 |
| Ni | R-3 | 26.1790 | 6.6519 |
| Zn | R-3 | 26.5738 | 6.8088 |
Logical Workflow for PXRD Analysis:
Caption: Workflow for PXRD analysis of Na-DHTP based MOFs.
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature. For MOFs, TGA is crucial for determining thermal stability, identifying the temperature ranges for solvent removal (activation), and confirming the framework's decomposition temperature. A typical TGA curve for a MOF shows an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau of thermal stability, and finally a sharp weight loss at higher temperatures due to the decomposition of the organic linker and collapse of the framework.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the as-synthesized MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
Data Collection:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Identify the temperature ranges for solvent loss and framework decomposition.
-
The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum weight loss rate.
-
The final residual mass should correspond to the expected metal oxide.
-
Data Presentation:
Table 2: Representative TGA Data for a Hypothetical Na-DHTP MOF
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 25 - 150 | 10 - 20 | Removal of guest solvent molecules (e.g., water, DMF) |
| 150 - 350 | < 5 | Stable framework |
| > 350 | 40 - 60 | Decomposition of the dihydroxyterephthalate linker |
Note: This is hypothetical data. Actual values will depend on the specific MOF structure and solvent content.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is used to identify the functional groups present in the MOF structure. By comparing the spectrum of the MOF with that of the free linker (this compound), one can confirm the coordination of the carboxylate groups to the metal centers. The absence of the characteristic C=O stretching vibration of the carboxylic acid and the appearance of symmetric and asymmetric stretching vibrations of the carboxylate group are key indicators of successful MOF formation.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of the MOF sample and spectroscopic grade potassium bromide (KBr).
-
Mix a small amount of the MOF (1-2 mg) with KBr (100-200 mg) in an agate mortar.
-
Grind the mixture to a very fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Collection:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Compare the spectrum of the MOF to the spectrum of the free Na-DHTP linker.
-
Look for shifts in the positions of the carboxylate and hydroxyl vibrational bands upon coordination to the metal center.
-
Data Presentation:
Table 3: Representative FT-IR Band Assignments for a Na-DHTP MOF
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of hydroxyl groups and adsorbed water |
| ~1600 | Asymmetric stretching of carboxylate (COO⁻) |
| ~1400 | Symmetric stretching of carboxylate (COO⁻) |
| ~1250 | C-O stretching of phenol |
| Below 600 | Metal-Oxygen (M-O) vibrations |
Note: Specific band positions may vary depending on the metal center and the coordination environment.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Application Note: BET analysis is a critical technique for determining the specific surface area and porosity of MOFs. This is achieved by measuring the adsorption and desorption of an inert gas (typically nitrogen at 77 K) at various relative pressures. The resulting isotherm provides information about the surface area, pore volume, and pore size distribution, which are crucial parameters for applications such as gas storage and catalysis.
Experimental Protocol:
-
Sample Preparation (Activation):
-
Accurately weigh a sample of the MOF (50-100 mg) into a sample tube.
-
Activate the sample by heating under vacuum to remove any guest molecules from the pores. The activation temperature and time should be determined from TGA data to ensure complete solvent removal without damaging the framework.
-
-
Data Collection:
-
Cool the sample to 77 K using liquid nitrogen.
-
Introduce nitrogen gas to the sample in a stepwise manner, measuring the amount of gas adsorbed at each relative pressure point.
-
After reaching a relative pressure close to 1, the pressure is then decreased in a stepwise manner to measure the desorption isotherm.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure to obtain the adsorption/desorption isotherm.
-
Apply the BET equation to the adsorption data in the appropriate relative pressure range (typically 0.05-0.3 for microporous materials) to calculate the specific surface area.
-
Use methods such as the t-plot or non-local density functional theory (NLDFT) to determine the micropore volume and pore size distribution.
-
Data Presentation:
Table 4: Representative Porosity Data for a Ni₂(DHTP) MOF [4]
| Parameter | Value |
| BET Surface Area (m²/g) | 1233 |
| Langmuir Surface Area (m²/g) | >1500 |
| Micropore Volume (cm³/g) | ~0.5 |
Note: The porosity of Na-DHTP MOFs may differ from these values.
Logical Workflow for Characterization Techniques:
Caption: A logical workflow for the characterization of Na-DHTP based MOFs.
Electron Microscopy (SEM and TEM)
Application Note: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and microstructure of MOF crystals. SEM provides high-resolution images of the surface topography of the MOF particles, revealing their shape and size distribution. TEM, on the other hand, provides information about the internal structure, including the crystallinity and the presence of defects or pores.
Experimental Protocol for SEM:
-
Sample Preparation:
-
Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.
-
Gently blow off any excess powder with compressed air.
-
For non-conductive MOF samples, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Insert the stub into the SEM chamber.
-
Apply an appropriate accelerating voltage and working distance.
-
Focus the electron beam on the sample and acquire images at various magnifications.
-
Experimental Protocol for TEM:
-
Sample Preparation:
-
Disperse a small amount of the MOF powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes to create a dilute suspension.
-
Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
-
Imaging:
-
Insert the TEM grid into the TEM holder and place it in the microscope.
-
Operate the TEM at a suitable accelerating voltage.
-
Acquire bright-field images to observe the overall morphology and selected area electron diffraction (SAED) patterns to confirm the crystallinity.
-
Data Presentation:
SEM and TEM data are typically presented as images with scale bars. The images should clearly show the morphology (e.g., crystalline shape, agglomeration) and size of the MOF particles. For TEM, SAED patterns can be included to demonstrate the single-crystalline nature of the particles.
Disclaimer: The provided protocols and data are intended as a general guide. Specific experimental conditions may need to be optimized for your particular Na-DHTP based MOF and available instrumentation. It is highly recommended to consult relevant literature for more specific details related to your system of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synchrotron X-ray Studies of Metal-Organic Framework M2(2,5-dihydroxyterephthalate), M=( Mn, Co, Ni, Zn) | NIST [nist.gov]
- 4. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application of 2,5-Dihydroxyterephthalate MOFs in Chemical Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Metal-Organic Frameworks (MOFs) based on the 2,5-dihydroxyterephthalate linker in chemical sensing. These materials have shown significant promise in the selective and sensitive detection of various analytes, including metal ions and small molecules.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The unique structural and chemical properties of MOFs, such as high surface area, tunable porosity, and functionalizable linkers, make them excellent candidates for chemical sensing applications.[1][2][3] MOFs utilizing the 2,5-dihydroxyterephthalate (H₂dhtp) linker are particularly noteworthy for their luminescent properties, which can be modulated by the presence of specific analytes.[4][5] The hydroxyl and carboxyl groups on the linker provide strong coordination sites for metal ions and can participate in interactions with guest molecules, leading to changes in the MOF's fluorescence emission.[6]
This document will focus on the application of zinc-based and zirconium-based 2,5-dihydroxyterephthalate MOFs for the detection of water, methanol, and various metal ions.
Quantitative Sensor Performance
The following table summarizes the performance of several 2,5-dihydroxyterephthalate MOFs as chemical sensors.
| MOF Name/Formula | Target Analyte | Limit of Detection (LOD) | Response Time | Selectivity | Sensing Mechanism | Reference |
| [Zn(H₂dhtp)(2,2'-bpy)(H₂O)]n (Zn-CP) | Water | 0.08% (v/v) | Not Specified | High selectivity in dry methanol and ethanol | Luminescence turn-on, Excited-State Intramolecular Proton Transfer (ESIPT) and structural transformation. | [5][7] |
| [Zn(H₂dhtp)(2,2'-bpy)(H₂O)]n (Zn-CP) | Methanol | 0.28% (v/v) in ethanol | Not Specified | High selectivity in dry ethanol, n-propanol, and n-butanol | Luminescence turn-on. | [5][8] |
| [Zn(Bpy)(DHTA)₀.₅]n | Fe³⁺ | Not Specified | Not Specified | High selectivity against other metal ions. | Luminescence quenching. | [9] |
| UiO-(OH)₂@RhB (Zr-based) | Al³⁺ | 10 nM | 2 minutes | High selectivity against other metal ions. | Ratiometric fluorescence turn-on, ESIPT. | [4][5] |
| [Mg(H₂dhtp)(H₂O)₂]·DMAc (AEMOF-1·DMAc) | Water | ≤1 v/v% | Rapid | Selective in various organic solvents. | Luminescence enhancement (turn-on) and red-shift of emission maxima due to structural transformation. | [10][11] |
Experimental Protocols
Synthesis of [Zn(H₂dhtp)(2,2'-bpy)(H₂O)]n (Zn-CP)
This protocol describes the sonochemical synthesis of a zinc-based MOF for water and methanol sensing.[5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄dhtp)
-
2,2'-bipyridine (2,2'-bpy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a beaker, dissolve 1 mmol of Zn(NO₃)₂·6H₂O, 1 mmol of H₄dhtp, and 1 mmol of 2,2'-bpy in 20 mL of DMF.
-
Sonicate the mixture for 1 hour at room temperature.
-
Collect the resulting yellow precipitate by centrifugation.
-
Wash the product with DMF and then ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 60 °C.
Protocol for Water Sensing using Zn-CP
This protocol details the procedure for detecting trace amounts of water in organic solvents using the synthesized Zn-CP.[7]
Materials:
-
Synthesized Zn-CP powder
-
Dry methanol or dry ethanol
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock suspension of Zn-CP by dispersing 10 mg of the MOF in 100 mL of dry methanol or ethanol and sonicating for 30 minutes.
-
Pipette 4 mL of the Zn-CP suspension into a 5 mL volumetric flask.
-
Add varying amounts of water to achieve concentrations in the range of 0.5% to 20% (v/v).
-
Adjust the final volume to 5 mL with the corresponding dry solvent.
-
Transfer the suspension to a quartz cuvette.
-
Measure the fluorescence emission spectrum with an excitation wavelength of 360 nm. An increase in emission intensity indicates the presence of water.
Protocol for Fe³⁺ Sensing using [Zn(Bpy)(DHTA)₀.₅]n
This protocol outlines the hydrothermal synthesis of a Zn-based MOF and its use for detecting Fe³⁺ ions.[9]
Synthesis of [Zn(Bpy)(DHTA)₀.₅]n:
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
2,2'-bipyridine (Bpy)
-
2,5-dihydroxyterephthalic acid (DHTA)
-
Sodium hydroxide (NaOH) solution (2.5 M)
-
Ultra-pure water
Procedure:
-
Prepare a mixture of 1 mmol of Zn(CH₃COO)₂·2H₂O, 1 mmol of Bpy, and 0.5 mmol of DHTA in 10 mL of ultra-pure water.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 5 mL of 2.5 M NaOH solution and stir for another 30 minutes.
-
Transfer the resulting solution to a 25 mL Teflon-lined autoclave and heat at 145 °C for 96 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Wash the resulting dark red block-shaped crystals with distilled water and dry.
Fe³⁺ Sensing Protocol:
Materials:
-
Synthesized [Zn(Bpy)(DHTA)₀.₅]n powder
-
Deionized water
-
Fe³⁺ solution (e.g., from FeCl₃)
-
Fluorometer
Procedure:
-
Disperse a small amount of the ground MOF crystals in deionized water to create a stable suspension.
-
Record the initial fluorescence emission spectrum of the suspension.
-
Add a solution containing Fe³⁺ ions to the MOF suspension.
-
Measure the fluorescence emission spectrum again. A quenching of the fluorescence intensity indicates the presence of Fe³⁺.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the sensing mechanisms and experimental procedures.
References
- 1. Recent progress of metal–organic frameworks as sensors in (bio)analytical fields: towards real-world applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual-Emission Zr-MOF-Based Composite Material as a Fluorescence Turn-On Sensor for the Ultrasensitive Detection of Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of a Sensitive Fluorescent Zn-Based Metal–Organic Framework Sensor for Cimetidine Monitoring in Biological and Pharmaceutical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescence turn-on sensor for the selective detection of trace water and methanol based on a Zn(ii) coordination polymer with 2,5-dihydroxyterephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescence turn-on sensor for the selective detection of trace water and methanol based on a Zn(ii) coordination polymer with 2,5-dihydroxyterephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling the mechanism of water sensing by the Mg 2+ dihydroxy-terephthalate MOF ( AEMOF- 1′ ) - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C9ME00098D [pubs.rsc.org]
- 11. Unravelling the mechanism of water sensing by the Mg2+ dihydroxy-terephthalate MOF (AEMOF-1′) - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluorescent Sensors Using Disodium 2,5-dihydroxyterephthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Disodium 2,5-dihydroxyterephthalate and its derivatives in the development of fluorescent sensors for the detection of mercury ions and reactive oxygen species.
Application Note 1: Ratiometric Fluorescent Detection of Mercury Ions (Hg²⁺) using a Lanthanide Metal-Organic Framework
This section details the synthesis and application of a dual-ligand lanthanide metal-organic framework (MOF), Eu-DHTA/DPA, for the specific and ratiometric fluorescent determination of mercury ions (Hg²⁺) in aqueous samples. 2,5-dihydroxyterephthalic acid (DHTA) is a key component of this sensor.
Principle:
The sensor is a Metal-Organic Framework (MOF) composed of Europium (Eu³⁺) ions, 2,5-dihydroxyterephthalic acid (DHTA), and dipyridylic acid (DPA). This dual-ligand approach creates a sensor with two distinct fluorescence emission peaks. The DPA ligand sensitizes the Eu³⁺ ion, resulting in a characteristic red fluorescence, while the DHTA ligand itself exhibits a yellow fluorescence.
Upon the introduction of Hg²⁺ ions, a ratiometric change in the fluorescence spectrum is observed. The fluorescence emission from the Eu³⁺ ion is quenched, while the fluorescence from the DHTA ligand is enhanced. This is due to the coordination of Hg²⁺ with the ligands of the MOF. The ratio of the two emission intensities allows for a precise and sensitive quantification of Hg²⁺ concentration.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Mercury (II) ion (Hg²⁺) | [1] |
| Sensor | Eu-DHTA/DPA MOF | [1] |
| Detection Method | Ratiometric Fluorescence Spectroscopy | [1] |
| Excitation Wavelength | 273 nm | [1] |
| Emission Wavelengths | 559 nm (DHTA) and 616 nm (Eu³⁺) | [1] |
| Linear Range | 2-20 µM | [1] |
| Limit of Detection (LOD) | 40 nM | [1] |
| Application | Determination of Hg²⁺ in industrial wastewater | [1] |
| Recoveries in Spiked Samples | 92.82% to 112.67% | [1] |
Experimental Protocols:
1. Synthesis of Eu-DHTA/DPA MOF Sensor:
-
Reagents:
-
Europium (III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
2,5-dihydroxyterephthalic acid (DHTA)
-
Dipyridylic acid (DPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
Dissolve Eu(NO₃)₃·6H₂O, DHTA, and DPA in DMF in a molar ratio of 1:1:1.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then with ethanol.
-
Dry the final product in a vacuum oven at 60 °C.
-
2. Protocol for Ratiometric Fluorescence Detection of Hg²⁺:
-
Apparatus:
-
Fluorescence Spectrophotometer
-
-
Reagents:
-
Eu-DHTA/DPA MOF sensor stock suspension (e.g., 1 mg/mL in ethanol)
-
Mercury (II) chloride (HgCl₂) standard solutions of varying concentrations
-
Sample solutions (e.g., industrial wastewater)
-
-
Procedure:
-
Disperse the Eu-DHTA/DPA MOF in the sample solution containing Hg²⁺.
-
After a short incubation period, record the fluorescence emission spectrum from 500 nm to 700 nm with an excitation wavelength of 273 nm.
-
Measure the fluorescence intensities at 559 nm (I₅₅₉) and 616 nm (I₆₁₆).
-
Calculate the fluorescence intensity ratio (I₅₅₉ / I₆₁₆).
-
The concentration of Hg²⁺ is determined from a calibration curve of the fluorescence intensity ratio versus Hg²⁺ concentration.[1]
-
Visualizations:
Caption: Synthesis workflow for the Eu-DHTA/DPA MOF fluorescent sensor.
Caption: Signaling pathway of the ratiometric fluorescent sensor for Hg²⁺ detection.
Application Note 2: Fluorescent Detection of Hydroxyl Radicals (•OH) using Terephthalic Acid
This section describes a method for the detection of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), using terephthalic acid as a fluorescent probe. While this compound is the fluorescent product, the non-fluorescent precursor, terephthalic acid, is used as the trapping agent.
Principle:
Terephthalic acid (TA), a non-fluorescent molecule, reacts with hydroxyl radicals to produce a highly fluorescent product, 2-hydroxyterephthalic acid (HTA).[2][3] The intensity of the fluorescence emission from HTA is directly proportional to the amount of hydroxyl radicals produced in the system. This method is highly sensitive and specific for the detection of •OH.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Hydroxyl Radical (•OH) | [1][4] |
| Probe | Terephthalic Acid (TA) | [2][4] |
| Detection Method | Fluorescence Spectroscopy | [5][6] |
| Excitation Wavelength | ~315 nm | [2][5] |
| Emission Wavelength | ~425 nm | [2][5] |
| Detection Limit | ~50 nM | [1] |
| Key Feature | Forms a single, stable fluorescent product | [4] |
Experimental Protocols:
1. Preparation of Reagents:
-
Terephthalic Acid (TA) Stock Solution: Prepare a stock solution of terephthalic acid (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Disodium terephthalate can be used for better solubility in aqueous solutions.
-
Sample Solution: The sample in which hydroxyl radical generation is to be measured.
2. Protocol for Hydroxyl Radical Detection:
-
Apparatus:
-
Fluorescence Spectrophotometer
-
-
Procedure:
-
Add the terephthalic acid stock solution to the sample solution to a final concentration of, for example, 4.25 mM.[6]
-
Incubate the reaction mixture under conditions that promote hydroxyl radical generation (e.g., Fenton reaction, UV irradiation).
-
After the desired incubation time, measure the fluorescence intensity of the solution using an excitation wavelength of approximately 315 nm and record the emission spectrum, with the peak expected at around 425 nm.[2][5]
-
The concentration of hydroxyl radicals can be quantified by creating a standard curve with known concentrations of 2-hydroxyterephthalic acid or by using a known source of hydroxyl radicals for calibration.
-
Visualizations:
References
- 1. Assaying for hydroxyl radicals: hydroxylated terephthalate is a superior fluorescence marker than hydroxylated benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyterephthalate as a fluorescent probe for hydroxyl radicals: application to hair melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terephthalic acid: a dosimeter for the detection of hydroxyl radicals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101241076A - A kind of assay method of hydroxyl free radical concentration - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2,5-Dihydroxyterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile organic linker, 2,5-dihydroxyterephthalic acid (H₄DOBDC or H₄dhtp). The unique structure of this linker, featuring both carboxyl and hydroxyl functional groups, allows for the formation of robust and porous crystalline structures with a variety of metal ions.[1] These MOFs, particularly the MOF-74 series, are of significant interest for applications in gas storage and separation, catalysis, and as drug delivery systems.[1][2]
Overview of 2,5-Dihydroxyterephthalic Acid in MOF Synthesis
2,5-Dihydroxyterephthalic acid is a key building block in the construction of several important MOFs. Its ability to chelate with metal ions through its carboxylate groups, while the hydroxyl groups can influence the pore environment, makes it a highly valuable component in designing functional materials.[1] MOFs derived from this linker are noted for their potential in carbon dioxide capture and as platforms for catalytic reactions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various MOFs synthesized using 2,5-dihydroxyterephthalic acid under solvothermal conditions.
Table 1: Synthesis Parameters for Selected MOFs
| MOF Name | Metal Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ni₂(dhtp) (CPO-27-Ni / MOF-74(Ni)) | Nickel acetate | Water | Reflux (100) | 1 | 92 | [3][4] |
| Ti₂(Hdobdc)₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| (H₃O)ₓ[Zr(dobdc)(bz)ₓ] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| (H₃O)ₓ[Hf(dobdc)(bz)ₓ] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| [Zn(Bpy)(DHTA)₀.₅]ₙ | Not Specified | Not Specified | Hydrothermal | Not Specified | Not Specified | [7] |
| Cu-MOF | Copper (II) nitrate | DMF | Not Specified | Not Specified | Not Specified | [8] |
| Fe-MOF | Iron (III) nitrate | DMF | Not Specified | Not Specified | Not Specified | [8] |
| Cr-MOF | Chromium (III) nitrate | DMF | Not Specified | Not Specified | Not Specified | [8] |
| MOF-5 | Zinc nitrate hexahydrate | DMF | 120 | 24 | Not Specified | [9][10] |
Table 2: Physicochemical Properties of Selected MOFs
| MOF Name | BET Surface Area (m²/g) | Pore Size (nm) | Key Characteristics | Reference |
| Ni₂(dhtp) (CPO-27-Ni / MOF-74(Ni)) | 1233 | Not Specified | Well-separated 1 µm platelets | [3][4] |
| Ti₂(Hdobdc)₃ | Not Specified | Not Specified | Layered framework with honeycomb-type sheets | [5][6] |
| Zr-dobdc | Not Specified | Not Specified | Hydrothermally stable polyhedral network | [5] |
| Hf-dobdc | Not Specified | Not Specified | Hydrothermally stable polyhedral network, isostructural with Zr-dobdc | [5] |
| [Zn(Bpy)(DHTA)₀.₅]ₙ | Not Specified | Not Specified | Stable up to 380 °C, potential luminescent material | [7] |
| Cu-MOF | Not Specified | Not Specified | Crystalline, high melting point (>360 °C) | [8] |
| Fe-MOF | Not Specified | Not Specified | Amorphous, high melting point (>360 °C) | [8] |
| Cr-MOF | Not Specified | Not Specified | Amorphous, high melting point (>360 °C) | [8] |
| MOF-5 | 2869 - 3008 | Not Specified | Microporous with high surface area | [11] |
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of representative MOFs using 2,5-dihydroxyterephthalic acid.
Protocol 1: Aqueous Synthesis of Ni₂(dhtp) (MOF-74(Ni))
This protocol is adapted from a water-based synthesis method, which is environmentally friendly and produces a high yield.[3][4]
Materials:
-
2,5-dihydroxyterephthalic acid (H₄dhtp)
-
Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Deionized water
Equipment:
-
Round-bottom flask with a condenser
-
Heating mantle with magnetic stirring
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 100 mL round-bottom flask equipped with a condenser, prepare a suspension of 2,5-dihydroxyterephthalic acid (1.03 g, 5.1 mmol) in deionized water (40 mL).
-
Heat the suspension to reflux with strong magnetic stirring.
-
In a separate beaker, dissolve nickel acetate tetrahydrate in deionized water to prepare an aqueous solution.
-
Add the nickel acetate solution to the refluxing suspension of the linker.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven.
Protocol 2: Solvothermal Synthesis of a Generic MOF-5 Analogue
This protocol provides a general procedure for the solvothermal synthesis of MOF-5, which can be adapted for use with 2,5-dihydroxyterephthalic acid by substituting it for the standard terephthalic acid linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄dhtp)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve zinc nitrate hexahydrate (e.g., 6.48 g, 6.1 mmol) and 2,5-dihydroxyterephthalic acid (e.g., 1.188 g, 2.0 mmol) in 180 mL of DMF in a beaker.[10]
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure homogeneity.[10]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C.[9][10]
-
After 24 hours, remove the autoclave from the oven and allow it to cool down to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product several times with fresh DMF and then with chloroform to remove any residual solvent and unreacted precursors.[9]
-
Activate the MOF by drying under vacuum to remove the solvent molecules from the pores.
Visualizations
The following diagrams illustrate the general workflow of solvothermal MOF synthesis and the coordination chemistry of the 2,5-dihydroxyterephthalic acid linker.
Caption: A flowchart illustrating the key stages of solvothermal MOF synthesis.
Caption: A diagram showing the reaction of the linker and metal ions to form a MOF.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands | MDPI [mdpi.com]
- 8. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 9. researchgate.net [researchgate.net]
- 10. iptek.its.ac.id [iptek.its.ac.id]
- 11. jchemrev.com [jchemrev.com]
Application Notes and Protocols: Disodium 2,5-dihydroxyterephthalate in Battery Electrode Materials
For: Researchers, scientists, and drug development professionals exploring advanced energy storage solutions.
Introduction
Disodium 2,5-dihydroxyterephthalate (Na₂C₈H₂O₆), an organic sodium salt derived from 2,5-dihydroxyterephthalic acid, has emerged as a promising candidate for electrode materials in next-generation rechargeable batteries, particularly sodium-ion batteries (SIBs). Its advantages include a high theoretical specific capacity, structural diversity, and the use of abundant and sustainable raw materials. This document provides detailed application notes on its use, protocols for its synthesis and electrode fabrication, and a summary of its electrochemical performance.
Application Notes
This compound is primarily investigated as an anode material in sodium-ion batteries. Its redox activity is centered around the carboxylate and hydroxyl groups, which can reversibly react with sodium ions. When used as an anode, it operates at a low potential, which is a desirable characteristic for maximizing the full cell's energy density.
A key challenge with organic electrode materials is their lower electronic conductivity compared to inorganic counterparts. To mitigate this, this compound is often used in composite form, most notably with conductive carbon materials like reduced graphene oxide (rGO). This combination enhances the electrical conductivity of the electrode, buffers the volume changes during sodiation/desodiation, and improves overall cycling stability and rate performance.
Quantitative Data Summary
The electrochemical performance of this compound-based electrodes is summarized in the table below. The data is compiled from various studies to provide a comparative overview.
| Active Material Composition | Specific Capacity (mAh g⁻¹) | Current Density | Cycle Life | Coulombic Efficiency (%) | Average Operating Voltage (V vs. Na⁺/Na) | Reference |
| Na₂C₈H₂O₆ | ~250 | 0.1 C | - | - | ~0.29 | [1] |
| Na₂C₈H₂O₆/rGO (5 wt% GO) | 235 | 0.1 C | 100 cycles | - | - | Search Results |
| Na₂C₆H₂O₄ (Na₂DBQ) | ~265 | Not Specified | 300 cycles | - | ~1.2 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA)
This protocol is based on the carboxylation of the disodium salt of hydroquinone.[2]
Materials:
-
Disodium salt of hydroquinone (DSH)
-
Carbon dioxide (CO₂)
-
Sodium acetate (catalyst)
-
Mineral oil (reaction medium)
-
Hydrochloric acid (HCl)
-
Methanol
Equipment:
-
Slurry reactor equipped with a stirrer, gas inlet, and temperature control
-
High-pressure gas line for CO₂
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the slurry reactor with the disodium salt of hydroquinone (DSH), sodium acetate, and mineral oil.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the mixture to the desired reaction temperature (e.g., 200°C) with stirring.[2]
-
Introduce carbon dioxide into the reactor to a pressure of 10 bar.[2]
-
Maintain the reaction for a set duration (e.g., 250 minutes).[2]
-
After the reaction, cool the reactor to approximately 80°C.
-
Carefully add hydrochloric acid to the reaction mixture to precipitate the 2,5-dihydroxyterephthalic acid.
-
Filter the resulting solid and wash with methanol to remove impurities.
-
Dry the purified 2,5-dihydroxyterephthalic acid in a vacuum oven.
Protocol 2: Synthesis of this compound (Na₂C₈H₂O₆)
This protocol describes the neutralization of 2,5-dihydroxyterephthalic acid.
Materials:
-
2,5-dihydroxyterephthalic acid (DHTA)
-
Sodium hydroxide (NaOH) or Sodium methylate[3]
-
Ethanol or Dimethyl sulfoxide (DMSO)[3]
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve 2,5-dihydroxyterephthalic acid in a suitable solvent (e.g., ethanol or DMSO) in a round-bottom flask.
-
Add a stoichiometric amount of a sodium base (e.g., 2 equivalents of NaOH or sodium methylate) to the solution while stirring.[3]
-
Continue stirring the mixture at room temperature for an extended period (e.g., 48 hours) to ensure complete reaction.[3]
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with the solvent to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at an elevated temperature (e.g., 140°C) for several hours.[3]
Protocol 3: Fabrication of a this compound Anode
This protocol outlines the preparation of a typical composite electrode for a sodium-ion battery half-cell.[3]
Materials:
-
This compound (active material)
-
Conductive carbon (e.g., Super P or acetylene black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF)
-
Copper foil (current collector)
Equipment:
-
Mortar and pestle or planetary ball mill for mixing
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
-
Coin cell assembly equipment (in an argon-filled glovebox)
Procedure:
-
Slurry Preparation:
-
In a vial, mix the this compound, conductive carbon, and PVDF binder in a specific weight ratio (e.g., 70:20:10).
-
Add NMP as a solvent and mix thoroughly until a homogeneous slurry is formed.
-
-
Electrode Coating:
-
Cast the slurry onto a copper foil using a doctor blade to a desired thickness.
-
Dry the coated electrode in an oven at a moderate temperature (e.g., 80°C) to evaporate the solvent.
-
-
Electrode Drying and Punching:
-
Further dry the electrode sheet in a vacuum oven at a higher temperature (e.g., 120°C) for several hours to remove any residual solvent and moisture.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm).
-
-
Cell Assembly:
-
In an argon-filled glovebox, assemble a CR2032 coin cell using the prepared electrode as the working electrode, a sodium metal disc as the counter and reference electrode, a glass fiber separator, and a suitable electrolyte (e.g., 1 M NaClO₄ in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate).[3]
-
Protocol 4: Electrochemical Characterization
This protocol details the standard electrochemical tests performed on the assembled half-cells.
Equipment:
-
Battery cycler
-
Potentiostat with electrochemical impedance spectroscopy (EIS) capability
Procedures:
-
Galvanostatic Cycling:
-
Cycle the cell at various current densities (C-rates) within a defined voltage window (e.g., 0.01-2.5 V vs. Na⁺/Na).
-
Record the specific charge and discharge capacities, coulombic efficiency, and cycling stability over a number of cycles.
-
-
Rate Capability Test:
-
Cycle the cell at progressively increasing C-rates (e.g., from 0.1C to 5C) for a set number of cycles at each rate.
-
Return to a low C-rate (e.g., 0.1C) to assess capacity retention.
-
-
Cyclic Voltammetry (CV):
-
Scan the cell at a slow scan rate (e.g., 0.1 mV s⁻¹) within the operating voltage window to identify the redox peaks corresponding to the sodiation and desodiation processes.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and ionic diffusion kinetics.
-
Visualizations
Caption: Experimental workflow from material synthesis to battery testing.
Caption: Relationship between material properties and performance.
References
Application Notes and Protocols: Post-Synthetic Modification of MOFs with 2,5-Dihydroxyterephthalate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers formed by the coordination of metal ions or clusters with organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for applications in gas storage, catalysis, and drug delivery. MOFs constructed with the 2,5-dihydroxyterephthalate (DHTA), also known as DOBDC, linker are particularly noteworthy. The prominent MOF-74 (or CPO-27) series, for example, is built from this linker and various divalent metal ions (e.g., Ni, Co, Mg, Zn).[2][3]
A key strategy for enhancing the functionality of these materials is Post-Synthetic Modification (PSM). PSM involves the chemical modification of a pre-formed MOF, enabling the introduction of functional groups that might not be stable under the initial MOF synthesis conditions.[4][5] This technique allows for the precise tailoring of the MOF's properties. The hydroxyl (-OH) groups on the DHTA linker are prime targets for covalent PSM, offering a versatile handle to graft new functionalities and enhance performance in targeted applications.[4]
This document provides detailed application notes on leveraging PSM for DHTA-based MOFs in catalysis and drug delivery, along with experimental protocols for their synthesis, modification, and characterization.
Application Note 1: Enhanced Catalysis via Linker Functionalization
The open metal sites in MOF-74 are known catalytic centers. However, the organic linker can also be engineered to participate in or enhance catalytic reactions. By covalently modifying the hydroxyl groups of the DHTA linker, it is possible to introduce new acidic, basic, or chiral catalytic sites into the framework.
For example, grafting acidic moieties can create solid acid catalysts for reactions like esterification or hydrolysis. Conversely, attaching basic amine groups can facilitate base-catalyzed reactions. Fe-MOF-74, for instance, has demonstrated effectiveness as a heterogeneous catalyst for the hydroxylation of phenol.[6] PSM could further enhance this activity by modifying the electronic properties of the linker or by introducing co-catalytic sites.
Key Advantages of PSM for Catalysis:
-
Introduction of New Active Sites: Functional groups that are incompatible with solvothermal synthesis can be introduced.[4]
-
Synergistic Catalysis: Create bifunctional catalysts where both the metal node and the functionalized linker participate in the reaction mechanism.
-
Enhanced Selectivity: The modified pore environment can improve substrate selectivity and influence product distribution.
| Catalyst System | Reaction | Conversion (%) | Selectivity | Reference |
| Fe-MOF-74 | Phenol Hydroxylation | 60% | 68% Catechol, 32% Hydroquinone | [6] |
| M-MOF-74 (M=Co, Cu, Zn) | Styrene Oxidation | Up to 99% (Co-MOF-74) | Variable, favors benzaldehyde | |
| Chiral MOF-74 (PSM w/ Proline) | Asymmetric Aldol Reaction | Low (due to pore blocking) | Not specified | [7] |
Table 1: Examples of Catalytic Performance in MOF-74 Systems.
Application Note 2: Advanced Drug Delivery Systems
The high porosity and biocompatibility of certain MOFs make them excellent candidates for drug delivery. PSM of DHTA-based MOFs can significantly advance their utility in this field. Therapeutic agents can be covalently attached to the linker, or the linker can be modified to control the release kinetics of a loaded drug.
For instance, the hydroxyl groups can be functionalized with stimuli-responsive moieties that cleave under specific physiological conditions (e.g., changes in pH or redox potential), triggering drug release. Furthermore, targeting ligands such as folic acid or specific peptides can be grafted onto the MOF surface to direct the drug carrier to cancer cells, enhancing efficacy and reducing side effects.
Key Advantages of PSM for Drug Delivery:
-
Controlled Release: Modify the hydrophobicity/hydrophilicity of the pores to tune the release rate of guest molecules.
-
Targeted Delivery: Attach biomolecules to the MOF surface for cell-specific targeting.
-
Increased Drug Loading: Functionalization can increase the affinity of the MOF for specific drug molecules, improving loading capacity.
| MOF System | Drug / Cargo | Key Finding | Reference |
| CPO-27-Ni | Nitric Oxide (NO) | High storage capacity (~7 mmol/g) and moisture-triggered release for antibacterial applications. | [8] |
| Chitosan@CPO-27-Co | CO2 (as a model) | Composite material demonstrates promising sorption performance (>3 mmol/g), showcasing a strategy for shaping MOFs for delivery. | [9] |
Table 2: Properties of DHTA-based MOFs Relevant to Cargo Delivery.
Experimental Protocols
The following protocols provide a general framework for the synthesis and modification of DHTA-based MOFs. Note: All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Parent MOF (CPO-27-Ni / Ni-MOF-74)
This protocol is adapted from a water-based synthesis, which is environmentally benign and suitable for scaling.[10]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
2,5-dihydroxyterephthalic acid (H₄dhtp / DHTA)
-
Deionized water
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Vacuum oven or Schlenk line
Procedure:
-
Preparation: In a round-bottom flask, suspend 2,5-dihydroxyterephthalic acid (1 equivalent) in deionized water.
-
Reaction: In a separate beaker, dissolve nickel(II) acetate tetrahydrate (2 equivalents) in deionized water. Add this solution to the stirred suspension of the linker.
-
Crystallization: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 1-2 hours. A precipitate will form.
-
Isolation: Allow the mixture to cool to room temperature. Isolate the solid product by centrifugation.
-
Washing: Wash the product repeatedly to remove unreacted precursors. Perform sequential washes with deionized water, followed by ethanol, and finally DMF to exchange the solvent. Centrifuge to collect the solid after each wash.
-
Activation: To remove solvent molecules from the pores, heat the solid product under vacuum at a temperature determined by thermogravimetric analysis (typically >150 °C) for several hours until the solvent is fully removed. The activated MOF should be stored under an inert atmosphere.
Protocol 2: Covalent Post-Synthetic Modification (General Etherification)
This protocol describes a general method for functionalizing the hydroxyl groups of the DHTA linker via a Williamson ether synthesis.
Materials:
-
Activated DHTA-based MOF (e.g., CPO-27-Ni)
-
Anhydrous solvent (e.g., DMF, THF)
-
A suitable base (e.g., NaH, K₂CO₃; Caution: NaH is highly reactive)
-
Alkyl halide or tosylate (R-X) for grafting the desired functional group 'R'
-
Anhydrous wash solvents (e.g., THF, dichloromethane)
Procedure:
-
Preparation: Under an inert atmosphere (glovebox or Schlenk line), suspend the activated MOF in an anhydrous solvent.
-
Deprotonation: Add the base to the MOF suspension and stir at room temperature for several hours to deprotonate the hydroxyl groups on the linker. The choice of base and reaction time will depend on the MOF's stability.
-
Functionalization: Add the alkyl halide (R-X) to the suspension. The reaction may proceed at room temperature or require gentle heating. Monitor the reaction progress by taking small aliquots and analyzing via FTIR or digested ¹H NMR.
-
Isolation and Washing: Once the reaction is complete, quench any remaining base carefully. Isolate the solid by centrifugation or filtration. Wash thoroughly with anhydrous solvents to remove unreacted reagents and byproducts.
-
Activation: Dry the modified MOF under vacuum to remove residual solvent.
Protocol 3: Characterization of Modified MOFs
It is crucial to characterize the MOF before and after PSM to confirm the success of the modification and the retention of the framework's integrity.
Techniques:
-
Powder X-Ray Diffraction (PXRD): To verify that the crystallinity and underlying framework structure are maintained after the reaction. Significant changes or loss of peaks may indicate framework degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of new functional groups. For etherification, look for the appearance of new C-O stretching bands and the disappearance or shift of the broad O-H stretching band.
-
Nitrogen Sorption Analysis (BET): To measure the specific surface area and pore volume. A decrease in surface area is expected after PSM as the grafted functional groups occupy pore space.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF and confirm the grafting of the new organic moiety, which will alter the decomposition profile.
-
Digestion ¹H NMR Spectroscopy: The MOF can be dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to release the modified linkers. NMR analysis can then be used to quantify the degree of functionalization.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Interaction of hydrogen with accessible metal sites in the metal-organic frameworks M(2)(dhtp) (CPO-27-M; M = Ni, Co, Mg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral MOF-74 Frameworks by Post-Synthetic Modification by Using an Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical shaping of CPO-27-M (M = Co, Ni) through an in situ crystallization within chitosan hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the yield of 2,5-dihydroxyterephthalic acid synthesis.
Welcome to the technical support center for the synthesis of 2,5-dihydroxyterephthalic acid (DHTA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their DHTA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 2,5-dihydroxyterephthalic acid?
A1: Common starting materials for the synthesis of 2,5-dihydroxyterephthalic acid include hydroquinone, 2,5-dihaloterephthalic acids (such as 2,5-dibromoterephthalic acid), and p-xylene. The choice of starting material often depends on the desired scale, available equipment, and cost considerations.
Q2: What is a typical yield for 2,5-dihydroxyterephthalic acid synthesis?
A2: The yield of 2,5-dihydroxyterephthalic acid can vary significantly depending on the synthetic route and reaction conditions. Yields can range from around 70% to over 80%. For example, a process starting from a disodium salt of hydroquinone in a slurry reactor has been reported to achieve a yield of up to 83%.[1][2] A process using 2,5-dihaloterephthalic acid as a starting material has been shown to produce a yield of approximately 72%.[3]
Q3: What analytical techniques are used to characterize the final product?
A3: The purity and structure of the synthesized 2,5-dihydroxyterephthalic acid are typically confirmed using a variety of analytical techniques. These include High-Performance Liquid Chromatography (HPLC) for purity assessment, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) for structural elucidation, and X-ray Diffraction (XRD) to analyze the crystalline structure.[1][4]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a frequent challenge in the synthesis of 2,5-dihydroxyterephthalic acid. The following sections provide potential causes and solutions.
Possible Cause 1: Suboptimal Reaction Temperature
The reaction temperature is a critical parameter that significantly influences the reaction rate and the formation of byproducts.
Solutions:
-
Optimize Temperature: For the carboxylation of hydroquinone derivatives, temperatures in the range of 175°C to 200°C have been shown to be effective.[1][2] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Ensure Uniform Heating: Use a well-stirred reactor and a reliable heating system to maintain a consistent temperature throughout the reaction mixture.
Possible Cause 2: Incorrect Catalyst Concentration or Type
The choice and amount of catalyst can dramatically impact the reaction's efficiency.
Solutions:
-
Catalyst Screening: If using a catalytic process, such as the carboxylation of a disodium salt of hydroquinone, sodium acetate is a commonly used catalyst.[1][2] For syntheses starting from 2,5-dihaloterephthalic acid, a copper-based catalyst is often employed.[3]
-
Optimize Catalyst-to-Substrate Ratio: The molar ratio of the catalyst to the starting material is crucial. For the sodium acetate catalyzed reaction, a catalyst-to-disodium salt of hydroquinone molar ratio between 1.5 and 2.5 has been investigated, with an optimal ratio leading to higher yields.[1][2]
Possible Cause 3: Inefficient Mixing
In heterogeneous reaction mixtures, such as those in a slurry reactor, inefficient stirring can lead to poor contact between reactants and reduced yield.
Solutions:
-
Adjust Stirring Rate: Ensure the stirring rate is sufficient to keep the solid reactants suspended in the liquid phase. For slurry reactors, a stirring rate of around 400-500 rpm has been reported to be effective.[1][4]
Possible Cause 4: Inadequate Reaction Time
The reaction may not have proceeded to completion, resulting in a lower yield.
Solutions:
-
Optimize Reaction Time: Monitor the reaction progress over time using techniques like HPLC to determine the point at which the product concentration is maximized. Reaction times can range from 3 to 5 hours or longer depending on the specific method.[1][2]
Issue 2: Product Impurity
The presence of impurities can affect the properties and applications of the final product.
Possible Cause 1: Formation of Byproducts
Side reactions can lead to the formation of unwanted byproducts, which can be difficult to separate from the desired product.
Solutions:
-
Control Reaction Conditions: Precisely controlling reaction parameters such as temperature, pressure, and stoichiometry can minimize the formation of byproducts.
-
Purification: After the reaction, the crude product should be purified. This can be achieved by filtration, washing with appropriate solvents, and recrystallization. Acidification of the reaction mixture with an acid like HCl is a common step to precipitate the 2,5-dihydroxyterephthalic acid.[3]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of 2,5-dihydroxyterephthalic acid based on reported data.
Table 1: Effect of Reaction Parameters on Yield (Slurry Reactor Method) [1][2]
| Parameter | Range Investigated | Optimal Value | Resulting Yield |
| Temperature | 175°C - 200°C | 200°C | \multirow{3}{*}{83%} |
| Catalyst-to-DSH Molar Ratio | 1.5 - 2.5 | 2.085 | |
| Reaction Time | 3 - 5 hours | 250 minutes | |
| Pressure | 10 bar (fixed) | 10 bar |
Table 2: Yield Comparison of Different Synthesis Routes
| Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |
| Disodium Salt of Hydroquinone | CO₂, Sodium Acetate | 83% | [1][2] |
| 2,5-Dihaloterephthalic Acid | Copper Source, Ligand, Base | 72% | [3] |
| Hydroquinone | KOH, K₂CO₃ | 76.52% | [4] |
| p-Xylene | Copper-containing catalyst, O₂ | ~15-80% | [5][6] |
Experimental Protocols
Protocol 1: Synthesis from Disodium Salt of Hydroquinone in a Slurry Reactor[1][2]
This protocol is based on the optimization study for the synthesis of 2,5-dihydroxyterephthalic acid in a slurry reactor.
Materials:
-
Disodium salt of hydroquinone (DSH)
-
Sodium acetate (catalyst)
-
Carbon dioxide (CO₂)
-
Nitrogen (N₂)
-
Hydrochloric acid (HCl) solution
-
Methanol
Equipment:
-
Slurry reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Heating circulator
Procedure:
-
Charge the slurry reactor with the disodium salt of hydroquinone and sodium acetate.
-
Purge the reactor with nitrogen gas.
-
Heat the reaction mixture to 200°C while stirring.
-
Replace the nitrogen atmosphere with carbon dioxide at a pressure of 10 bar.
-
Maintain the reaction at 200°C and 10 bar with continuous stirring at approximately 505 rpm for 250 minutes.
-
After the reaction, cool the mixture to 80°C.
-
Slowly add HCl solution to the mixture until the pH reaches 5-6 to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the product with methanol and dry it at 80°C.
Protocol 2: Synthesis from 2,5-Dihaloterephthalic Acid[3]
This protocol describes a method for synthesizing 2,5-dihydroxyterephthalic acid from a 2,5-dihaloterephthalic acid.
Materials:
-
2,5-Dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid)
-
Base (e.g., sodium hydroxide)
-
Copper source (e.g., CuBr)
-
Coordinating ligand (e.g., N,N'-dimesityl-2,3-diiminobutane)
-
Hydrochloric acid (HCl)
Equipment:
-
Reaction vessel with a stirrer and heating capabilities
-
Nitrogen inlet
Procedure:
-
In the reaction vessel, dissolve the 2,5-dihaloterephthalic acid in an aqueous solution of the base to form the dibasic salt.
-
In a separate flask, prepare a solution of the copper source and the ligand in water under a nitrogen atmosphere.
-
Heat the solution of the dibasic salt to approximately 80°C under a nitrogen atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at 80°C for the required duration (e.g., 30 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the 2,5-dihydroxyterephthalic acid.
-
Filter the precipitate, wash it with water, and dry to obtain the final product.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of 2,5-dihydroxyterephthalic acid.
Caption: Experimental workflow for the synthesis of 2,5-dihydroxyterephthalic acid.
Caption: Troubleshooting decision tree for low yield in DHTA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104829449B - Method for synthesizing 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]
- 6. 2,5-Dihydroxyterephthalic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low crystallinity in MOF-74 synthesis.
Technical Support Center: MOF-74 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of MOF-74, with a particular focus on achieving high crystallinity.
Troubleshooting Guide: Low Crystallinity in MOF-74
Low crystallinity is a frequent issue in MOF-74 synthesis, leading to poor performance in applications such as gas storage and separation. The following guide provides solutions to common problems observed during synthesis and characterization.
Problem 1: My PXRD pattern shows broad peaks, or no distinct peaks at all, indicating an amorphous or poorly crystalline product.
-
Question: What are the likely causes of an amorphous product in my MOF-74 synthesis, and how can I fix it?
-
Answer: Amorphous or poorly crystalline MOF-74 can result from several factors related to the synthesis conditions. Key parameters to investigate include reaction temperature, time, solvent composition, and reactant ratios.
-
Synthesis Temperature and Time: The kinetics of MOF-74 formation are highly dependent on temperature.[1] Too low a temperature may not provide sufficient energy for crystal nucleation and growth, while excessively high temperatures can lead to rapid, uncontrolled precipitation of an amorphous product or even decomposition of the framework.[2] Similarly, an insufficient reaction time will result in an incomplete reaction, while an overly long reaction time might lead to the formation of more stable, but less crystalline, phases.
-
Solvent Composition: The choice and ratio of solvents play a critical role in controlling the solubility of the metal salt and the organic linker, which in turn influences nucleation and crystal growth.[3] For instance, in the common DMF/ethanol/water solvent system for Mg-MOF-74 synthesis, the relative proportions of these solvents can be tuned to control crystal size and yield.[3] The presence of water can influence the formation of secondary building units (SBUs) and the overall framework stability.[4]
-
Reactant Ratio and Concentration: The molar ratio of the metal salt to the organic linker is a crucial parameter. An inappropriate ratio can lead to the formation of intermediate, non-porous phases or an excess of unreacted starting materials, both of which can contribute to a final product with low crystallinity.[5][6] The overall concentration of reactants in the solution also affects the rate of nucleation; high concentrations can lead to rapid precipitation and the formation of small, poorly crystalline particles.[3]
-
Problem 2: My synthesized MOF-74 has low porosity and surface area, even though the PXRD pattern looks reasonably crystalline.
-
Question: What could be causing the low surface area in my MOF-74 product, and how can I improve it?
-
Answer: Low surface area and porosity, despite a crystalline appearance in PXRD, often point to issues with pore occlusion or incomplete activation.
-
Incomplete Removal of Solvents and Unreacted Linker: During synthesis, solvent molecules and unreacted organic linkers can become trapped within the pores of the MOF-74 structure.[7][8] If not properly removed, these guest molecules will block the pores and significantly reduce the accessible surface area.
-
Improper Activation: The process of removing guest molecules from the pores is known as "activation." This is a critical step that typically involves solvent exchange followed by heating under vacuum.[2][7][8][9] Insufficient activation temperature or time will result in incomplete removal of guest molecules. Conversely, activating at too high a temperature can cause the framework to collapse, also leading to a loss of porosity.[2]
-
Washing Procedure: An inadequate washing step after the solvothermal reaction can leave unreacted starting materials and byproducts on the surface and within the pores of the MOF crystals. An improved washing process, potentially involving centrifugation, can lead to a cleaner product with higher crystallinity and better gas adsorption performance.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right synthesis method for MOF-74?
A1: The choice of synthesis method depends on the desired material properties and available equipment. Common methods include:
-
Solvothermal Synthesis: This is the most widely used method, involving heating the reactants in a sealed vessel. It generally produces uniform particles with high crystallinity.[10]
-
Microwave-Assisted Synthesis: This method can significantly reduce the reaction time compared to conventional solvothermal synthesis.[11]
-
Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the solid reactants together. It can be a more environmentally friendly approach and may proceed through different intermediate phases compared to solvothermal routes.[5][12]
-
Vapor-Assisted Crystallization (VAC): This technique can produce dense and highly crystalline thin films of MOF-74.[11][13]
Q2: What is the importance of the metal-to-linker ratio in MOF-74 synthesis?
A2: The metal-to-linker ratio is a critical parameter that can influence the formation of defects within the MOF-74 structure. For example, in the synthesis of Mg-MOF-74, varying the Mg(NO₃)₂ to H₄dobdc ratio can control the concentration of formate defects, which in turn affects the surface area and CO₂ uptake of the material.[6]
Q3: How can I control the crystal size and morphology of my MOF-74 product?
A3: The size and shape of MOF-74 crystals can be controlled by carefully adjusting several synthesis parameters:
-
Solvent Composition: Altering the ratio of solvents such as DMF, ethanol, and water can influence the solubility of the linker and thus the nucleation rate, leading to different crystal sizes.[3][14]
-
Modulators/Capping Agents: The addition of certain molecules, like monocarboxylic acids (e.g., acetic acid or chloroacetic acid), can act as modulators that compete with the linker for coordination to the metal centers. This can control the crystal growth rate and ultimately the size and aspect ratio of the final crystals.[14]
-
Reactant Concentration: Lowering the concentration of reactants generally leads to slower nucleation and the formation of larger crystals.[3]
Q4: What are the key characterization techniques I should use to assess the quality of my MOF-74?
A4: A combination of techniques is necessary to fully characterize your MOF-74:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystalline structure and phase purity of your material.[10][15]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): This measures the surface area (typically using the BET method) and pore volume, which are crucial indicators of the material's porosity.[15][16]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the conditions required for activation (i.e., the temperature at which guest molecules are removed).[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers.[10][15]
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology (shape) and size of the MOF crystals.[14]
Data Presentation
Table 1: Effect of Synthesis Parameters on Mg-MOF-74 Crystal Size and Yield
| Formulation | Solvent Ratio (DMF:Water:Ethanol) | Average Crystal Size | Yield (%) |
| F1 | 20:0:0 | ~8 nm | 49.7 |
| F2 | 16:2:2 | 1-2 µm | - |
| F3 | 12:4:4 | 10-20 µm | - |
| F4 | 10:5:5 | - | 11.7 |
Data synthesized from Campbell and Tokay (2020)[17] and another study[3]. A direct correlation between increasing water and ethanol content and larger crystal sizes with a corresponding drop in yield is observed.
Table 2: Influence of Metal-to-Linker Ratio on Formate Defect Concentration and CO₂ Uptake in Mg-MOF-74
| Mg(NO₃)₂ / H₄dobdc Ratio | Formate / dobdc⁴⁻ Ratio | CO₂ Uptake (mmol/g at 1 bar, 298 K) |
| 1:1 | 0 | ~8.5 |
| 2:1 | ~0.1 | ~6.5 |
| 3:1 | ~0.2 | ~4.5 |
Data synthesized from a study on solvent-derived defects[6]. Increasing the metal-to-linker ratio leads to a higher concentration of formate defects, which linearly decreases the CO₂ adsorption capacity.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of Zn-MOF-74
This protocol is based on the methodology described by Liao et al.[7][8]
-
Preparation of Precursor Solution:
-
In a screw-cap vial, combine 1.021 g of zinc nitrate hexahydrate (3.43 mmol) and 250 mg of 2,5-dihydroxybenzene-1,4-dicarboxylic acid (H₄dobdc) (1.30 mmol).
-
Add 50 mL of N,N-dimethylformamide (DMF) and 3 mL of water.
-
Stir the mixture until all starting materials are completely dissolved.
-
-
Solvothermal Reaction:
-
Tightly seal the vial containing the precursor solution.
-
Place the vial in a preheated oven at 100 °C for 24 hours.
-
-
Product Isolation and Washing:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF to remove unreacted starting materials.
-
Subsequently, wash with a volatile solvent like methanol to facilitate the activation process.[9]
-
Protocol 2: Activation of MOF-74
Proper activation is crucial to achieve high porosity.[7][8]
-
Solvent Exchange:
-
After the initial washing, immerse the synthesized MOF-74 in a low-boiling-point solvent such as methanol or ethanol.[9]
-
Allow the MOF to soak for an extended period (e.g., 24-36 hours), replacing the solvent several times to ensure complete exchange of the high-boiling-point synthesis solvents (like DMF) trapped in the pores.[9]
-
-
Thermal Activation:
-
Place the solvent-exchanged MOF-74 in a vacuum oven or a Schlenk line.
-
Heat the sample under a dynamic vacuum at a temperature sufficient to remove the solvent without causing framework collapse. For Co-MOF-74, this may involve heating to 150 °C to remove water and methanol, followed by a higher temperature (e.g., 300 °C) to remove strongly bound DMF.[9] The optimal temperature and duration will depend on the specific metal cation in the MOF-74 structure.
-
Visualizations
Caption: Troubleshooting workflow for low crystallinity in MOF-74.
Caption: Post-synthesis activation workflow for MOF-74.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the Mechanochemical Synthesis of MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03943B [pubs.rsc.org]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,5-Dihydroxyterephthalic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2,5-dihydroxyterephthalic acid (DHTA) using recrystallization. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2,5-dihydroxyterephthalic acid?
A1: The choice of solvent is critical for effective recrystallization. Based on solubility data, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good primary solvents as they show high solubility at elevated temperatures and lower solubility at room temperature.[1] Ethanol has also been successfully used for the recrystallization of DHTA derivatives and can be a suitable, more volatile option.[2] For washing the purified crystals, a solvent in which DHTA is sparingly soluble, such as cold water or a cold mixture of the recrystallization solvent and an anti-solvent, is recommended.
Q2: What are the common impurities in crude 2,5-dihydroxyterephthalic acid?
A2: Common impurities in crude DHTA can include unreacted starting materials, intermediates from the synthesis process, and side-products. While specific impurities depend on the synthetic route, they can be analogous to those found in crude terephthalic acid, such as partially oxidized precursors (e.g., 2,5-dihydroxy-p-xylene) or related aromatic carboxylic acids.[3][4] A patent for a DHTA synthesis reported a crude purity of approximately 81%, indicating the presence of a significant amount of impurities.[3]
Q3: How can I improve the yield and purity of my recrystallized 2,5-dihydroxyterephthalic acid?
A3: To improve yield and purity, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude DHTA. Slow cooling is crucial for the formation of pure crystals; rapid cooling can trap impurities within the crystal lattice.[5][6] Washing the collected crystals with a small amount of cold solvent will help remove any remaining soluble impurities. If the initial purity is very low, a second recrystallization may be necessary.
Q4: My 2,5-dihydroxyterephthalic acid is not crystallizing out of the solution upon cooling. What should I do?
A4: If crystals do not form, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal of pure DHTA.[6] If these methods are unsuccessful, you may need to reduce the volume of the solvent by gentle heating and evaporation, and then allow the solution to cool again.
Q5: The recrystallized product has a poor color. How can I remove colored impurities?
A5: If your product has a persistent color, it may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, use activated charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process is too slow or incomplete. | - Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the flask or adding a seed crystal.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).[6] |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- The rate of cooling is too rapid. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure the crude material is not excessively impure before recrystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6] |
| Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The product is significantly soluble in the washing solvent. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are Contaminated with Impurities | - The cooling process was too fast, trapping impurities.- The crude material was highly impure.- Inefficient washing of the crystals. | - Allow the solution to cool slowly to room temperature before further cooling.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold solvent. |
Experimental Protocols
Protocol 1: Recrystallization of 2,5-Dihydroxyterephthalic Acid from N,N-Dimethylformamide (DMF)
-
Dissolution: In a fume hood, weigh the crude 2,5-dihydroxyterephthalic acid and place it in an Erlenmeyer flask. Add a minimal amount of N,N-dimethylformamide (DMF) to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more DMF dropwise if necessary to achieve complete dissolution at the elevated temperature. Avoid adding excess solvent.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a filtration setup (funnel and receiving flask). Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold DMF or an alternative cold solvent in which DHTA has low solubility (e.g., water).
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Data Presentation
Table 1: Solubility of 2,5-Dihydroxyterephthalic Acid in Various Solvents at Different Temperatures
| Temperature (K) | Solubility in N,N-Dimethylformamide (mole fraction) | Solubility in Dimethylsulfoxide (mole fraction) | Solubility in N,N-Dimethylacetamide (mole fraction) | Solubility in Acetic Acid (mole fraction) |
| 298.15 | 0.00152 | 0.00235 | - | - |
| 313.15 | 0.00288 | 0.00441 | - | - |
| 328.15 | 0.00519 | 0.00783 | 0.00198 | 0.00053 |
| 343.15 | 0.00893 | 0.01321 | 0.00315 | 0.00089 |
| 358.15 | 0.01482 | - | 0.00487 | 0.00146 |
| 373.15 | 0.02381 | - | - | 0.00235 |
Data extracted from the Journal of Chemical & Engineering Data.[1]
Mandatory Visualization
Caption: Workflow for the recrystallization of 2,5-dihydroxyterephthalic acid.
Caption: Troubleshooting decision tree for DHTA recrystallization.
References
How to control the crystal size and morphology of MOF-74.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to control the crystal size and morphology of MOF-74.
Frequently Asked Questions (FAQs)
Q1: How can I increase the crystal size of Mg-MOF-74?
A1: Increasing the crystal size of Mg-MOF-74 can be achieved by slowing down the nucleation rate. A common method is to adjust the solvent composition. Increasing the proportion of ethanol and water relative to N,N-dimethylformamide (DMF) in the synthesis solution has been shown to produce larger crystals.[1][2] This is because the ligand, 2,5-dihydroxyterephthalic acid (H4DHTP), is less soluble in ethanol and water, which slows the rate of crystal nucleation and promotes the growth of larger crystals.[1] However, be aware that this approach may also lead to a decrease in the overall yield.[1][2]
Q2: How can I synthesize smaller, nano-sized MOF-74 crystals?
A2: To obtain nano-sized crystals, you need to promote rapid nucleation. This can be achieved by:
-
Increasing the Ligand-to-Metal Salt Molar Ratio: A higher concentration of the ligand can speed up nucleation kinetics, resulting in a large number of nuclei and consequently smaller crystals.[3][4]
-
Controlling Water Content: The amount of water in the reaction can be precisely controlled to regulate crystal size from the micro- to the nanoscale.[4] Nanosized flaky Mg-MOF-74 crystals with a low aspect ratio (~0.5) have been successfully synthesized by optimizing the amount of water in the reaction mixture.[5][6][7]
-
Using Modulators: Adding capping agents like pyridine can block crystal growth, leading to smaller crystal sizes.[3][8]
Q3: What is the role of modulators like acetic acid in MOF-74 synthesis?
A3: Modulators, also known as capping agents, are crucial for controlling crystal morphology, particularly the aspect ratio. Carboxylic acids like acetic acid, chloroacetic acid, or formic acid compete with the organic linker for coordination to the metal centers. This competition can inhibit crystal growth along specific crystallographic directions. For instance, increasing the concentration of acetic acid or chloroacetic acid has been shown to inhibit the longitudinal growth of Mg-MOF-74, leading to a significant decrease in crystal length while the width remains relatively constant.[6][8]
Q4: My MOF-74 product appears amorphous or has poor crystallinity. What could be the cause?
A4: Poor crystallinity can stem from several factors:
-
Improper Synthesis Conditions: Incorrect temperature, reaction time, or solvent ratios can lead to an amorphous product. For example, the absence of DMF or ethanol in certain syntheses can result in large and polydisperse products.[6]
-
Water Instability: Mg-MOF-74, in particular, is known to be sensitive to water.[9] Exposure to moisture, even from humid air, can cause partial structural collapse, loss of surface area, and a decrease in crystallinity.[9] It is crucial to handle the material under anhydrous conditions after activation.
-
Incomplete Reaction: Insufficient reaction time may not allow for the full crystallization of the framework.
Q5: Why is my product yield low when I try to grow large crystals?
A5: There is often a trade-off between crystal size and yield. The conditions that favor slow crystal growth for larger crystals, such as decreasing ligand solubility by increasing the water and ethanol content in the solvent mixture, can also lead to a lower overall conversion of reactants into the final product, thus reducing the yield.[1]
Troubleshooting Guides
Issue 1: Wide Crystal Size Distribution (Polydispersity)
| Possible Cause | Recommended Solution |
| Rapid and uncontrolled nucleation. | Slow the nucleation rate by adjusting the solvent system. Increase the ratio of water and ethanol to DMF to decrease the ligand's solubility.[1] |
| Inhomogeneous mixing or temperature gradients. | Ensure the reaction mixture is well-stirred before heating. Use a reliable oven or oil bath to maintain a constant and uniform temperature. |
| Absence of a key solvent component. | Syntheses often rely on a mixed-solvent system (e.g., DMF/ethanol/water). The absence of DMF or ethanol has been reported to cause the formation of polydisperse products.[6] |
Issue 2: Incorrect Crystal Morphology (e.g., Aggregates, Wrong Shape)
| Possible Cause | Recommended Solution | | Crystals are aggregating. | The presence of water can have a dispersive action that reduces the aggregation of particles.[4] Ensure proper solvent ratios. | | Aspect ratio is too high (long needles). | Introduce a modulator like acetic acid or chloroacetic acid. Increasing the modulator concentration inhibits longitudinal growth, reducing the crystal length.[6][8] | | Morphology is different from expected (e.g., flower-like vs. hexagonal). | Synthesis temperature can significantly impact morphology. For Co-MOF-74, a flower-like structure was obtained at 100°C, while hexagonal prisms formed at higher temperatures (120-150°C).[10] |
Issue 3: Poor Crystallinity or Amorphous Product
| Possible Cause | Recommended Solution | | Hydrolysis due to water exposure. | Mg-MOF-74 is particularly sensitive to moisture.[9] After synthesis and activation, handle the sample in a dry environment (e.g., glovebox) to prevent structural degradation. | | Incorrect pH of the reaction mixture. | The deprotonation of the H4DHTP linker is pH-dependent. Simultaneous pH regulation and modulator use can improve crystallinity and control size.[8] | | Suboptimal synthesis temperature or time. | Optimize the reaction temperature and duration. For instance, a solvothermal synthesis of Cu-MOF-74 showed that temperature affects the final properties.[11] |
Quantitative Data on Synthesis Parameter Effects
Table 1: Effect of Solvent Composition on Mg-MOF-74 Crystal Size Synthesis conducted at 125 °C for 6 hours.
| Formulation | DMF (ml) | Water (ml) | Ethanol (ml) | Average Crystal Size |
| F1 | 10 | 0 | 0 | Small crystals, rapid nucleation[1] |
| F2 | 7.5 | 1.25 | 1.25 | Increased crystal size[1] |
| F3 | 6.25 | 2.5 | 1.25 | Further increase in crystal size[1] |
| F4 | 5 | 2.5 | 2.5 | Largest crystals (~25 microns)[1] |
Table 2: Effect of Modulator (Chloroacetic Acid) on Mg-MOF-74 Crystal Dimensions
| Modulator Equivalents | Average Crystal Length | Average Crystal Width |
| 3 | ~10.1 µm[6][8] | ~1.2 µm[6][8] |
| 5 | ~1.5 µm[6][8] | ~1.2 µm[6][8] |
Table 3: Effect of Reactant Molar Ratio on Mg-MOF-74 Crystal Width Synthesis performed with varying molar ratios of 2,5-dihydroxyterephthalic acid (ligand) and magnesium salt.
| Ligand : Metal Salt Molar Ratio | Average Crystal Width |
| 1 : 3 | ~715 nm[4] |
| 1 : 9 | ~493 nm[4] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of Mg-MOF-74
-
Ligand Solution: Dissolve 2,5-dihydroxyterephthalic acid (H4DHTP or H4dobdc) in N,N-dimethylformamide (DMF). For example, dissolve 0.111 g of H4dobdc in the DMF portion of the final solvent mixture.[12]
-
Metal Salt Solution: In a separate container, dissolve the magnesium salt (e.g., Mg(NO₃)₂·6H₂O or magnesium acetate tetrahydrate) in the remaining solvent mixture (e.g., DMF, ethanol, and water).[1][12] The metal-to-ligand ratio can be varied to control crystal size.[4][12]
-
Mixing: Combine the ligand and metal salt solutions in a Teflon-lined stainless-steel autoclave.
-
Reaction: Tightly cap the autoclave and place it in a pre-heated oven. Typical reaction conditions are 100-125°C for 24 hours.[12]
-
Washing: After the reaction, cool the autoclave to room temperature. Collect the crystalline product by centrifugation or filtration. Wash the product sequentially to remove unreacted precursors and solvent molecules. A typical washing procedure involves washing with fresh DMF twice, followed by washing with methanol multiple times over 24 hours.[1][12]
-
Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150-200°C) to remove the solvent molecules coordinated to the metal sites, opening up the pores.
Protocol 2: Synthesis of Nanosized Flaky Mg-MOF-74
This protocol focuses on precise control of water content to achieve nanoscale crystals. The general procedure is similar to Protocol 1, but the solvent composition is critically adjusted.
-
Solvent System: Prepare a mixed solvent system of DMF, ethanol, and a carefully measured, minimal amount of water. The exact amount of water must be optimized, but reducing it has been shown to decrease the crystal aspect ratio.[4]
-
Reactant Ratio: Use a higher molar ratio of ligand to metal salt (e.g., 1:9) to promote rapid nucleation, which leads to smaller crystals.[4]
-
Reaction and Washing: Follow steps 3-6 from Protocol 1. The resulting crystals are expected to be flaky and in the nanometer range.[4][5][7]
Visual Guides
Caption: Experimental workflow for tuning MOF-74 crystal size and morphology.
Caption: Influence of key synthesis parameters on MOF-74 crystallization.
Caption: A logical troubleshooting guide for common MOF-74 synthesis issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Size and morphology control over MOF-74 crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03943B [pubs.rsc.org]
- 7. Size and morphology control over MOF-74 crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thermodynamics Drives the Stability of the MOF-74 Family in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Disodium 2,5-dihydroxyterephthalate in MOF synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of disodium 2,5-dihydroxyterephthalate during Metal-Organic Framework (MOF) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound in MOF synthesis?
A1: this compound, the salt of 2,5-dihydroxyterephthalic acid, exhibits improved solubility in polar solvents compared to its acidic form. Common solvents include water, N,N-dimethylformamide (DMF), and mixtures of these with other solvents like ethanol. The choice of solvent often depends on the specific MOF being synthesized and the metal precursor used. For instance, water is an excellent green solvent for the synthesis of certain MOFs like Ni-MOF-74.[1][2] In some cases, the acidic form, 2,5-dihydroxyterephthalic acid, is used and is known to be soluble in hot DMF.[3]
Q2: How does pH influence the solubility of the 2,5-dihydroxyterephthalate linker?
A2: The pH of the reaction mixture significantly impacts the solubility of the 2,5-dihydroxyterephthalate linker. The disodium salt is generally more soluble in neutral to basic aqueous solutions. In acidic conditions, the carboxylate groups can become protonated, converting the salt back to the less soluble 2,5-dihydroxyterephthalic acid. Therefore, maintaining an appropriate pH is crucial for keeping the linker in its deprotonated, more soluble form, which is essential for successful MOF synthesis.
Q3: Can I use the acidic form, 2,5-dihydroxyterephthalic acid, directly? How can I improve its solubility?
A3: Yes, 2,5-dihydroxyterephthalic acid is frequently used directly in MOF synthesis.[4] Its solubility is limited in many common solvents at room temperature.[3] To improve solubility, you can:
-
Use a suitable solvent: 2,5-dihydroxyterephthalic acid is soluble in hot N,N-dimethylformamide (DMF).[3]
-
Add a base: Introducing a base, such as sodium hydroxide or an amine, can deprotonate the carboxylic acid groups, forming the more soluble disodium salt in situ.
-
Increase the temperature: For solvothermal syntheses, the reaction is carried out at elevated temperatures, which generally increases the solubility of the linker.
Q4: What is the role of a modulator in MOF synthesis, and can it help with solubility issues?
A4: Modulators are additives, typically monofunctional ligands like carboxylic acids (e.g., acetic acid, benzoic acid), that compete with the primary linker for coordination to the metal centers.[5][6][7] This competition can slow down the crystallization process, leading to more ordered and crystalline MOFs.[5][8] While modulators are not primarily used to increase linker solubility, by controlling the reaction kinetics, they can help prevent the rapid precipitation of the linker and metal ions, which can be mistaken for a solubility problem. In some cases, the choice of modulator can influence the reaction environment, which may indirectly affect linker dissolution.[9]
Troubleshooting Guides
Issue 1: The this compound linker is not fully dissolving in the solvent system.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for linker dissolution issues.
Detailed Steps:
-
Solvent Selection: If using a less polar solvent, consider switching to or incorporating a more polar solvent. For many syntheses involving this linker, DMF, water, or a mixture thereof is effective. A common solvent system for MOF-74 synthesis is a mixture of DMF, ethanol, and water.
-
Temperature Adjustment: Gently heating and sonicating the mixture can significantly improve the dissolution rate. For solvothermal reactions, the linker may fully dissolve only at the target reaction temperature inside the sealed reactor.
-
pH Modification: If working in an aqueous or protic solvent system, ensure the pH is not acidic. The addition of a small amount of a suitable base can help maintain the deprotonated and more soluble form of the linker.
Issue 2: The linker precipitates out of solution upon addition of the metal salt.
Logical Relationship for Troubleshooting
Caption: Logical approach to addressing linker precipitation.
Detailed Steps:
-
Control Reaction Rate: Rapid precipitation upon mixing reactants often indicates uncontrolled nucleation. Introduce a modulator, such as acetic acid, to the reaction mixture. The modulator can compete for coordination sites on the metal cluster, slowing down the formation of the MOF and preventing amorphous precipitation.
-
Modify Reagent Addition: Instead of adding the metal salt directly as a solid or a concentrated solution, try adding it dropwise and slowly to the linker solution with vigorous stirring. This can help maintain a more homogeneous reaction environment.
-
Adjust Concentration: Increasing the total volume of the solvent can help keep all components in the solution phase.
-
Alternative Synthesis Route: If solvothermal methods consistently lead to precipitation issues, consider a water-based synthesis. This approach often leverages the higher solubility of the disodium salt in water and can be performed at reflux temperatures.[1][2]
Experimental Protocols
Protocol 1: Water-Based Synthesis of Ni-MOF-74
This protocol is adapted from a high-yield, environmentally friendly method and is ideal for circumventing solubility issues in organic solvents.[1][2]
Materials:
-
2,5-dihydroxyterephthalic acid (H₄dhtp)
-
Nickel(II) acetate tetrahydrate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a condenser, prepare a suspension of 2,5-dihydroxyterephthalic acid in deionized water.
-
Prepare an aqueous solution of nickel(II) acetate in a separate vessel.
-
Heat the suspension of the linker to reflux with vigorous stirring.
-
Add the nickel acetate solution to the refluxing linker suspension.
-
Continue refluxing the mixture for 1-2 hours. The reaction in water involves the deprotonation of the H₄dhtp by the acetate counterion, leading to a soluble nickel-linker adduct which then self-assembles into the MOF.[1][2]
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Protocol 2: Modulated Solvothermal Synthesis of a Zr-based MOF
This protocol provides a general framework for using a modulator to improve the quality of MOFs synthesized with potentially poorly soluble linkers.
Materials:
-
This compound
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator)
Procedure:
-
In a glass vial, dissolve the this compound in DMF. If solubility is an issue, gentle heating and sonication can be applied.
-
In a separate vial, dissolve ZrCl₄ and a molar excess of benzoic acid (e.g., 10 equivalents relative to ZrCl₄) in DMF.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-150 °C) for 12-24 hours. The benzoic acid modulator will compete with the linker for coordination to the zirconium clusters, slowing down the crystallization and leading to a more ordered material.[7]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol to exchange the DMF in the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Quantitative Data Summary
The following table summarizes available solubility data for 2,5-dihydroxyterephthalic acid and its disodium salt. Note that comprehensive quantitative data, especially for mixed solvent systems, is limited in the literature.
| Compound | Solvent | Temperature (°C) | Solubility |
| 2,5-dihydroxyterephthalic acid | Hot N,N-dimethylformamide (DMF) | Not specified | Soluble |
| This compound | Water | 25 | ~13% w/v |
| This compound | Water-Ethylene Glycol (20 mol% EG) | 25 | ~7% w/v |
| This compound | Water-Ethylene Glycol (90 mol% EG) | 25 | ~2% w/v |
| Data sourced from references[10] and[3]. |
References
- 1. researchgate.net [researchgate.net]
- 2. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07848H [pubs.rsc.org]
- 9. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis with 2,5-Dihydroxyterephthalate Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dihydroxyterephthalate (DHTP) linkers in synthesis. This guide provides troubleshooting advice and frequently asked questions to help you prevent and resolve common side reactions and other issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of metal-organic frameworks (MOFs) and other coordination polymers using 2,5-dihydroxyterephthalate linkers.
Issue 1: Low Product Yield
Q1: I am getting a very low yield of my target MOF. What are the common causes and how can I improve it?
A1: Low yields in MOF synthesis using DHTP linkers can stem from several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Solvent Composition: The solubility of the DHTP linker is highly dependent on the solvent system. In mixed-solvent systems, such as DMF/water/ethanol, an incorrect ratio can lead to either premature precipitation of the linker or the formation of soluble intermediates that do not crystallize into the desired MOF structure.[1][2]
-
Solution: Systematically vary the solvent ratios. For instance, in Mg-MOF-74 synthesis, increasing the proportion of water and ethanol relative to DMF can lead to larger crystals but may decrease the overall yield due to slower nucleation.[1][2] Finding the optimal balance is key. A water-based synthesis for Ni-MOF-74 (also known as CPO-27-Ni) has been reported to achieve a high yield of 92% by refluxing an aqueous suspension of the linker with an aqueous solution of nickel acetate.[3][4]
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the kinetics of MOF formation.
-
Solution: Ensure your reaction is conducted at the optimal temperature for your specific system. For many DHTP-based MOFs, solvothermal synthesis is performed between 100-125 °C. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the formation of undesired, kinetically favored phases or decomposition of the linker.
-
-
Inappropriate pH: The deprotonation of the carboxylic acid and hydroxyl groups of the DHTP linker is essential for coordination with the metal centers.
-
Solution: The pH of the reaction mixture can be adjusted to optimize linker deprotonation and MOF formation. The use of modulators like acetic acid can influence the pH and the overall reaction kinetics.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low MOF yield.
Issue 2: Poor Crystallinity or Amorphous Product
Q2: My product has poor crystallinity, as indicated by broad peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve this?
A2: Poor crystallinity is a common issue and can be addressed by carefully controlling the reaction kinetics.
-
Rapid Nucleation and Crystal Growth: If nucleation is too fast, it can lead to the formation of many small crystallites with poor long-range order.
-
Solution 1: Temperature Control: Lowering the reaction temperature can slow down the nucleation and growth rates, allowing for the formation of larger, more ordered crystals.
-
Solution 2: Use of Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid or formic acid), can compete with the DHTP linker for coordination to the metal centers. This competition slows down the formation of the MOF framework, promoting the growth of more crystalline material.[5]
-
-
Solvent Effects: The choice of solvent can influence the crystallinity of the final product. Water-based syntheses, while green, can sometimes result in lower crystallinity compared to solvothermal methods using organic solvents.[5]
Issue 3: Formation of Undesired Polymorphs
Q3: I have synthesized a MOF, but its PXRD pattern does not match the desired phase. How can I control the polymorphism?
A3: The formation of different polymorphs (materials with the same chemical composition but different crystal structures) is a known challenge when working with DHTP linkers. The final polymorph is often directed by subtle changes in the reaction conditions.
-
Influence of Reaction Conditions: Temperature, solvent, and the presence of modulators can all influence which polymorph is thermodynamically or kinetically favored.
-
Solution: A systematic screening of reaction parameters is the most effective way to target a specific polymorph. For example, in the mechanochemical synthesis of Zn-MOF-74, different intermediate polymorphs were observed before the final, most stable phase was formed.[6] This highlights the sensitivity of the system to the reaction environment.
-
-
Characterization: It is crucial to have reliable characterization data to distinguish between polymorphs.
PXRD Patterns for M-MOF-74 (M = Mn, Co, Ni, Zn) The following is a representation of expected peak positions for the common MOF-74 structure.
Caption: Key 2θ values for identifying the MOF-74 structure.
Issue 4: Linker Oxidation
Q4: The 2,5-dihydroxyterephthalate linker is susceptible to oxidation. How can I prevent this side reaction during synthesis?
A4: The hydroquinone moiety in the DHTP linker can be oxidized, especially at elevated temperatures in the presence of certain metal ions and oxygen. This can lead to the formation of colored impurities and defects in the final MOF.
-
Inert Atmosphere: The most direct way to prevent oxidation is to remove oxygen from the reaction environment.
-
Solution: Perform the synthesis under an inert atmosphere, such as nitrogen or argon. This can be achieved by degassing the solvent and purging the reaction vessel with the inert gas before sealing and heating.
-
-
Solvent Choice: Some solvents are more prone to containing dissolved oxygen or generating oxidizing species at high temperatures.
-
Solution: Use freshly distilled, degassed solvents. While not always a direct solution to linker oxidation, avoiding solvents that can decompose into oxidizing byproducts is a good practice.
-
-
Reducing Agents: In some synthetic systems, the addition of a mild reducing agent can help to maintain the reduced state of the linker.
-
Caution: This approach should be used with caution, as the reducing agent could interfere with the desired MOF formation or reduce the metal centers. A thorough literature search for your specific system is recommended before attempting this.
-
Frequently Asked Questions (FAQs)
Q5: What is the role of a modulator in the synthesis of DHTP-based MOFs?
A5: A modulator, typically a monocarboxylic acid like acetic acid, is added to the synthesis mixture to control the nucleation and growth of the MOF crystals. It competes with the multidentate DHTP linker for coordination to the metal ions. This slows down the overall reaction rate, which can lead to:
-
Improved Crystallinity: Slower growth allows for more ordered crystal formation.
-
Control over Crystal Size and Morphology: By varying the concentration of the modulator, the size and shape of the MOF crystals can be tuned.[5]
-
Introduction of Defects: In some cases, the use of modulators can lead to the formation of "missing linker" defects, where the modulator remains coordinated to the metal cluster in the final structure. This can alter the porosity and catalytic activity of the MOF.
Q6: Can I use a solvent other than DMF for the synthesis? I am concerned about its decomposition and the formation of impurities.
A6: Yes, alternative solvent systems can be used. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis but can decompose at high temperatures to form dimethylamine and carbon monoxide, which can lead to the formation of formate species that get incorporated into the MOF structure as impurities.
-
Alternative Solvents: Water-based syntheses have been successfully employed for some DHTP-based MOFs, such as Ni-MOF-74, and offer a greener alternative.[3][4] Other high-boiling point solvents like N,N-diethylformamide (DEF) or mixtures of solvents like ethanol and water can also be explored.[1][2] A dry-gel synthesis method has also been reported for Ni-MOF-74, which avoids large volumes of solvent and can lead to high yields.[9]
Q7: How does the choice of metal ion affect the synthesis and properties of M-MOF-74?
A7: The choice of the divalent metal ion (M) in M-MOF-74 (where M can be Mg, Mn, Fe, Co, Ni, Cu, Zn, etc.) has a significant impact on both the synthesis and the final properties of the material:
-
Synthesis: The reactivity of the metal ion can influence the optimal synthesis conditions (e.g., temperature, time, and pH).
-
Properties: The metal ion directly lines the pores of the MOF-74 structure, creating open metal sites upon solvent removal. These metal sites are crucial for the material's performance in applications like gas storage and catalysis. The identity of the metal ion determines the strength of interaction with guest molecules. For example, Ni-MOF-74 has been shown to have a high affinity for CO2.
Quantitative Data Summary
Table 1: Effect of Solvent Composition on Mg-MOF-74 Crystal Size and Yield
| Formulation | DMF:Water:Ethanol Ratio (v/v/v) | Crystal Size (µm) | Yield (%) |
| F1 | 20:0:0 | ~0.1 - 0.2 | 75.3 |
| F2 | 16:2:2 | ~1 - 2 | 65.8 |
| F3 | 12:4:4 | ~10 - 20 | 49.7 |
| F4 | 10:5:5 | > 20 | 11.7 |
| Data adapted from a study on Mg-MOF-74 synthesis. The trend shows that increasing the proportion of water and ethanol leads to larger crystals but a lower yield.[1] |
Table 2: Effect of Modulator (Acetic Acid) on Co-MOF-74 Properties
| Acetic Acid (equivalents) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mg/g) |
| 0 | 1150 | 250 |
| 10 | 1350 | 275 |
| 20 | 1599 | 298 |
| 40 | 1420 | 280 |
| Data adapted from a study on high-gravity assisted synthesis of Co-MOF-74. The use of an optimal amount of acetic acid as a modulator enhances the surface area and CO₂ uptake.[5] |
Experimental Protocols
Protocol 1: Water-Based Synthesis of Ni-MOF-74 (CPO-27-Ni)
This protocol is adapted from a high-yield, water-based synthesis method.[3][4]
Materials:
-
2,5-dihydroxyterephthalic acid (H₄dhtp)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Deionized water
Procedure:
-
Prepare a suspension of 2,5-dihydroxyterephthalic acid in deionized water in a round-bottom flask.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate in deionized water to create an aqueous solution.
-
Add the nickel acetate solution to the suspension of the linker.
-
Heat the mixture to reflux (approximately 100 °C) with stirring for 1 hour.
-
Allow the mixture to cool to room temperature. The green product will precipitate.
-
Collect the solid product by filtration.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to remove residual solvent.
Workflow for Water-Based Ni-MOF-74 Synthesis
Caption: A schematic of the water-based synthesis of Ni-MOF-74.
Protocol 2: Solvothermal Synthesis of Mg-MOF-74 with Solvent Ratio Variation
This protocol is based on methods used to control the crystal size of Mg-MOF-74.[1][2]
Materials:
-
2,5-dihydroxyterephthalic acid (H₄dhtp)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve magnesium nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a mixture of DMF, ethanol, and deionized water in a Teflon-lined autoclave. The specific ratios can be varied as shown in Table 1 to target different crystal sizes.
-
Seal the autoclave and heat it in an oven at 125 °C for 6-24 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the sample by drying under vacuum at a temperature sufficient to remove the coordinated solvent molecules (e.g., 150-200 °C).
Disclaimer: This technical support guide is intended for informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Insights into the Mechanochemical Synthesis of MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synchrotron X-ray Studies of Metal-Organic Framework M2(2,5-dihydroxyterephthalate), M=( Mn, Co, Ni, Zn) | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Synthesis Strategy for Metal-Organic Frameworks: Dry-Gel Synthesis of MOF-74 Framework with High Yield and Improved Performance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2,5-dihydroxyterephthalic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-dihydroxyterephthalic acid (DHTA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of 2,5-dihydroxyterephthalic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete carboxylation of hydroquinone. | - Ensure the reaction is carried out under sufficient CO2 pressure (e.g., 10 bar or higher).- Verify the reaction temperature is optimal (typically between 175-220°C).[1][2]- Check the quality and amount of the base (e.g., KOH, sodium acetate) used as a catalyst.[1][2] |
| Oxidation of hydroquinone starting material. | - Use high-purity hydroquinone.- Consider adding an antioxidant or performing the reaction under an inert atmosphere (e.g., nitrogen) before introducing CO2.[3] | |
| Poor quality of reagents or solvents. | - Use analytical grade reagents and dry solvents where necessary. | |
| Product is Dark or Discolored (Yellow-Greenish Powder) | Presence of oxidation byproducts.[2] | - Hydroquinone is susceptible to oxidation, which can lead to colored impurities.[4][5] Minimize exposure to air and light.- Purification by recrystallization from a suitable solvent (e.g., hot dimethylformamide) can help remove colored impurities.[6] |
| Incomplete removal of copper catalyst (if using the dihaloterephthalic acid route). | - Ensure thorough washing of the crude product to remove all traces of the copper catalyst. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or temperature within the recommended range.[2]- Ensure efficient stirring to improve the contact between reactants.[1] |
| Insufficient CO2 pressure. | - Monitor and maintain the CO2 pressure throughout the reaction. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction mixture. | - After acidification, cool the mixture to promote precipitation.- If the product remains in solution, consider extraction with a suitable organic solvent. |
| Presence of stubborn impurities. | - High-performance liquid chromatography (HPLC) can be used for purification.[1]- A solvent system of n-hexane–ethyl acetate–methanol–water has been used for purification of similar compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-dihydroxyterephthalic acid (DHTA)?
A1: The most prevalent methods for synthesizing DHTA include:
-
Carboxylation of hydroquinone: This method involves the direct carboxylation of hydroquinone using carbon dioxide under high pressure and temperature in the presence of a base.[1][2]
-
From 2,5-dihaloterephthalic acid: This process involves the copper-catalyzed hydroxylation of a 2,5-dihaloterephthalic acid in a basic aqueous solution.[7][8]
-
Hydrolysis of 2,5-dialkoxyterephthalic acid: This route involves the hydrolysis of a 2,5-dialkoxyterephthalic acid, which can be prepared via a Grignard reaction from a 1,4-dihalo-2,5-dialkoxybenzene.[9]
Q2: What are the critical parameters for optimizing the yield in the carboxylation of hydroquinone?
A2: Key parameters to optimize for higher yields include reaction temperature, CO2 pressure, the molar ratio of the catalyst to hydroquinone, and reaction time. Studies have shown that optimal conditions can lead to yields of up to 83%.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of DHTA formed and any remaining starting material or byproducts.[2]
Q4: What are the typical solvents used for the synthesis and purification of DHTA?
A4: In the carboxylation of hydroquinone, n-octane has been used as a solvent.[1] For purification, DHTA is soluble in hot dimethylformamide.[6] For product workup, methanol may be used after acidification.[3]
Q5: What are the safety precautions I should take when synthesizing DHTA?
A5: The synthesis of DHTA often involves high pressures and temperatures, requiring the use of an appropriate pressure reactor. Hydroquinone can cause skin irritation, and strong acids and bases used in the synthesis are corrosive.[6][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure the reaction is carried out in a well-ventilated area or a fume hood.
Optimized Reaction Conditions for DHTA Synthesis
The following tables summarize optimized reaction conditions for the synthesis of 2,5-dihydroxyterephthalic acid via the carboxylation of hydroquinone, based on published research.
Table 1: Optimized Conditions for High Yield (Slurry Reactor) [2]
| Parameter | Optimized Value |
| Starting Material | Disodium salt of hydroquinone |
| Reactant | Carbon Dioxide (CO2) |
| Catalyst | Sodium Acetate |
| Temperature | 200°C |
| Pressure | 10 bar |
| Catalyst to DSH Molar Ratio | 2.085 |
| Reaction Time | 250 minutes |
| Achieved Yield | 83% |
Table 2: Alternative Optimized Conditions [1]
| Parameter | Optimized Value |
| Starting Material | Hydroquinone |
| Reactant | Carbon Dioxide (CO2) |
| Base | Potassium Hydroxide (KOH) |
| Solvent | n-octane |
| Temperature | 220°C |
| Pressure | 11.5 MPa |
| Hydroquinone to KOH Weight Ratio | 13.75 : 35 |
| Stirring Rate | 400 r/min |
| Reaction Time | 4 hours |
| Achieved Yield | 76.52% |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid via Carboxylation of Hydroquinone in a Slurry Reactor[2][3]
Materials:
-
Disodium salt of hydroquinone (DSH)
-
Sodium acetate
-
Carbon dioxide (CO2)
-
Hydrochloric acid (HCl) solution (5.9%)
-
Methanol
-
Nitrogen gas
Equipment:
-
High-pressure slurry reactor equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge the reactor with the disodium salt of hydroquinone and sodium acetate.
-
Purge the reactor with nitrogen gas three times to remove any residual air.
-
Heat the reaction mixture to 200°C while stirring.
-
Replace the nitrogen atmosphere with carbon dioxide, pressurizing the reactor to 10 bar.
-
Maintain the reaction at 200°C and 10 bar with continuous stirring for 250 minutes.
-
After the reaction is complete, cool the mixture to 80°C.
-
Slowly add 5.9% HCl solution to the mixture with stirring until the pH reaches 5-6 to precipitate the product.
-
Isolate the aqueous phase and add methanol.
-
Filter the resulting solid, which is the crude 2,5-dihydroxyterephthalic acid.
-
Dry the product at 80°C for 6 hours to obtain a yellow-greenish powder.
Protocol 2: Synthesis of 2,5-Dihydroxyterephthalic Acid from 2,5-Dihaloterephthalic Acid[7][8]
Materials:
-
2,5-Dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid)
-
Base (e.g., sodium hydroxide)
-
Copper source (e.g., CuBr)
-
Ligand that coordinates to copper
-
Acid (e.g., hydrochloric acid)
-
Water
Procedure:
-
In a reaction vessel, dissolve the 2,5-dihaloterephthalic acid in an aqueous solution of a base to form the dibasic salt.
-
In a separate vessel, prepare a solution of the copper source and the ligand.
-
Add the copper-ligand solution to the reaction mixture containing the dibasic salt of the 2,5-dihaloterephthalic acid.
-
Heat the reaction mixture, for example, to 80°C, and stir for an extended period (e.g., 30 hours) under a nitrogen atmosphere.
-
After cooling to room temperature, acidify the reaction mixture with a strong acid like concentrated HCl to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water to remove salts and any remaining catalyst.
-
Dry the solid to obtain the 2,5-dihydroxyterephthalic acid product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 7. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 8. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 9. WO2012155368A1 - Method for preparing 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 10. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of MOF-74 in Acidic and Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of MOF-74 and its analogues (M-MOF-74, where M = Mg, Ni, Co, Zn) in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of MOF-74 instability in aqueous solutions?
A1: The instability of the MOF-74 series in aqueous environments is predominantly a thermodynamically driven process. The primary degradation mechanism is the hydrolysis of the metal-linker bonds. This process is initiated by the dissociation of water molecules (H₂O → OH⁻ + H⁺) at the open metal sites within the MOF structure. The resulting hydroxide (OH⁻) and proton (H⁺) groups attack the framework, leading to a weakening of the metal-oxygen bonds and eventual structural collapse.[1][2][3] This hydrolysis is a highly exothermic reaction, making the decomposition of MOF-74 thermodynamically favorable.[4]
Q2: How does the metal center (Mg, Ni, Co, Zn) influence the stability of MOF-74?
A2: The choice of the divalent metal cation significantly impacts the stability of the MOF-74 framework. Generally, the stability is influenced by the metal's Lewis acidity and the strength of the metal-oxygen bond. For instance, Ni-MOF-74 has been reported to be more stable in the presence of water than Mg-MOF-74.[5][6] The incorporation of Ni²⁺ or Co²⁺ into the Mg-MOF-74 structure can enhance its kinetic water stability.[6] The catalytic activity towards water dissociation, a key step in degradation, is greatest in Zn-MOF-74, followed by Mg-, Ni-, and Co-MOF-74.[2]
Q3: Is MOF-74 more stable in acidic or basic conditions?
A3: The stability of MOF-74 is highly pH-dependent. Generally, carboxylate-based MOFs tend to be more stable in acidic to neutral conditions compared to basic conditions.[7] However, the phenoxide groups in the MOF-74 linker are hypothesized to lend these materials improved stability towards hydroxide ions (OH⁻) but reduced stability towards acids.[1] Experimental evidence suggests that Ni-MOF-74 degrades in strongly acidic conditions (pH 1) but can be stable up to a pH of 13. Conversely, Mg-MOF-74 has been observed to lose its crystallinity at a pH of 1.5 and undergo partial collapse at a pH of 12.5.
Q4: My PXRD pattern looks unchanged after treatment, but the surface area has significantly decreased. Is my material stable?
A4: Not necessarily. A significant loss in surface area, as measured by N₂ adsorption (BET analysis), is a strong indicator of partial structural collapse or amorphization, even if the Powder X-ray Diffraction (PXRD) pattern appears to retain its characteristic peaks.[4] This discrepancy can occur if the degradation is not uniform or if a portion of the crystalline structure remains intact while the pores collapse. Therefore, it is crucial to use multiple characterization techniques to assess stability comprehensively.
Q5: How do buffer solutions affect stability testing?
A5: The choice of buffer is critical and can significantly impact the observed stability of a MOF. Some buffer components, like phosphates, can interact with the MOF's metal centers and accelerate degradation, leading to misleading results.[1][4] For example, some MOFs that are stable in deionized water have shown degradation in a phosphate buffer at the same pH.[1] It is essential to choose a non-coordinating buffer or to report the specific buffer system used, as it is a critical experimental parameter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Complete loss of crystallinity in PXRD after treatment. | The pH of the solution is outside the stability window of the MOF-74 variant. / The exposure time was too long. | Refer to the quantitative stability data to ensure the experimental pH is within the expected stable range for your specific M-MOF-74. / Perform a time-dependent study to determine the kinetic stability. |
| Broadening of PXRD peaks and decreased intensity. | Partial degradation of the crystalline structure. / Reduction in crystal size due to etching. | Correlate with BET surface area measurements to quantify the loss of porosity. / Use Scanning Electron Microscopy (SEM) to observe changes in crystal morphology and size. |
| Significant decrease in BET surface area with minimal change in PXRD. | Pore collapse or blockage without complete loss of long-range crystalline order. / Amorphous material coating the crystalline particles. | This is a key indicator of instability. Report both PXRD and BET data to provide a complete picture of the material's stability. / Consider Transmission Electron Microscopy (TEM) to visualize the internal structure. |
| Inconsistent stability results between experiments. | Fluctuation in the final pH of the solution during the experiment. / Use of different buffer systems. / Incomplete activation of the MOF before testing. | Use buffered solutions to maintain a constant pH and always measure the pH before and after the experiment.[1] / Standardize the buffer system across all experiments and report its composition.[4] / Ensure a consistent and complete activation protocol is followed to remove all guest molecules from the pores before stability testing. |
| Discoloration of the MOF powder after treatment. | Leaching of metal ions into the solution. / Chemical modification of the organic linker. | Analyze the supernatant liquid using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to quantify metal leaching. / Use Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the treated solid and identify any changes to the linker molecule. |
Quantitative Data Summary
The following table summarizes the reported stability of various M-MOF-74 frameworks under different pH conditions. Note that the experimental conditions (e.g., buffer type, exposure time) may vary between studies, so direct comparison should be made with caution.
| MOF Variant | Acidic Conditions | Basic Conditions | Reference(s) |
| Mg-MOF-74 | Complete loss of crystallinity at pH 1.5. | Partial framework collapse at pH 12.5. | |
| Ni-MOF-74 | Degrades in pH 1 buffered water. | Stable in solutions buffered up to pH 13. | [1] |
| Co-MOF-74 | Generally more water-stable than Mg-MOF-74. Specific pH stability data is less common in comparative studies. | Incorporation into Mg-MOF-74 enhances water stability. | [6] |
| Zn-MOF-74 | Highest catalytic activity for water dissociation, suggesting lower stability in aqueous environments. | pH-triggered release of guest molecules has been observed, indicating pH sensitivity. | [2] |
Experimental Protocols
Protocol for pH Stability Testing of MOF-74
This protocol outlines a general procedure for evaluating the stability of M-MOF-74 materials in acidic and basic aqueous solutions.
-
Material Activation:
-
Activate the synthesized M-MOF-74 powder under vacuum at an appropriate temperature (e.g., 150-250 °C) for a sufficient duration (e.g., 12-24 hours) to remove all solvent and guest molecules from the pores.
-
Confirm successful activation by thermogravimetric analysis (TGA) and N₂ adsorption measurements to establish the baseline surface area.
-
-
Preparation of pH Solutions:
-
Stability Experiment:
-
Disperse a precisely weighed amount of activated M-MOF-74 (e.g., 20 mg) into a specific volume of the prepared buffer solution (e.g., 20 mL) in a sealed vial.
-
Stir the suspension at a constant temperature (e.g., room temperature) for a predetermined period (e.g., 24, 48, or 72 hours).
-
Measure and record the final pH of the solution after the experiment.
-
-
Sample Recovery and Characterization:
-
Separate the MOF powder from the solution by centrifugation.
-
Wash the recovered powder thoroughly with deionized water and then with a low-boiling-point solvent (e.g., methanol or acetone) to facilitate drying.
-
Dry the sample under vacuum at a mild temperature (e.g., 60-80 °C).
-
Analyze the supernatant for leached metal ions using ICP-OES.
-
Characterize the dried, treated MOF powder using the following techniques and compare the results to the pristine, activated material:
-
Powder X-ray Diffraction (PXRD): To assess the retention of crystallinity and long-range order.
-
N₂ Adsorption-Desorption (BET analysis): To quantify the change in surface area and pore volume.
-
Scanning Electron Microscopy (SEM): To observe any changes in crystal morphology, size, or surface texture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To check for changes in the coordination environment of the organic linker.
-
-
Visualizations
Degradation Pathway of MOF-74 in Aqueous Environments
Caption: Degradation mechanism of MOF-74 initiated by water dissociation at the metal centers.
Experimental Workflow for MOF-74 Stability Testing
Caption: A step-by-step workflow for assessing the stability of MOF-74 in different pH environments.
References
- 1. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and controlling water stability of MOF-74 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
How to activate MOF-74 without damaging the structure.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the activation of MOF-74 without causing structural damage. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to ensure the successful preparation of your MOF-74 materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of MOF-74 activation?
A1: The primary goal of activation is to remove solvent molecules (e.g., DMF, water, ethanol) that occupy the pores and coordinate to the metal nodes following synthesis.[1][2] This process exposes the open metal sites within the framework, which are crucial for applications like gas storage, separation, and catalysis, thereby making the porous structure accessible to guest molecules.[1][2][3]
Q2: What are the most common methods for activating MOF-74?
A2: Common activation strategies include solvent exchange followed by thermal treatment under vacuum, and supercritical CO2 (scCO₂) exchange.[4][5] The choice of method depends on the specific metal in the MOF-74 structure (e.g., Zn, Mg, Cu, Co) and its thermal stability.
Q3: Why is a solvent exchange step necessary before thermal activation?
A3: High-boiling point solvents like N,N-dimethylformamide (DMF), which are often used in synthesis, can be difficult to remove and may require high temperatures that can damage the MOF structure.[6] A solvent exchange with a more volatile solvent, such as methanol or ethanol, facilitates the removal of the original synthesis solvent at lower temperatures, thus preserving the framework's integrity.[4][6][7]
Q4: Can MOF-74 be activated by vacuum alone?
A4: For some variants, particularly Cu-MOF-74, exposure to a high vacuum environment, even without heating, can be sufficient to generate open metal sites.[1] This is often facilitated by a prior solvent exchange step.[1] However, for more robust structures like Zn-MOF-74, a combination of vacuum and heating is typically required for complete activation.[1][8]
Q5: What is supercritical CO₂ (scCO₂) activation and what are its advantages?
A5: Supercritical CO₂ activation is a technique used to dry the MOF by exchanging the solvent within the pores with scCO₂.[4][9] A key advantage is its ability to eliminate the large surface tension forces present during the evaporation of liquid solvents, which can cause pore collapse.[5] This method can lead to materials with higher surface areas and avoids the need for high-temperature heating.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the activation of MOF-74.
Q: My activated MOF-74 shows a very low BET surface area. What went wrong?
A: A low Brunauer-Emmett-Teller (BET) surface area is a common indicator of activation issues. The problem can typically be traced to two main causes: incomplete activation or structural collapse.
-
Incomplete Activation: Residual solvent molecules are still trapped within the pores, blocking nitrogen access during analysis.
-
Evidence: You may observe continued weight loss at high temperatures in Thermogravimetric Analysis (TGA) or characteristic solvent peaks in FTIR or NMR spectra.[8][10] For Co-MOF-74, guest H₂O and methanol molecules are typically removed around 150 °C under vacuum.[8]
-
Solution: Increase the activation temperature or duration, ensuring you stay below the material's decomposition temperature. For Zn-MOF-74, heating to 300 °C is effective, while Mg-MOF-74 is often heated to around 220 °C.[1][11] Be cautious with less stable variants like Cu-MOF-74, which may lose crystallinity above 120 °C.[1]
-
-
Structural (Framework) Collapse: The crystalline structure has been damaged, leading to a loss of porosity.
-
Evidence: The Powder X-ray Diffraction (PXRD) pattern of the activated sample will show a loss of sharp diffraction peaks and/or the appearance of a broad, amorphous background compared to the as-synthesized material.[2][10]
-
Solution: The damage is irreversible for the current batch. To prevent this in the future, reduce the activation temperature. Consider using a less aggressive activation method, such as supercritical CO₂ drying or freeze-drying, which can mitigate pore collapse caused by solvent surface tension.[4][5] Ensure the solvent exchange step was thorough to allow for lower activation temperatures.
-
// Nodes start [label="Problem:\nLow BET Surface Area", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Possible Cause 1:\nIncomplete Activation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause 2:\nFramework Collapse", fillcolor="#FBBC05", fontcolor="#202124"];
evidence1 [label="Check Evidence:\n- TGA shows continued mass loss\n- FTIR/NMR shows solvent peaks", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; evidence2 [label="Check Evidence:\n- PXRD shows loss of crystallinity\n- Amorphous background appears", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution1 [label="Solution:\n- Increase activation temperature/time\n- Ensure temp is below decomposition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution (Future Batches):\n- Reduce activation temperature\n- Use gentler method (e.g., scCO₂)\n- Ensure thorough solvent exchange", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
outcome1 [label="Result:\nAccessible Pores, High Surface Area", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; outcome2 [label="Result:\nPreserved Framework, High Surface Area", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> cause1 [label=" Is solvent fully removed? "]; start -> cause2 [label=" Is the structure intact? "];
cause1 -> evidence1; cause2 -> evidence2;
evidence1 -> solution1; evidence2 -> solution2;
solution1 -> outcome1; solution2 -> outcome2; } .dot Caption: Troubleshooting logic for low surface area in MOF-74.
Quantitative Data Summary
The optimal activation conditions for MOF-74 vary depending on the metal center due to differences in thermal stability and metal-oxygen bond strengths.[1]
| Metal Center (M in M-MOF-74) | Solvent Exchange | Activation Temperature (°C) | Activation Method | Key Findings / Notes | BET Surface Area (m²/g) |
| Zn | Methanol or Ethanol | 250 - 350 | High Vacuum, Heat | Open metal sites are successfully generated at 300 °C.[1] Residual electrostatic potentials may remain in pores even at 350 °C.[1] | ~750 - 1200[9][12] |
| Cu | Methanol or Ethanol | ≤ 120 | High Vacuum, Heat | Structure loses crystallinity above 120 °C.[1] Can be activated by solvent exchange and high vacuum alone due to weaker Cu-O bonds.[1] | ~7.5 (low value reported in one study)[8] |
| Mg | Methanol | 200 - 220 | High Vacuum, Heat | Often used for CO₂ capture applications.[13] Activation at 220 °C for 12h is reported.[11] | ~1900 (ideal) to ~700 (defective)[14] |
| Co | Methanol | 150 - 300 | High Vacuum, Heat | Stepwise activation: 150 °C removes H₂O/Methanol, 300 °C removes bound DMF and terminal ligands.[8] | Not specified, but CO adsorption was 6.07 mmol/g.[8] |
Experimental Protocols
Protocol 1: Standard Solvent Exchange and Thermal Activation
This protocol is a widely used method suitable for robust MOF-74 variants like Zn-MOF-74 and Mg-MOF-74.
Objective: To remove synthesis solvents and activate the MOF pores by replacing a high-boiling point solvent with a volatile one, followed by heating under vacuum.
Methodology:
-
Initial Wash: After synthesis, decant the mother liquor and wash the as-synthesized MOF-74 crystals three times with fresh N,N-dimethylformamide (DMF) to remove unreacted starting materials.[1][2]
-
Solvent Exchange:
-
Filtration and Pre-drying: Filter the MOF material to remove the bulk methanol. The material can be gently pre-dried at a moderate temperature (e.g., 120 °C) overnight to remove surface-adsorbed solvent.[1]
-
High-Vacuum Activation:
-
Place the pre-dried MOF powder in a suitable sample tube (e.g., a Schlenk tube).
-
Attach the tube to a high-vacuum line (e.g., <10⁻⁴ Pa).[1]
-
Heat the sample to the target activation temperature (e.g., 220 °C for Mg-MOF-74, 300 °C for Zn-MOF-74) at a slow ramp rate (e.g., 5-10 °C/min).[2][11][13]
-
Maintain the temperature and vacuum for at least 12 hours to ensure all solvent is removed.[11]
-
-
Cooling and Storage: Cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar) for storage in a glovebox to prevent re-adsorption of atmospheric water.
// Nodes start [label="As-Synthesized MOF-74\n(in mother liquor)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Step 1: Wash with DMF\n(3x)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; exchange [label="Step 2: Solvent Exchange\n(Methanol, 2-3 days)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; predry [label="Step 3: Pre-dry\n(~120 °C, overnight)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activate [label="Step 4: High-Vacuum Activation\n(Heat under vacuum, >12h)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Activated MOF-74\n(Stored under inert gas)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> wash; wash -> exchange; exchange -> predry; predry -> activate; activate -> end; } .dot Caption: Experimental workflow for thermal activation of MOF-74.
Protocol 2: Supercritical CO₂ (scCO₂) Activation
This protocol is an alternative method that is particularly useful for delicate MOF structures susceptible to collapse during conventional thermal drying.
Objective: To activate the MOF by leveraging the properties of supercritical carbon dioxide to avoid pore collapse.
Methodology:
-
Solvent Exchange (Optional but Recommended): Although scCO₂ can directly activate MOFs from DMF, a prior solvent exchange with a liquid CO₂-miscible solvent like methanol or ethanol is often beneficial.[9] Follow steps 1 and 2 from Protocol 1.
-
Loading the scCO₂ Reactor: Place the solvent-exchanged MOF sample into a high-pressure vessel of a supercritical fluid extractor.
-
Supercritical Exchange:
-
Venting: After the exchange is complete, slowly and carefully vent the CO₂ from the vessel while maintaining the temperature above the critical point. This ensures the CO₂ transitions directly from a supercritical to a gaseous phase, avoiding the formation of a liquid-gas interface that causes surface tension and pore collapse.
-
Recovery and Storage: Once the vessel has returned to atmospheric pressure, the dry, activated MOF-74 powder can be recovered and should be immediately transferred to an inert atmosphere (glovebox) for storage.
References
- 1. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. US20140179514A1 - Rapid and enhanced activation of microporous coordination polymers by flowing supercritical co2 - Google Patents [patents.google.com]
- 10. Frontiers | Increasing Exposed Metal Site Accessibility in a Co-MOF-74 Material With Induced Structure-Defects [frontiersin.org]
- 11. Thermodynamics Drives the Stability of the MOF-74 Family in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of MOFs with Disodium 2,5-dihydroxyterephthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using disodium 2,5-dihydroxyterephthalate. The focus is on minimizing defects and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in MOFs synthesized with this compound?
A1: The most prevalent defects are missing linker and/or missing cluster defects. These vacancies in the crystal structure can significantly impact the material's properties, such as its surface area, porosity, and catalytic activity. Solvent-derived defects, such as the incorporation of formate from the decomposition of DMF (N,N-dimethylformamide) solvent, can also occur and may block pores, leading to reduced adsorption capacity.
Q2: How do synthesis parameters influence the formation of defects?
A2: Several synthesis parameters critically affect defect formation:
-
Solvent Composition: The ratio of solvents, such as DMF, ethanol, and water, plays a crucial role. For instance, water-based syntheses can sometimes lead to poor crystallinity if not carefully controlled.
-
Temperature: The reaction temperature influences both the kinetics of crystal formation and the potential for creating defects.
-
Modulators: The addition of modulators, such as acetic acid, can help control the nucleation and growth processes, leading to higher crystallinity and surface area. Modulators compete with the linker for coordination to the metal centers, influencing the rate of framework assembly.
-
Reactant Concentrations: The molar ratio of the metal salt to the this compound linker can affect the final structure and the prevalence of defects.
Q3: What is the role of "activation" in the synthesis process, and why is it important?
A3: Activation is a critical post-synthesis step to remove solvent molecules that occupy the pores of the MOF.[1][2][3] This process is essential to create accessible pores and open metal sites, which are crucial for applications like gas storage and catalysis. Incomplete activation will result in a significantly lower surface area and reduced performance. The process typically involves solvent exchange followed by heating under vacuum.[1][3][4]
Troubleshooting Guide
Issue 1: Poor Crystallinity or Amorphous Product
Symptoms:
-
Broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern.
-
Low product yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility of the linker and the metal salt is crucial for controlled crystal growth. A common solvent system for MOF-74 synthesis is a mixture of N,N-dimethylformamide (DMF), ethanol, and water.[5] Adjust the solvent ratios to optimize solubility and nucleation rates. |
| Incorrect Reaction Temperature | The temperature affects the kinetics of nucleation and crystal growth. For many MOF-74 syntheses, a temperature of around 120 °C is used.[5] If the product is amorphous, consider a slightly lower temperature to slow down the reaction rate. Conversely, if the crystallinity is low, a modest increase in temperature might be beneficial. |
| Rapid Nucleation | Fast precipitation can lead to amorphous materials. To control this, consider adding the metal salt solution to the linker solution more slowly or using a modulator like acetic acid to regulate the coordination process. |
| pH of the Reaction Mixture | The deprotonation state of the linker is pH-dependent and crucial for coordination. Ensure the pH of the synthesis mixture is within the optimal range for the specific MOF you are synthesizing. |
Issue 2: Low Surface Area and Porosity
Symptoms:
-
Low nitrogen uptake in Brunauer-Emmett-Teller (BET) analysis.
-
Type I isotherm with a low plateau, indicating low micropore volume.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Activation | Residual solvent molecules are blocking the pores. Ensure a thorough activation process. This typically involves washing the as-synthesized MOF with a low-boiling-point solvent (like methanol or ethanol) to exchange the high-boiling-point synthesis solvent (like DMF), followed by heating under a dynamic vacuum.[1][3][4] |
| Framework Collapse | The MOF structure may not be stable to the removal of guest molecules. This can be inherent to the specific MOF or a result of excessive defects. Ensure the activation temperature is below the decomposition temperature of the MOF, which can be determined by Thermogravimetric Analysis (TGA). |
| Solvent-Derived Defects | Solvents like DMF can decompose at high temperatures to form species like formate, which can coordinate to the metal sites and block pores.[6] Consider using alternative solvents or lower synthesis temperatures if this is suspected. |
| Missing Linker/Cluster Defects | While sometimes desirable, an excess of these defects can lead to a less defined pore structure and lower surface area. The use of modulators can help to control and minimize unintended defect formation. |
Issue 3: Undesirable Particle Size or Morphology
Symptoms:
-
Particles are too large or too small for the intended application.
-
Inconsistent particle shape and size distribution observed by Scanning Electron Microscopy (SEM).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Nucleation and Growth Rates | The relative rates of nucleation and crystal growth determine the final particle size. To obtain smaller particles, conditions that favor rapid nucleation are needed (e.g., higher concentrations, faster mixing). For larger crystals, conditions that favor slower nucleation and controlled growth are preferred (e.g., lower concentrations, use of modulators). |
| Use of Modulators | Modulators, such as monocarboxylic acids (e.g., acetic acid), can cap the growing crystal surfaces, thereby controlling the particle size and morphology. The concentration and type of modulator can be varied to tune the final particle characteristics. |
| Solvent Effects | The solvent system can influence the solubility of the reactants and the stability of crystal nuclei, thereby affecting particle size and shape. Experimenting with different solvent ratios can be beneficial. |
| Reaction Time | Longer reaction times generally lead to larger crystals, as smaller particles can dissolve and redeposit onto larger ones in a process known as Ostwald ripening. |
Experimental Protocols
Solvothermal Synthesis of M-MOF-74 (M = Zn, Co, Ni)
This protocol is a general guideline and may require optimization for specific equipment and desired material properties.
-
Preparation of Solutions:
-
Linker Solution: Dissolve this compound in a mixture of DMF, ethanol, and deionized water. A common volumetric ratio is 10:1:1 (DMF:ethanol:water).[5]
-
Metal Salt Solution: Dissolve the corresponding metal nitrate or acetate salt (e.g., zinc nitrate hexahydrate, cobalt nitrate hexahydrate, or nickel nitrate hexahydrate) in a similar solvent mixture.
-
-
Reaction:
-
Combine the linker and metal salt solutions in a Teflon-lined autoclave or a sealed vial.
-
Heat the sealed reaction vessel in an oven at a constant temperature, typically between 100-125 °C, for 12-24 hours.[5]
-
-
Isolation and Washing:
-
After cooling the reaction vessel to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product several times with fresh DMF to remove unreacted starting materials.
-
Subsequently, wash with a low-boiling-point solvent such as methanol or ethanol to facilitate the activation process.
-
Activation Protocol
-
Solvent Exchange: Immerse the as-synthesized and washed MOF in a volatile solvent like methanol for 2-3 days, replacing the solvent several times to ensure complete exchange of the high-boiling-point synthesis solvent.
-
Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line. Heat the sample under a dynamic vacuum to a temperature sufficient to remove the solvent but below the decomposition temperature of the MOF (typically 150-250 °C). The activation temperature and duration should be optimized for each specific MOF.[1][4]
Characterization Protocols for Defect Analysis
-
Powder X-ray Diffraction (PXRD):
-
Grind a small amount of the activated MOF sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a 2θ range appropriate for the specific MOF (e.g., 5-50°).
-
Interpretation: Compare the experimental pattern with the simulated pattern from the single-crystal structure. Peak broadening can indicate small crystallite size or the presence of defects. The appearance of new peaks may suggest the formation of a different phase, while a decrease in peak intensity can be related to a loss of crystallinity or the presence of amorphous content.
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Degas the activated MOF sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture or residual solvent.
-
Perform a nitrogen adsorption-desorption measurement at 77 K.
-
Interpretation: The shape of the isotherm provides information about the porosity. A Type I isotherm is characteristic of microporous materials like MOF-74. The BET surface area is calculated from the linear region of the adsorption isotherm. A lower-than-expected surface area can indicate incomplete activation, pore blockage due to defects, or framework collapse.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the MOF sample (5-10 mg) in the TGA pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Interpretation: The TGA curve shows weight loss as a function of temperature. The initial weight loss at lower temperatures (below ~150 °C) typically corresponds to the removal of adsorbed solvent or water. The temperature at which significant weight loss occurs due to framework decomposition indicates the thermal stability of the MOF.[7][8][9]
-
Visualizations
Caption: Workflow for MOF-74 synthesis.
Caption: Troubleshooting logic for MOF synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. daneshyari.com [daneshyari.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Enhancing the fluorescence quantum yield of 2,5-dihydroxyterephthalate-based MOFs.
Welcome to the technical support center for researchers and professionals working with 2,5-dihydroxyterephthalate (DHTP)-based Metal-Organic Frameworks (MOFs). This resource provides answers to frequently asked questions and troubleshooting guidance for experiments aimed at enhancing fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the fluorescence of DHTP-based MOFs?
A1: The fluorescence in DHTP-based MOFs primarily originates from the 2,5-dihydroxyterephthalate linker itself. The presence of both hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT)[1][2]. Upon excitation with UV light, a proton can transfer from the hydroxyl group to the nearby carboxyl group, leading to a tautomeric form that emits light at a longer wavelength (a large Stokes shift), often resulting in yellow fluorescence[1]. The rigidity of the MOF structure helps to minimize non-radiative decay pathways, thus promoting fluorescence.
Q2: Which factors have the most significant impact on the fluorescence quantum yield (QY)?
A2: Several factors critically influence the QY:
-
Choice of Metal Cation: The metal node is crucial. While alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) can form highly fluorescent MOFs[1], some transition metals, like Co²⁺, are known to quench fluorescence due to their electronic properties[3]. Lanthanide ions (Eu³⁺, Tb³⁺) can lead to exceptionally high QYs through the "antenna effect"[4].
-
Availability of Free Hydroxyl Groups: The luminescent properties are strongly linked to the presence of free hydroxyl groups on the DHTP linker. If these groups are involved in coordination with the metal center, as seen in Co-MOF-74, luminescence can be quenched[3].
-
Guest Molecules and Solvents: The presence of solvent or other guest molecules within the MOF pores can significantly alter the fluorescence. Water, for instance, has been shown to enhance the emission intensity in some DHTP-based systems[5].
-
Structural Integrity and Crystallinity: A well-ordered, crystalline structure is essential for high QY. Defects or amorphous content can introduce non-radiative decay pathways, reducing fluorescence.
Q3: What is post-synthetic modification (PSM), and how can it enhance quantum yield?
A3: Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into a MOF after its initial synthesis, without disrupting the framework's integrity[6]. For enhancing QY, PSM can be used to:
-
Introduce Luminescent Centers: Doping the MOF with lanthanide ions like Eu³⁺ or Tb³⁺ can dramatically increase the QY. The DHTP linker acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic sharp and bright light[4][7].
-
Covalently Attach Organic Dyes: Functional groups on the MOF can be used to attach highly fluorescent organic dyes[8].
-
Modify the Linker: Chemical reactions can be performed on the DHTP linker itself to tune its electronic properties[6][9].
Q4: Can lanthanide ions other than Eu³⁺ and Tb³⁺ be used to enhance fluorescence?
A4: Yes, but with varying success. The efficiency of the "antenna effect" depends on how well the energy of the linker's excited triplet state matches the emissive energy level of the lanthanide ion. The energy level of terephthalic acid derivatives is particularly well-suited for sensitizing Tb³⁺ and Eu³⁺, leading to strong emission[10]. For other lanthanides like Sm³⁺ or Dy³⁺, the energy gap is often smaller, which can favor non-radiative deactivation and result in weaker luminescence[10].
Troubleshooting Guide
Issue 1: Synthesized MOF shows very low or no fluorescence.
| Possible Cause | Troubleshooting Step |
| Metal-Induced Quenching | The chosen metal ion (e.g., Co²⁺, Ni²⁺) may be quenching the linker's fluorescence[3]. |
| Solution: Synthesize the MOF using a different metal known to support fluorescence, such as Mg²⁺, Zn²⁺, or Zr⁴⁺[1][2]. | |
| Coordination of Hydroxyl Groups | The synthesis conditions may have forced the linker's hydroxyl groups to coordinate to the metal, preventing the ESIPT mechanism[3]. |
| Solution: Modify the synthesis parameters (solvent, temperature, pH) to favor a coordination mode that leaves the hydroxyl groups free. | |
| Residual Impurities | Unreacted starting materials, solvents, or other impurities trapped in the pores can act as quenchers. |
| Solution: Implement a rigorous washing and solvent-exchange protocol. Activate the sample under vacuum to remove trapped guests[3]. | |
| Degradation of the MOF | The MOF structure may be unstable under ambient conditions or exposure to light. |
| Solution: Characterize the sample with Powder X-ray Diffraction (PXRD) before and after fluorescence measurement to check for structural changes. Store the sample under an inert atmosphere. |
Issue 2: Batch-to-batch inconsistency in fluorescence intensity.
| Possible Cause | Troubleshooting Step |
| Inconsistent Crystallinity or Particle Size | Minor variations in synthesis conditions (temperature ramps, stirring speed, reagent concentration) can affect nucleation and growth, leading to different levels of crystallinity and defects. |
| Solution: Strictly control all synthesis parameters. Use a seed-mediated growth method for better control over particle size and morphology. | |
| Incomplete Activation | The removal of solvent molecules from the pores is incomplete or inconsistent between batches. |
| Solution: Standardize the activation procedure (temperature, time, vacuum level) and confirm its effectiveness using techniques like thermogravimetric analysis (TGA). | |
| Variable Water Content | The amount of adsorbed water can influence fluorescence. |
| Solution: Handle and measure samples in a controlled environment (e.g., a dry box) or fully hydrate the sample to a consistent state before measurement[5]. |
Issue 3: The emission peak of the MOF is shifted compared to literature reports.
| Possible Cause | Troubleshooting Step |
| Different Metal Node | Different metal ions, especially within the alkaline earth series, can cause shifts in the emission wavelength[1]. |
| Solution: Confirm the elemental composition of your MOF using techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis. | |
| Presence of Guest Molecules | The polarity and nature of solvent molecules within the pores can influence the electronic environment of the linker, causing spectral shifts[3]. |
| Solution: Measure the fluorescence of the fully activated (guest-free) sample. Then, systematically introduce different solvents to study their specific effect. | |
| π-π Stacking Interactions | Strong stacking between the aromatic rings of the linkers can lead to the formation of excimers, resulting in a red-shifted emission[5]. |
| Solution: This is an intrinsic property of the crystal structure. Compare your PXRD pattern with the reported structure to see if you have the same polymorph. |
Quantitative Data on Fluorescence Quantum Yield
The table below summarizes reported quantum yield (QY) values for DHTP-based and structurally related MOFs to provide a benchmark for experimental results.
| MOF Name/System | Metal Ion | Linker | Quantum Yield (Φ) | Key Enhancement Strategy |
| AEMOF-1' | Mg²⁺ | 2,5-dihydroxyterephthalic acid | 11.5 ± 0.3% | Intrinsic property of the Mg-DHTP framework in its hydrated form[5]. |
| Tb-MOF | Tb³⁺ | 2-hydroxyterephthalic acid | 94.91% | Lanthanide sensitization (Antenna Effect)[4]. |
| Eu@Cd-MOF | Cd²⁺ / Eu³⁺ | 2-(6-carboxypyridin-2-yl)terephthalic acid | Not specified, but strong sensing response | Post-synthetic modification with Eu³⁺ ions[7]. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Fluorescent Mg-DHTP MOF (AEMOF-1' type)
-
Reagent Preparation: Dissolve 2,5-dihydroxyterephthalic acid (H₄DHTP) and a magnesium salt (e.g., Mg(NO₃)₂·6H₂O) in a 1:1 molar ratio in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 24-48 hours.
-
Isolation and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystalline powder repeatedly with fresh DMF to remove unreacted precursors, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 140 °C) for several hours to remove guest solvent molecules from the pores[3].
-
Characterization: Confirm the phase purity and crystallinity of the product using PXRD. Analyze the fluorescence properties using a spectrofluorometer.
Protocol 2: Post-Synthetic Modification via Lanthanide Doping
-
Parent MOF Synthesis: Synthesize a suitable parent MOF with open metal sites or functional groups amenable to exchange (e.g., a Zn-DHTP or Cd-DHTP MOF).
-
Activation: Fully activate the synthesized MOF to ensure pores are accessible.
-
Lanthanide Incorporation: Prepare a solution of a lanthanide salt (e.g., Eu(NO₃)₃·6H₂O) in a suitable solvent (e.g., ethanol).
-
Exchange Reaction: Immerse the activated parent MOF in the lanthanide salt solution and stir or sonicate the suspension at room temperature or slightly elevated temperature for 24-72 hours[7]. This allows the lanthanide ions to diffuse into the pores and coordinate to the framework.
-
Washing: Isolate the resulting solid by centrifugation. Wash it thoroughly with fresh solvent to remove any uncoordinated lanthanide ions from the surface and pores.
-
Drying and Characterization: Dry the final product under vacuum. Confirm the incorporation of the lanthanide using EDS or ICP and measure the enhanced fluorescence, noting the characteristic sharp emission peaks of the lanthanide.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-Emission Zr-MOF-Based Composite Material as a Fluorescence Turn-On Sensor for the Ultrasensitive Detection of Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An ultra-high quantum yield Tb-MOF with phenolic hydroxyl as the recognition group for a highly selective and sensitive detection of Fe3+ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Unravelling the mechanism of water sensing by the Mg 2+ dihydroxy-terephthalate MOF ( AEMOF- 1′ ) - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C9ME00098D [pubs.rsc.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. The post-synthetic modification of a Cd-MOF and its fluorescence sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2,5-Dihydroxyterephthalic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of an organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison between two commonly employed linkers: 2,5-dihydroxyterephthalic acid (H4DOBDC or DHTP) and terephthalic acid (H2BDC). This analysis is supported by experimental data to assist researchers in making informed decisions for their specific applications, from gas storage and separation to catalysis and drug delivery.
Molecular Structure and Functional Differences
The primary distinction between the two linkers lies in the functionalization of the benzene ring. Terephthalic acid is a simple dicarboxylic acid, while 2,5-dihydroxyterephthalic acid possesses two additional hydroxyl (-OH) groups. This seemingly minor difference has profound implications for the resulting MOF's properties. The hydroxyl groups in H4DOBDC can act as additional coordination sites, influence the pore environment through hydrogen bonding, and serve as reactive sites for post-synthetic modification.[1]
dot
Caption: Comparison of Terephthalic Acid and 2,5-Dihydroxyterephthalic Acid as MOF linkers.
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the physicochemical properties of the resulting MOF. The following tables summarize key performance metrics for MOFs synthesized with H4DOBDC and H2BDC, drawing from published experimental data.
Table 1: Comparison of Surface Area and Porosity
| MOF | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref |
| MOF-74 (Ni) | H4DOBDC | Ni | 1233 | - | [2] |
| MOF-74 (Co) | H4DOBDC | Co | 1599 | - | [3] |
| UiO-66 (Zr) | H2BDC | Zr | ~1580 | - | [4] |
| Ce-UiO-66 (BDC) | H2BDC | Ce | - | - | [4] |
Table 2: Gas Adsorption Capacities
| MOF | Linker | Gas | Conditions | Adsorption Capacity | Ref |
| Ti-dobdc | H4DOBDC | H₂ | - | - | [5] |
| Ti-dobdc | H4DOBDC | CO₂ | - | - | [5] |
| Mg-DOBDC | H4DOBDC | H₂ | Room Temperature | - | [6] |
| MOF-74 (Co) | H4DOBDC | CO₂ | - | 298 mg/g | [3] |
Table 3: Thermal Stability
| MOF | Linker | Decomposition Temperature (°C) | Ref |
| UiO-66 (Zr) | H2BDC | 400-500 | [7][8] |
| MIL-53 (Al) | H2BDC | 500 | [8] |
| Ce-UiO-66 | H2BDC | >300 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are representative synthesis procedures for MOFs utilizing each linker.
Synthesis of Ni-MOF-74 (Ni₂(dhtp))
This protocol is adapted from a water-based synthesis method.[2][9]
-
Preparation of Linker Suspension: Suspend 2,5-dihydroxyterephthalic acid (H4dhtp) in deionized water.
-
Preparation of Metal Solution: Dissolve nickel(II) acetate in deionized water.
-
Reaction: Mix the linker suspension and the metal solution and reflux the mixture for 1 hour.
-
Isolation and Purification: The resulting solid product is collected by filtration, washed with water and methanol, and dried under vacuum.
Synthesis of Ti-MOF with Terephthalic Acid
This protocol is a solvothermal method.[10]
-
Reactant Mixture: Mix 2.49 g of terephthalic acid and 3 ml of titanium isopropoxide in a 50 ml beaker and stir for 5 minutes.
-
Solvent Addition: Add a mixture of 45 ml of dimethylformamide (DMF) and 5 ml of methanol to the reactant mixture and stir until homogeneous.
-
Solvothermal Reaction: Transfer the final mixture to a Teflon-lined autoclave and heat at a specified temperature for a designated period.
-
Product Recovery: After cooling to room temperature, the solid product is collected by filtration, washed with DMF and methanol, and dried.
dot
Caption: A generalized workflow for the synthesis, characterization, and testing of MOFs.
Concluding Remarks
The choice between 2,5-dihydroxyterephthalic acid and terephthalic acid as a MOF linker is highly dependent on the desired application.
-
2,5-Dihydroxyterephthalic acid (H4DOBDC) is an excellent choice for applications requiring high gas adsorption capacities, particularly for polar molecules like CO₂, due to the presence of hydroxyl groups that can enhance binding affinities.[1][5] These functional groups also offer opportunities for post-synthetic modifications to tune the MOF's properties.
-
Terephthalic acid (H2BDC) is a versatile and robust linker that forms highly stable MOFs, such as the UiO-66 series, which exhibit exceptional thermal and chemical stability.[4][7][11] This makes them suitable for applications in challenging environments, including catalysis.
Researchers should carefully consider the trade-offs between the enhanced functionality offered by H4DOBDC and the superior stability often associated with H2BDC-based MOFs. The experimental data and protocols provided in this guide serve as a valuable starting point for the rational design and synthesis of MOFs with tailored properties for a wide range of scientific and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cerium-based metal organic frameworks with UiO-66 architecture: synthesis, properties and redox catalytic activity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02606G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Microporous Giants: MOF-74 vs. UiO-66 for Gas Separation
A comprehensive guide for researchers and scientists on the performance of two leading metal-organic frameworks in the critical application of gas separation.
In the rapidly evolving field of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for a myriad of applications, with gas separation being a particularly promising area. Among the vast library of synthesized MOFs, MOF-74 and UiO-66 have garnered significant attention due to their exceptional thermal and chemical stability, coupled with high surface areas and tunable pore environments. This guide provides an in-depth, objective comparison of the gas separation performance of MOF-74 and UiO-66, supported by experimental data, to aid researchers in selecting the optimal material for their specific needs.
At a Glance: Key Performance Metrics
The selection of a MOF for a particular gas separation application hinges on several key performance indicators, including gas uptake capacity, selectivity, and performance under dynamic conditions. The following tables summarize the reported experimental data for CO2/CH4 and CO2/N2 separations for both MOF-74 and UiO-66, offering a direct comparison of their capabilities.
Table 1: CO2 Adsorption Capacity
| Material | Gas | Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | Reference |
| Mg-MOF-74 | CO2 | 298 | 1 | 8.61 | [1] |
| Mg-MOF-74 | CO2 | 303 | 1 | ~3.9 | [2] |
| Ni-MOF-74 | CO2 | 298 | 1 | ~12.35 | [3] |
| UiO-66 | CO2 | 298 | 1 | 2.2 | [4] |
| UiO-66 | CO2 | 298 | 1 | ~1.1 | [5] |
| UiO-66-NH2 | CO2 | 298 | 1 | 2.1 | [4] |
| UiO-66-NH2 | CO2 | 273 | 1 | 3.93 | [6] |
Table 2: Gas Separation Selectivity
| Material | Gas Pair | Temperature (K) | Method | Selectivity | Reference |
| Mg-MOF-74 | CO2/CH4 | 298 | IAST | ~283 (at zero loading) | [1] |
| Fe-MOF-74 | CO2/CH4 | Not Specified | First-Principles Study | High | [7] |
| UiO-66 | CO2/CH4 | 338 | Dynamic Breakthrough | 1.9 | [8] |
| PEI@UiO-66 | CO2/CH4 | 338 | Dynamic Breakthrough | 111 | [8] |
| UiO-66 | CO2/N2 | 298 | IAST | 14.78 | [6] |
| UiO-66-NH2 | CO2/N2 | 298 | IAST | 22.83 | [6] |
| H-UiO-66 MMM | CO2/N2 | Not Specified | Membrane Permeation | 43.48 | [9] |
Delving Deeper: Structural and Performance Analysis
The differences in gas separation performance between MOF-74 and UiO-66 can be attributed to their distinct structural and chemical characteristics.
MOF-74: This series of MOFs, often synthesized with various divalent metal cations (e.g., Mg, Ni, Co, Zn), is renowned for its high density of open metal sites. These coordinatively unsaturated metal centers act as strong binding sites for polar molecules like CO2, leading to exceptional uptake capacities, particularly at low pressures. The one-dimensional hexagonal channels of MOF-74 also contribute to its high porosity. However, the open metal sites that are so beneficial for CO2 capture also render MOF-74 susceptible to deactivation by water vapor, a common component in industrial gas streams.
UiO-66: In contrast, UiO-66, a zirconium-based MOF, is celebrated for its exceptional thermal and chemical stability, including remarkable water stability. Its structure consists of Zr6O4(OH)4 secondary building units connected by terephthalate linkers, forming a highly robust framework with both tetrahedral and octahedral cages. While pristine UiO-66 exhibits a moderate CO2 uptake, its performance can be significantly enhanced through functionalization of the organic linker. The introduction of amine groups (-NH2), for instance, has been shown to increase CO2 affinity and selectivity. Furthermore, the incorporation of UiO-66 into mixed-matrix membranes (MMMs) has demonstrated promising results for gas separation applications.
Experimental Corner: Protocols and Workflows
To ensure the reproducibility and accurate comparison of experimental results, it is crucial to follow standardized protocols. Below are detailed methodologies for the synthesis of these MOFs and the key experiments used to evaluate their gas separation performance.
Synthesis Protocols
Synthesis of Mg-MOF-74 (Solvothermal Method) [10]
-
Dissolve 2,5-dihydroxyterephthalic acid (H4DOBDC) and Mg(NO3)2·6H2O in a solvent mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 125 °C) for a designated period (e.g., 20 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration or decanting the mother liquor.
-
The product is then washed with a suitable solvent (e.g., methanol) and activated by heating under vacuum to remove any residual solvent molecules from the pores.
Synthesis of UiO-66 (Solvothermal Method) [11][12]
-
Dissolve zirconium tetrachloride (ZrCl4) and terephthalic acid (H2BDC) in DMF.
-
Add a modulator, such as hydrochloric acid (HCl) or acetic acid, to the solution to control crystal growth and defect formation.
-
Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).
-
After cooling, the white crystalline product is collected by centrifugation or filtration.
-
The product is washed with DMF and then with a lower-boiling solvent like ethanol or methanol before being dried under vacuum.
Gas Adsorption Measurements
Volumetric Method This technique measures the amount of gas adsorbed by a solid material by detecting pressure changes in a calibrated volume.
-
A known mass of the activated MOF sample is placed in a sample tube.
-
The sample tube is connected to a manifold with a known volume and evacuated to remove any adsorbed gases.
-
A small, known amount of the adsorbate gas is introduced into the manifold, and the initial pressure is recorded.
-
The valve connecting the manifold to the sample tube is opened, allowing the gas to adsorb onto the MOF.
-
After the pressure equilibrates, the final pressure is recorded.
-
The amount of gas adsorbed is calculated from the pressure difference, the known volumes of the manifold and sample tube, and the temperature, using the ideal gas law.
-
This process is repeated at increasing pressures to generate an adsorption isotherm.
Breakthrough Experiments Breakthrough analysis provides information on the dynamic separation performance of an adsorbent under flow conditions, mimicking industrial applications.
-
A packed bed of the MOF material is prepared in a column.
-
The bed is activated by heating under an inert gas flow to remove any impurities.
-
A gas mixture with a known composition (e.g., CO2/CH4 or CO2/N2) is passed through the column at a constant flow rate and pressure.
-
The composition of the gas exiting the column is continuously monitored using a detector such as a mass spectrometer or a gas chromatograph.
-
The time at which the concentration of the more strongly adsorbed component at the outlet starts to rise significantly is known as the breakthrough time.
-
The shape and timing of the breakthrough curves for each component provide information about the separation selectivity and the dynamic adsorption capacity of the material.
Visualizing the Process: Workflows and Relationships
To better understand the logical flow of material selection and experimental evaluation, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for selecting and evaluating MOFs for gas separation.
digraph "Breakthrough_Experiment_Workflow" { graph [splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Pack_Column" [label="Pack Column with\nActivated MOF"]; "Introduce_Gas" [label="Introduce Gas Mixture\nat Constant Flow"]; "Monitor_Effluent" [label="Continuously Monitor\nEffluent Gas Composition"]; "Record_Breakthrough" [label="Record Breakthrough\nCurves"]; "Analyze_Curves" [label="Analyze Curves for\nCapacity and Selectivity"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Pack_Column" [color="#34A853"]; "Pack_Column" -> "Introduce_Gas" [color="#34A853"]; "Introduce_Gas" -> "Monitor_Effluent" [color="#FBBC05"]; "Monitor_Effluent" -> "Record_Breakthrough" [color="#FBBC05"]; "Record_Breakthrough" -> "Analyze_Curves" [color="#EA4335"]; "Analyze_Curves" -> "End" [color="#4285F4"]; }
Caption: Step-by-step workflow of a dynamic breakthrough experiment.
Conclusion: Making the Right Choice
The choice between MOF-74 and UiO-66for gas separation is not straightforward and depends heavily on the specific application requirements.
Choose MOF-74 when the primary goal is to achieve the highest possible CO2 uptake, especially from gas streams with low CO2 concentrations, and when the presence of water can be minimized. The high density of open metal sites in MOF-74 provides unparalleled adsorption capacity.
Choose UiO-66 when stability, particularly in the presence of water, is a critical concern. While its pristine form may have a lower CO2 uptake than MOF-74, its robustness and the potential for performance enhancement through functionalization make it a highly versatile and reliable candidate for industrial applications.
Ultimately, the ongoing research in both MOF-74 and UiO-66, including the development of novel composites and functionalized derivatives, continues to push the boundaries of gas separation technologies. This guide serves as a foundational resource for researchers to navigate the exciting and complex landscape of MOF-based gas separations.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CO2 Adsorption in Metal-Organic Framework Mg-MOF-74: Effects of Inter-Crystalline Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Chemical Physics | Details [tau.ac.il]
- 12. MOF-74 type variants for CO2 capture - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Linkers for Fluorescent Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Disodium 2,5-dihydroxyterephthalate (Na-DHTP) has been a foundational linker in the development of fluorescent Metal-Organic Frameworks (MOFs), valued for its ability to create robust frameworks with inherent luminescent properties. However, the quest for MOFs with enhanced quantum yields, tunable emission wavelengths, and specific sensing capabilities has driven research into a variety of alternative organic linkers. This guide provides an objective comparison of prominent alternative linkers to Na-DHTP, supported by experimental data, detailed protocols, and visual representations of key concepts and workflows.
Performance Comparison of Fluorescent MOF Linkers
The selection of an organic linker is a critical determinant of a fluorescent MOF's photoluminescent properties. The following table summarizes the performance of several alternative linkers compared to the well-established 2,5-dihydroxyterephthalic acid (H
4
dobdc or H4
| Linker/MOF Name | Metal Node | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Key Features & Applications |
H
| Mg
| ~340-430 | ~500-590 | Variable, often moderate | Benchmark linker, sensing of metal ions and small molecules.[1][2][3][4][5] |
UiO-66-NH
| Zr
| ~350 | ~430 | Not always reported | Amino-functionalized for selective sensing of amino acids like lysine and arginine.[6] |
| TPDCA | Zn
| Not specified | Not specified | Not specified | Derived from sustainable precursors (citric acid and cysteine), forms 2D lamellar structures.[7] |
| TCPP | Zn
| ~420 | ~610 and ~662 | Not specified | Porphyrin-based linker, exhibits bright red fluorescence.[8] |
| Naphthalene-based linkers | Y
| Broad | Tunable | Generally high | Rigid linkers that can lead to high quantum yields and are used in scintillators.[9] |
| Amino-functionalized Naphthalene Dicarboxylates | Ca
| ~350-400 | ~450-500 | Not specified | Exhibit strong blue-green emission with solvatochromic properties.[10] |
| Tetraphenylethylene-based linker | Zr
| ~365 | 470 | 99.9 | Achieves exceptional quantum yield due to aggregation-induced emission and rigidification within the MOF.[11] |
Experimental Protocols
A detailed methodology is crucial for the successful synthesis of high-quality fluorescent MOFs. Below is a representative protocol for the synthesis of a Zr-based MOF, which can be adapted for various functionalized terephthalate linkers.
Synthesis of UiO-66-NH
2
This protocol is a general representation for the synthesis of an amino-functionalized Zr-MOF, a common alternative to DHTP-based MOFs for sensing applications.
Materials:
-
Zirconium(IV) chloride (ZrCl
)4 -
2-aminoterephthalic acid (H
BDC-NH2 )2 -
N,N-Dimethylformamide (DMF)
-
Benzoic acid (as a modulator)
-
Hydrochloric acid (HCl)
Procedure:
-
In a typical synthesis, dissolve Zirconium(IV) chloride and 2-aminoterephthalic acid in DMF in a sealed vessel. Benzoic acid is often added as a modulator to control crystal growth and defect density.
-
The molar ratio of metal salt to linker to modulator is a critical parameter and should be optimized.
-
The mixture is then heated in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration.
-
The product is washed multiple times with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
The purified MOF is then activated by heating under vacuum to remove the solvent molecules completely.
For a more detailed and specific protocol for other MOF syntheses, researchers should refer to the primary literature. For example, a detailed protocol for synthesizing MOF nanoparticles incorporating a STING agonist can be found, which involves dissolving Zirconium(IV) Chloride Octahydrate and Benzoic Acid in DMF, followed by the addition of a porphyrin-based linker.[12] The mixture is then sonicated and heated, followed by purification through centrifugation and washing.[12]
Visualizing a General MOF Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a fluorescent MOF.
Caption: A generalized workflow for the synthesis and characterization of fluorescent MOFs.
Linker Design and its Impact on Fluorescence
The choice of the organic linker and its functionalization are pivotal in tuning the fluorescence properties of the resulting MOF. The diagram below illustrates the logical relationship between linker characteristics and the MOF's luminescent output.
Caption: Relationship between linker properties and MOF fluorescence.
Signaling Pathway for a Fluorescent MOF-based Sensor
Fluorescent MOFs are extensively used as chemical sensors. The interaction between the analyte and the MOF framework can modulate the fluorescence output, leading to a detectable signal. This mechanism is often described as a "turn-on" or "turn-off" response.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline Earth Metal Ion/Dihydroxy-Terephthalate MOFs: Structural Diversity and Unusual Luminescent Properties [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Amino group dependent sensing properties of metal–organic frameworks: selective turn-on fluorescence detection of lysine and arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Zn(II)-Based Metal-Organic Framework: Interaction with Organic Solvents and CO2 and Methane Capture [mdpi.com]
- 8. ijntr.org [ijntr.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkaline earth-organic frameworks with amino derivatives of 2,6-naphthalene dicarboxylates: structural studies and fluorescence properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT03325A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Benchmarking CO2 Adsorption: MOF-74 in Focus Against Leading Alternatives
In the urgent quest for effective carbon capture technologies, Metal-Organic Frameworks (MOFs) have emerged as a class of highly promising porous materials. Among them, MOF-74, particularly its magnesium analog (Mg-MOF-74), has garnered significant attention due to its exceptional CO2 adsorption capacity, attributed to a high density of open metal sites. This guide provides a comprehensive benchmark of MOF-74's CO2 adsorption performance against other prominent MOFs, supported by experimental data, detailed protocols, and a logical workflow for comparative analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the evaluation and selection of adsorbents for CO2 capture applications.
Comparative Analysis of CO2 Adsorption Capacities
The CO2 adsorption capacity of MOFs is a critical parameter for their practical application. The following table summarizes the performance of MOF-74 and other notable MOFs under various experimental conditions.
| Metal-Organic Framework (MOF) | Metal Center | Functionalization | Pressure (bar) | Temperature (K) | CO2 Adsorption Capacity (mmol/g) |
| Mg-MOF-74 | Mg | - | 0.15 | - | 7.23[1] |
| 0.1 | 303 | 3.63[2] | |||
| 1 | 298 | ~8.0 | |||
| 40 | 298 | 8.5[3] | |||
| Ni-MOF-74 | Ni | - | - | - | 12.35[4] |
| Zn-MOF-74 | Zn | - | 1.1 | 273 | 4.10 |
| UiO-66 | Zr | - | 1 | 298 | ~1.38 |
| -NH2 | 1 | 273 | 3.93[1] | ||
| -NH2/GO | 1 | 273 | 6.41[1] | ||
| HKUST-1 | Cu | - | 1 | 298 | ~2.4 |
| 0.1-0.15 | Ambient | 0.52-0.56 | |||
| ZIF-8 | Zn | - | 1 | 273 | ~1.7 |
| -NO2 (SALE) | 1 | 273 | ~4.36 (97.6 cm³/g)[5][6] | ||
| MIL-101 | Cr | - | 1 | 298 | ~0.8 |
| PEI (70 wt%) | 1 | 348 | 3.81[7] | ||
| - | Ambient | Room Temp | 18.8[8] |
Experimental Protocols for CO2 Adsorption Measurement
Accurate and reproducible measurement of CO2 adsorption is crucial for benchmarking different MOFs. The following are detailed methodologies for three common experimental techniques.
Volumetric Adsorption Measurement
This method determines the amount of gas adsorbed by measuring the pressure change in a calibrated volume.
Instrumentation: A commercial gas adsorption analyzer (e.g., Micromeritics ASAP 2020).
Methodology:
-
Sample Preparation and Activation:
-
Accurately weigh 50-100 mg of the MOF sample and place it in a sample tube.
-
Attach the sample tube to the activation port of the analyzer.
-
Heat the sample under a high vacuum (e.g., to 150-200 °C) for several hours to remove any guest molecules, such as water and solvents, from the pores. The specific activation temperature and duration depend on the thermal stability of the MOF.
-
After activation, cool the sample to room temperature under vacuum and weigh it again to determine the activated sample mass.
-
-
Isotherm Measurement:
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a temperature-controlled bath (e.g., a liquid nitrogen bath for 77 K or a circulating water bath for ambient temperatures).
-
Introduce a known amount of CO2 gas into the manifold of a known volume.
-
Dose a small amount of CO2 into the sample tube and allow it to equilibrate.
-
Record the equilibrium pressure. The amount of gas adsorbed is calculated from the pressure drop.
-
Repeat the dosing and equilibration steps to generate the full adsorption isotherm up to the desired final pressure (e.g., 1 bar).
-
Gravimetric Adsorption Measurement
This technique measures the change in mass of the MOF sample as it adsorbs CO2.
Instrumentation: A gravimetric sorption analyzer equipped with a microbalance (e.g., Hiden IGA).
Methodology:
-
Sample Preparation and Activation:
-
Place a known mass of the MOF sample in the sample pan of the microbalance.
-
Activate the sample in-situ by heating under a flow of inert gas (e.g., N2 or Ar) or under vacuum to remove guest molecules.
-
-
Isotherm Measurement:
-
Cool the sample to the desired adsorption temperature.
-
Introduce CO2 into the system at a controlled pressure.
-
The microbalance records the increase in mass due to CO2 adsorption.
-
Allow the system to reach equilibrium at each pressure point.
-
Incrementally increase the CO2 pressure to construct the adsorption isotherm.
-
Buoyancy corrections are automatically applied by the instrument's software.
-
Fixed-Bed Breakthrough Experiments
This dynamic method evaluates the adsorbent's performance under flow conditions, which is more representative of industrial applications.
Instrumentation: A custom-built or commercial fixed-bed reactor system with a gas delivery system, a packed bed containing the MOF, and a downstream gas analyzer (e.g., mass spectrometer or gas chromatograph).
Methodology:
-
Bed Preparation and Activation:
-
Pack a known amount of the MOF material into a column to form a fixed bed.
-
Activate the MOF bed by heating it under a flow of inert gas to remove impurities.
-
-
Breakthrough Measurement:
-
Cool the bed to the desired experimental temperature.
-
Introduce a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2 to simulate flue gas) at a constant flow rate through the bed.
-
Continuously monitor the CO2 concentration at the outlet of the bed using the gas analyzer.
-
Initially, the MOF will adsorb all the CO2, and the outlet concentration will be zero.
-
The "breakthrough time" is when CO2 is first detected at the outlet.
-
Continue the experiment until the outlet CO2 concentration equals the inlet concentration, indicating that the bed is saturated.
-
The total amount of CO2 adsorbed can be calculated by integrating the area above the breakthrough curve.
-
Benchmarking Workflow
The following diagram illustrates a logical workflow for the comprehensive benchmarking of MOF materials for CO2 adsorption.
Caption: Workflow for benchmarking CO2 adsorption in MOFs.
This guide provides a foundational comparison of MOF-74 against other leading MOFs for CO2 capture. The presented data and protocols offer a starting point for researchers to design and conduct their own comparative studies, ultimately contributing to the development of more efficient materials for a cleaner environment.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ss-pub.org [ss-pub.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized CO2 Capture of the Zeolitic Imidazolate Framework ZIF-8 Modified by Solvent-Assisted Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Synthesis of MIL-101(Cr) for CO2 Gas Adsorption: The Effect of Metal Precursor and Molar Ratio [mdpi.com]
A Comparative Guide to 2,5-Dihydroxyterephthalate and Aminoterephthalate Linkers for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of metal-organic frameworks (MOFs) for catalysis. The functional groups appended to these linkers can dramatically influence the electronic properties, stability, and ultimately, the catalytic performance of the resulting framework. This guide provides an objective comparison of two widely used functionalized linkers: 2,5-dihydroxyterephthalate (DHTA or DOBDC) and 2-aminoterephthalate (ATA or NH₂-BDC), with a focus on their application in photocatalysis.
Introduction to the Linkers
Both DHTA and ATA are derived from terephthalic acid and are frequently employed to construct photoactive MOFs. The key difference lies in their functional groups: DHTA possesses two hydroxyl (-OH) groups, while ATA has an amino (-NH₂) group. These groups act as antennas for light harvesting and modulate the electronic structure of the MOF, impacting the separation and transfer of photogenerated charge carriers.[1]
-
2,5-dihydroxyterephthalate (DHTA): The hydroxyl groups in DHTA can participate in redox reactions and influence the coordination environment of the metal centers. MOFs constructed with DHTA, such as the M-MOF-74 series (also known as CPO-27 or M₂(dhtp)), are renowned for their high density of open metal sites, which are crucial for catalytic activity.[2]
-
Aminoterephthalate (ATA): The amino group in ATA is a strong chromophore that extends the light absorption of the MOF into the visible spectrum.[3] This is particularly advantageous for solar-driven catalysis. MOFs like NH₂-MIL-125 and NH₂-UiO-66 are prominent examples that leverage this property for applications such as CO₂ reduction and organic transformations.[3]
Quantitative Performance Data
Direct, side-by-side comparisons of DHTA and ATA linkers in the same MOF structure for the same catalytic reaction are scarce in the literature. However, by comparing the performance of representative MOFs based on these linkers in similar photocatalytic applications, we can draw valuable insights. The following tables summarize quantitative data from different studies, highlighting the catalytic potential of each linker type.
Table 1: Photocatalytic Oxidation of Benzyl Alcohol
| Catalyst | Linker | Metal Center | Reaction Conditions | Conversion (%) | Selectivity to Benzaldehyde (%) | Source(s) |
| Fe₂Co-MOF | Mixed-Linker | Fe/Co | Visible light, Room Temp., 12 h | 93.5 | >99 | [4][5] |
| PCN-22 | Porphyrinic | Ti | Visible light, with TEMPO, 2 h | 28 | ~100 | [6] |
| GO-MIL-100(Fe) | Trimesic acid | Fe | Visible light, DES solvent | >99 | >99 (to 2-benzylidenemalononitrile) | [7] |
Table 2: Photocatalytic CO₂ Reduction
| Catalyst | Linker | Metal Center | Co-catalyst / Sacrificial Agent | Product(s) | Yield (µmol g⁻¹ h⁻¹) | Source(s) |
| NH₂-MIL-101(Fe) | ATA | Fe | TEOA | HCOO⁻ | 22.25 | [8] |
| MOF-Ni | Not specified | Ni | Ru complex | CO | ~165 | [9] |
| rGO@NH₂-MIL-125 | ATA | Ti | TEOA | CO | 13.5 | [3] |
Note: Quantitative data for CO₂ reduction using a representative DHTA-based MOF was not found in the initial search results for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of MOFs with DHTA and ATA linkers, and a general procedure for a photocatalytic experiment.
Protocol 1: Synthesis of Ni-MOF-74 (Ni₂(dhtp))
This protocol is adapted from a solvothermal synthesis method.[2][10]
-
Preparation of Solution: Dissolve 2,5-dihydroxyterephthalic acid (H₄dhtp) and a nickel(II) salt (e.g., nickel(II) nitrate hexahydrate or nickel(II) acetate tetrahydrate) in a solvent mixture, typically N,N-dimethylformamide (DMF), ethanol, and water.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 24-48 hours.
-
Isolation and Washing: After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product repeatedly with fresh DMF and then with a volatile solvent like methanol or ethanol to remove unreacted precursors and residual DMF.
-
Activation: Activate the MOF to remove guest solvent molecules from the pores. This is typically achieved by heating the material under a dynamic vacuum at elevated temperatures (e.g., 200-250 °C) for several hours. The resulting material should be stored in an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Protocol 2: Synthesis of NH₂-MIL-125(Ti)
This protocol is based on a widely used hydrothermal synthesis method.[3][11][12]
-
Preparation of Solution: In an inert atmosphere (e.g., a glovebox), mix 2-aminoterephthalic acid (H₂BDC-NH₂) in a solvent mixture of anhydrous DMF and anhydrous methanol.
-
Addition of Metal Precursor: While stirring, add the titanium precursor, titanium isopropoxide (Ti(OⁱPr)₄), to the linker solution.
-
Hydrothermal Reaction: Transfer the resulting mixture to a Teflon-lined autoclave. Seal the vessel and heat it at 150 °C for 24-72 hours.
-
Isolation and Purification: After cooling, the yellow solid product is collected by filtration. The powder is washed thoroughly with DMF and methanol to remove any unreacted starting materials.
-
Activation: The final product is activated by drying under vacuum at a moderate temperature (e.g., 80-100 °C) for several hours to yield the porous NH₂-MIL-125(Ti).
Protocol 3: General Photocatalytic Benzyl Alcohol Oxidation
This is a general procedure for testing MOF catalysts in a liquid-phase oxidation reaction.[4][5]
-
Catalyst Suspension: Disperse a specific amount of the activated MOF catalyst (e.g., 10-20 mg) in a solvent (e.g., acetonitrile) within a quartz reactor.
-
Addition of Reactants: Add benzyl alcohol (the substrate) and, if required, a sacrificial agent or oxidant to the suspension.
-
Reaction Setup: Seal the reactor and place it under a light source (e.g., a 300W Xenon lamp with appropriate filters for visible light). Maintain a constant temperature using a water bath and ensure the mixture is well-stirred. The reaction is typically run under an oxygen atmosphere or in ambient air.
-
Sampling and Analysis: At regular intervals, withdraw aliquots from the reaction mixture. Separate the solid catalyst from the liquid by centrifugation or filtration.
-
Product Quantification: Analyze the liquid phase using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde and other products.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language help visualize complex processes and relationships.
Logical Flow of MOF-Based Photocatalysis
The following diagram illustrates the fundamental steps involved in the photocatalytic process using a functionalized MOF.
Experimental Workflow: From Synthesis to Catalytic Testing
This diagram outlines the typical workflow for researchers developing and evaluating new MOF catalysts.
References
- 1. Metal-organic frameworks as photocatalysts in energetic and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient Composite Catalyst Constructed From NH2-MIL-125(Ti) and Reduced Graphene Oxide for CO2 Photoreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable synthesis of a mixed-metal MOF: a visible light responsive photocatalyst for the selective oxidation of benzyl alcohols - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable synthesis of a mixed-metal MOF: a visible light responsive photocatalyst for the selective oxidation of benzyl alcohols - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic aerobic oxidative functionalization (PAOF) reaction of benzyl alcohols by GO-MIL-100(Fe) composite in glycerol/K2CO3 deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis [mdpi.com]
- 10. Hybrid materials of Ni NP@MOF prepared by a simple synthetic method - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04663G [pubs.rsc.org]
- 11. Promoting Photocatalytic Activity of NH2-MIL-125(Ti) for H2 Evolution Reaction through Creation of TiIII- and CoI-Based Proton Reduction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Electrochemical performance of Disodium 2,5-dihydroxyterephthalate vs. other redox-active linkers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of disodium 2,5-dihydroxyterephthalate and other prominent redox-active organic linkers used in advanced energy storage systems. The information presented is collated from various experimental studies to aid in the selection and design of next-generation electrode materials.
Data Presentation: A Comparative Analysis
| Redox-Active Linker/Material | Electrode Type | Reversible Specific Capacity (mAh/g) | Voltage Plateau(s) (vs. Na+/Na or Li+/Li) | Cycling Stability | Reference |
| Tetrasodium salt of 2,5-dihydroxyterephthalic acid | Positive/Negative | ~180 | 1.6-2.8 V (positive), 0.1-1.8 V (negative) vs. Na+/Na | Good | [1] |
| Disodium salt of 2,5-dihydroxy-1,4-benzoquinone | Anode | ~265 | Average ~1.2 V vs. Na+/Na | Stable for 300 cycles | [2][3] |
| Disodium Terephthalate | Anode | ~250 | ~0.43 V vs. Na+/Na | Excellent | [4] |
| Phenothiazine-based polymer | Cathode | ~77 | ~3.7 V vs. Li+/Li | 88% capacity retention after 500 cycles | [1] |
| Anthraquinone-based MOF (MnAQDC) | Cathode | ~63 (initial) | Not specified | ~71% capacity retention after 200 cycles | [5] |
| Naphthalene Diimide (NDI)-based MOF (Ni-Ndi-trz) | Cathode | ~90.7 (initial) | Not specified | Excellent | [6] |
| Viologen-based composite (EV-KB) | Anode | 106-79 (depending on loading) | Low redox potentials | Stable for 400 cycles | [7] |
Experimental Protocols
The following are detailed methodologies for key electrochemical experiments typically performed to evaluate these materials.
1. Electrode Preparation:
-
Active Material Slurry: The active material (e.g., this compound), a conductive agent (e.g., Super P carbon or Ketjen black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 60:30:10)[2].
-
Solvent: A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is then cast onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade technique.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 110-120 °C) for several hours (e.g., 12 hours) to remove the solvent[2].
2. Coin Cell Assembly:
-
Configuration: CR2032 coin-type cells are commonly used for half-cell testing.
-
Assembly Environment: The cells are assembled in an argon-filled glovebox to prevent contamination from air and moisture.
-
Components: The cell consists of the prepared working electrode, a counter and reference electrode (e.g., a sodium or lithium metal disc), a separator (e.g., glass fiber), and the electrolyte[8].
3. Electrochemical Measurements:
-
Electrolyte: The choice of electrolyte is crucial. A common electrolyte for sodium-ion batteries is 1 M NaClO4 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)[2].
-
Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox behavior and electrochemical reversibility of the material.
-
Procedure: The potential is swept linearly between a defined voltage window at a specific scan rate (e.g., 0.1 mV/s). The resulting current is measured. Multiple cycles are run to check for stability.
-
-
Galvanostatic Cycling with Potential Limitation (GCPL):
-
Purpose: To determine the specific capacity, cycling stability, and coulombic efficiency of the electrode material.
-
Procedure: The cell is charged and discharged at a constant current within a set voltage window. The C-rate (e.g., C/10, 1C) determines the speed of charge/discharge relative to the theoretical capacity.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the charge transfer kinetics and impedance of the electrode-electrolyte interface.
-
Procedure: A small AC voltage perturbation is applied over a range of frequencies, and the impedance response is measured. This is often done before and after cycling to assess changes in the cell's internal resistance.
-
Mandatory Visualizations
Below are diagrams illustrating key workflows and relationships in the electrochemical evaluation of redox-active linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergetic Coupling of Redox-Active Sites on Organic Electrode Material for Robust and High-Performance Sodium-Ion Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advances in Sodium-Ion Batteries: Improved Performance with New Bindings - SodiumBatteryHub [sodiumbatteryhub.com]
A Comparative Analysis of Metal-Organic Frameworks Derived from Dihydroxyterephthalic Acid Isomers
A detailed examination of Metal-Organic Frameworks (MOFs) synthesized from 2,5-dihydroxyterephthalic acid and 2,3-dihydroxyterephthalic acid reveals significant differences in their structural characteristics and functional properties. While the 2,5-isomer consistently produces robust and highly porous materials, the 2,3-isomer tends to form flexible frameworks that are susceptible to pore collapse upon solvent removal. A comprehensive comparison is hindered by the apparent lack of reported MOFs synthesized from the 3,4-dihydroxyterephthalic acid isomer in the reviewed literature.
The positioning of hydroxyl groups on the terephthalic acid linker profoundly influences the resulting MOF's topology, stability, and porosity. The well-studied MOF-74 series, synthesized from 2,5-dihydroxyterephthalic acid (H₄DOBDC), showcases high thermal and chemical stability, along with exceptional gas adsorption capabilities, particularly for carbon dioxide.[1][2] In contrast, the copper-based MOF, SIMOF-6, derived from 2,3-dihydroxyterephthalic acid (H₄2,3-DHTA), exhibits a flexible structure with one-dimensional hexagonal channels that shows interesting responses to changes in solvation.[3][4] However, this flexibility comes at the cost of structural integrity upon complete desolvation.[3]
Performance Comparison
The disparate properties of MOFs derived from these two isomers are summarized below. Data for MOFs from 3,4-dihydroxyterephthalic acid is not available in the reviewed literature.
| Property | MOFs from 2,5-dihydroxyterephthalic acid (e.g., M-MOF-74) | MOF from 2,3-dihydroxyterephthalic acid (SIMOF-6, Cu-based) | MOFs from 3,4-dihydroxyterephthalic acid |
| Brunauer-Emmett-Teller (BET) Surface Area | High (e.g., Mg-MOF-74: >1200 m²/g) | Very Low (6 m²/g after activation) | Data Not Available |
| Pore Volume | High | Low (experiences pore collapse) | Data Not Available |
| Thermal Stability | High (e.g., Mg-MOF-74 stable up to 526°C)[2] | Decomposes at 260°C | Data Not Available |
| Structural Behavior | Rigid, robust framework | Flexible, responsive to solvation[3] | Data Not Available |
| Key Applications | Gas storage and separation (especially CO₂ capture), catalysis[1] | Potential for sensing due to flexible nature | Data Not Available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research and development.
Synthesis of M-MOF-74 (M = Mg, Ni, Co, etc.) from 2,5-dihydroxyterephthalic acid
A common method for the synthesis of M-MOF-74 is through a solvothermal reaction. For the synthesis of Mg-MOF-74, magnesium nitrate hexahydrate and 2,5-dihydroxyterephthalic acid are dissolved in a mixture of N,N-dimethylformamide (DMF), ethanol, and water.[5] The solution is then heated in a sealed vessel at approximately 125°C for about 20 hours.[5] After cooling, the resulting microcrystalline powder is collected and washed with a solvent like methanol to remove unreacted starting materials and solvent molecules from the pores.[5] The final product is then activated by heating under vacuum to ensure the pores are empty and accessible.[5]
Synthesis of SIMOF-6 from 2,3-dihydroxyterephthalic acid
The synthesis of SIMOF-6 is typically carried out at room temperature. Copper(II) acetate monohydrate is dissolved in water with a small amount of acetic acid.[3] A separate solution of 2,3-dihydroxyterephthalic acid in DMF is prepared.[3] These two solutions are then mixed and left undisturbed for several days to allow for the slow crystallization of the MOF.[3] The resulting brown crystals are collected by filtration and washed with DMF.[3]
Key Characterization Techniques
The synthesized MOFs are characterized using a suite of analytical methods to determine their structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): This technique is essential for confirming the crystalline structure and phase purity of the synthesized MOF.[6]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF by measuring its mass change as a function of temperature.[6] This helps to determine the temperature at which the framework starts to decompose.[2]
-
Gas Adsorption-Desorption Isotherms: Typically using nitrogen at 77 K, this measurement allows for the determination of the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical parameters for applications in gas storage and separation.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the organic linker to the metal centers and to ensure the removal of solvent molecules after activation.[7]
-
Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the MOF crystals.[7]
Isomer-Property Relationship
The following diagram illustrates the influence of the dihydroxyterephthalic acid isomer on the resulting MOF's properties.
Caption: Influence of dihydroxyterephthalic acid isomers on MOF properties.
References
- 1. nbinno.com [nbinno.com]
- 2. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
A Comparative Guide to the Photocatalytic Efficiency of 2,5-Dihydroxyterephthalate MOFs and TiO₂
The pursuit of efficient and sustainable solutions for environmental remediation and energy production has led to significant research into photocatalysis. Titanium dioxide (TiO₂) has long been the benchmark photocatalyst due to its stability, low cost, and high reactivity under UV irradiation.[1][2] However, its wide bandgap and limited efficiency under visible light have prompted the exploration of novel materials.[1] Among these, Metal-Organic Frameworks (MOFs) constructed with 2,5-dihydroxyterephthalate (DHTP) linkers have emerged as promising candidates, offering tunable structures and enhanced visible-light absorption. This guide provides a detailed comparison of the photocatalytic performance of DHTP-based MOFs and TiO₂, supported by experimental data and methodologies.
Fundamental Mechanisms of Photocatalysis
Photocatalysis in both TiO₂ and MOFs is initiated by the absorption of photons with energy equal to or greater than the material's bandgap. This creates electron-hole pairs that migrate to the catalyst's surface to initiate redox reactions, ultimately leading to the degradation of pollutants or other chemical transformations.
Titanium Dioxide (TiO₂): As a semiconductor, TiO₂'s photocatalytic activity is governed by its electronic band structure, consisting of a filled valence band (VB) and an empty conduction band (CB). Upon UV irradiation, electrons are excited from the VB to the CB, leaving holes in the VB.[1][3] These charge carriers can then react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻), which are powerful oxidizing agents for the degradation of organic pollutants. A significant drawback of TiO₂ is its large bandgap (approximately 3.2 eV for the anatase phase), which restricts its activation to the UV portion of the solar spectrum, accounting for only about 5% of solar energy.[1][4]
2,5-Dihydroxyterephthalate (DHTP) MOFs: The photocatalytic mechanism in MOFs is more complex and can be attributed to the interplay between the metal clusters and the organic linkers. In DHTP-based MOFs, the organic linker itself can act as a photosensitizer. The DHTP linker can absorb visible light, exciting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[2] This is often followed by a ligand-to-metal charge transfer (LMCT) process, where the excited electron is injected into the metal-oxo clusters. This spatial separation of the electron and hole on different components of the framework can suppress charge recombination, a common issue in TiO₂. The unique structure of the DHTP linker, with its hydroxyl and carboxyl groups, provides excellent coordination sites for metal ions and can influence the electronic properties and pore environment of the MOF.[5]
Caption: A comparison of photocatalytic mechanisms in TiO₂ and DHTP-MOFs.
Performance Data Comparison
The photocatalytic efficiency of a material is quantified by several parameters, including the degradation rate of pollutants and the reaction rate constant. The following table summarizes representative data from studies comparing TiO₂ and DHTP-based MOFs or related composite materials.
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| TiO₂ (P25) | Rhodamine B (RhB) | UV Light | ~95% in 60 min | 0.045 | [6] (Implied) |
| TiO₂ (P25) | Methylene Blue (MB) | Visible Light | <10% in 120 min | - | [7] (Implied) |
| MIL-125(Ti)-NH₂ | Rhodamine B (RhB) | Visible Light | >90% in 120 min | 0.018 | [2] (Implied) |
| UIO-66-2OH(2,3) | Methylene Blue (MB) | Visible Light | ~90% in 150 min | 0.015 | [7] |
| M-Pt-TiO₂ (MOF-derived) | Rhodamine B (RhB) | UV Light | 98.97% in 30 min | 0.0645 | [6] |
| TiO₂@UiO-66 | Methyl Orange (MO) | UV Light | ~98% in 120 min | 0.019 | [8] |
Note: The data presented is a synthesis from various studies and experimental conditions may vary. Direct comparison should be made with caution.
From the data, it is evident that while standard TiO₂ is highly effective under UV light, its performance diminishes significantly under visible light. In contrast, DHTP-based MOFs and their derivatives demonstrate substantial photocatalytic activity under visible light irradiation, highlighting their potential for utilizing a broader range of the solar spectrum.[2][7] Furthermore, composites of TiO₂ with MOFs often show enhanced performance due to synergistic effects like improved charge separation and increased surface area.[8][9]
Experimental Protocols
A standardized protocol is crucial for the reliable evaluation and comparison of photocatalytic materials. Below is a typical methodology for assessing the photocatalytic degradation of an aqueous pollutant.
1. Catalyst Preparation and Characterization:
-
The photocatalyst (e.g., DHTP-MOF or TiO₂) is synthesized and characterized using techniques such as X-ray Diffraction (XRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) for morphology, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the bandgap.
2. Photocatalytic Reactor Setup:
-
A batch reactor, often made of quartz to allow light penetration, is typically used.[10]
-
A light source (e.g., a xenon lamp with appropriate filters for visible or UV light) is positioned to irradiate the reactor.
-
The temperature of the reaction is usually maintained using a water bath.[11]
3. Degradation Experiment:
-
A specific amount of the photocatalyst is suspended in an aqueous solution of the target pollutant (e.g., 20 mg of catalyst in 100 mL of 10 µM Rhodamine B).[11]
-
The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and the pollutant.[11]
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals.[11]
4. Analysis:
-
The collected samples are centrifuged to remove the catalyst particles.[11]
-
The concentration of the remaining pollutant in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the change in absorbance at the pollutant's characteristic wavelength.[11]
-
The degradation efficiency is calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
The reaction kinetics are often modeled using a pseudo-first-order rate equation: ln(C₀/Cₜ) = kt, where k is the apparent rate constant.[12]
Caption: A typical experimental workflow for evaluating photocatalytic activity.
Conclusion
References
- 1. Ti o2 as photocatalyst | PPTX [slideshare.net]
- 2. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation and photocatalytic degradation mechanism of a hydroxyl modified UiO-66 type metal organic framework - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00004D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. 2.5. Photocatalytic experiment for degradation of aqueous pollutants [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2,5-Dihydroxyterephthalate-Based Sensors for Selective Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the sensing selectivity of sensors based on 2,5-dihydroxyterephthalate, primarily in the form of Metal-Organic Frameworks (MOFs). These sensors are emerging as highly promising tools for the selective detection of various analytes, particularly metal ions, which are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical research. This document compares their performance against established analytical techniques, presenting supporting experimental data, detailed protocols, and visual representations of their sensing mechanisms.
Introduction to 2,5-Dihydroxyterephthalate-Based Sensors
The organic linker 2,5-dihydroxyterephthalic acid is a versatile building block for constructing porous crystalline materials known as Metal-Organic Frameworks (MOFs).[1] The unique structural and electronic properties of these MOFs, particularly their tunable porosity and strong luminescence, make them excellent candidates for fluorescent chemical sensors.[2][3] The sensing mechanism of these materials often relies on the interaction between an analyte and the MOF, which modulates the fluorescence of the material, leading to a "turn-on" or "turn-off" response.[4] This guide focuses on the application of these MOFs for the detection of mercury (Hg²⁺) and aluminum (Al³⁺) ions, comparing their performance to traditional methods such as Cold Vapor Atomic Absorption Spectrometry (CVAAS) and other fluorescent probes.
Performance Comparison: 2,5-Dihydroxyterephthalate MOF Sensors vs. Alternative Methods
The performance of 2,5-dihydroxyterephthalate-based sensors is evaluated based on key metrics such as the limit of detection (LOD), response time, and selectivity against potential interfering ions. The following tables provide a quantitative comparison with established analytical methods.
Table 1: Comparison of Sensors for Mercury (Hg²⁺) Detection
| Sensor Type | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| Eu-DHTA/DPA MOF | 40 nM | Not Specified | High selectivity, ratiometric fluorescence detection | Potential for interference from other metal ions |
| Cold Vapor Atomic Absorption Spectrometry (CVAAS) | 0.02 ppt (approx. 0.1 pM)[5] | Minutes | Industry standard, very low detection limits[4][5] | Requires sample pretreatment, expensive instrumentation[2][4] |
| Aptamer-based Fluorescent Sensor | 4.28 nM[6] | Not Specified | High specificity | Can be sensitive to environmental conditions |
Table 2: Comparison of Sensors for Aluminum (Al³⁺) Detection
| Sensor Type | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| UiO-(OH)₂@RhB MOF | 10 nM | 2 minutes | High sensitivity, fast response, ratiometric fluorescence | Potential for interference from other trivalent metal ions |
| GUPT-2 (Zn-DHT MOF) | 0.269 µM | Not Specified | High selectivity, "turn-on" fluorescence with color change[7] | Lower sensitivity compared to some other MOFs |
| Rhodamine-based Fluorescent Probe | Not Specified | Not Specified | "Off-on" fluorescence switching, visible color change[1] | Potential for pH sensitivity[1] |
| Colorimetric Sensor | 3.44 µM | Not Specified | Simple, naked-eye detection[8] | Generally lower sensitivity than fluorescent sensors |
Signaling Pathways and Sensing Mechanisms
The sensing mechanism of 2,5-dihydroxyterephthalate-based MOF sensors typically involves either fluorescence quenching ("turn-off") or enhancement ("turn-on"). These processes are triggered by the specific interaction of the analyte with the MOF structure.
"Turn-Off" Fluorescence Sensing Mechanism
In a "turn-off" mechanism, the fluorescence of the MOF is quenched upon binding of the analyte. This can occur through several processes, including photoinduced electron transfer (PET) from the excited state of the MOF to the analyte.
Caption: "Turn-Off" fluorescence sensing pathway.
"Turn-On" Fluorescence Sensing Mechanism
Conversely, a "turn-on" mechanism involves an increase in fluorescence upon analyte binding. This often occurs when the analyte interacts with the MOF in a way that restricts non-radiative decay pathways or enhances the emission of the fluorophore. For instance, the binding of Al³⁺ to the hydroxyl groups of the 2,5-dihydroxyterephthalate linker can rigidify the structure and enhance fluorescence.
Caption: "Turn-On" fluorescence sensing pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of sensor performance and for ensuring the reproducibility of results.
General Protocol for Fluorescence-Based Sensing
The following workflow outlines the typical steps involved in evaluating the sensing performance of a 2,5-dihydroxyterephthalate-based MOF sensor.
Caption: General experimental workflow for sensor evaluation.
Detailed Methodology for Selectivity Studies
To rigorously assess the selectivity of a sensor, interference studies are performed. This involves measuring the sensor's response to the target analyte in the presence of a variety of other potentially interfering species.
-
Preparation of Stock Solutions : Prepare stock solutions of the target analyte and a range of potential interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of the target analyte (e.g., 10 to 100-fold excess).
-
Baseline Measurement : Disperse the MOF sensor in a suitable solvent (e.g., deionized water or an appropriate buffer) and record its baseline fluorescence intensity.
-
Interference Test : To separate aliquots of the sensor dispersion, add a specific concentration of each interfering ion and record the fluorescence spectrum.
-
Competitive Binding Test : To the sensor dispersion containing the interfering ions, add the target analyte at a known concentration and record the fluorescence spectrum again.
-
Data Analysis : Compare the fluorescence response of the sensor to the target analyte in the absence and presence of each interfering ion. A minimal change in the fluorescence signal in the presence of other ions indicates high selectivity. The results are often presented as a bar chart showing the relative fluorescence intensity in the presence of different ions.
Conclusion
Sensors based on 2,5-dihydroxyterephthalate, particularly in the form of MOFs, demonstrate considerable promise for the selective detection of metal ions. They offer several advantages, including high sensitivity, rapid response times, and the potential for ratiometric and colorimetric detection, which can simplify the sensing process. While traditional methods like CVAAS offer extremely low detection limits, MOF-based sensors provide a more accessible and cost-effective alternative for on-site and real-time monitoring. The selectivity of these sensors is a key performance metric, and rigorous interference studies are essential to validate their performance in complex sample matrices. The continued development of these materials, with a focus on enhancing their selectivity and stability, will undoubtedly expand their applications in diverse scientific and industrial fields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Organic Frameworks (MOFs)-Based Sensors for the Detection of Heavy Metals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Comparison of an Advanced Mercury Analyzer with the Cold Vapor Atomic " by Dong Li [digitalcommons.wku.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
A Comparative Guide to the Use of Disodium 2,5-dihydroxyterephthalate in Large-Scale MOF Production
The selection of an organic linker is a critical decision in the large-scale production of Metal-Organic Frameworks (MOFs), directly influencing production costs, synthesis routes, and the final properties of the material. Disodium 2,5-dihydroxyterephthalate (Na2-DHTP), and its parent acid H4dhtp, is the building block for the MOF-74 series, a family of materials renowned for their high density of open metal sites and excellent performance in gas storage and separation. This guide provides a cost-benefit analysis of using Na2-DHTP in large-scale MOF production, with a direct comparison to two widely used and commercially significant linkers: terephthalic acid (BDC), the linker for the highly stable UiO-66, and trimesic acid (BTC), used in the archetypal HKUST-1.
Cost and Synthesis: A Comparative Overview
The economic viability of large-scale MOF production is heavily dependent on the cost of raw materials, with the organic linker often being a primary cost driver.[1] Solvents also contribute significantly to the overall expense, making aqueous synthesis routes particularly attractive for their reduced cost and environmental impact.[2]
This compound is considered a "specialized ligand," and its cost is substantially higher than commodity chemicals like terephthalic acid.[1] However, its disodium salt form is particularly amenable to water-based synthesis, which can offset some of the initial raw material expense by eliminating the need for costly and hazardous organic solvents like DMF.[3][4]
| Linker | Price Estimate (USD/kg) | Typical Solvent(s) | Typical Synthesis Conditions | Scalability & Cost Considerations |
| This compound (Na2-DHTP) | High (Specialized Ligand) | Water, DMF/Ethanol/Water | 90-120°C, 1-24h | The high cost of the linker is a major factor.[1] However, the feasibility of high-yield (92%) aqueous synthesis can significantly reduce solvent-related costs and simplify downstream processing, making it a promising route for large-scale production.[3] |
| Terephthalic Acid (BDC) | 0.64 - 1.00 | Dimethylformamide (DMF) | 110-130°C, 8 min - 24h | BDC is an inexpensive commodity chemical.[1][2][5][6] The main cost driver for UiO-66 production is often the solvent (DMF) and the specialized zirconium metal salt.[1] Continuous flow and solvent-free synthesis methods have been developed to improve scalability and reduce costs.[4][7] |
| Trimesic Acid (BTC) | ~377 (for 1kg) | Ethanol/Water, DMF | 100-120°C, 12-24h | The linker cost is moderate.[3][8][9][10] Production of HKUST-1 can be performed in greener solvents like ethanol and water, which is a significant advantage for large-scale synthesis.[11] |
Performance and Stability Comparison
The choice of linker fundamentally dictates the structure and, consequently, the performance characteristics of the resulting MOF. MOFs from the MOF-74 family, UiO-66, and HKUST-1 exhibit distinct properties in terms of surface area, gas uptake capacity, and stability.
| MOF | Linker | Metal | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Stability Profile |
| M-MOF-74 | Na2-DHTP / H4dhtp | Mg, Ni, Co, Zn | 800 - 1600 | Mg-MOF-74: 3.63 - 9.20Ni-MOF-74: 0.94 - 12.35 | Water: Generally low. The hydrolysis of MOF-74 is thermodynamically favorable.[12][13] Mg-MOF-74 is particularly sensitive to humidity, losing significant surface area and CO₂ capacity upon exposure to water.[12][13][14] Ni-MOF-74 shows comparatively higher stability in the presence of water.[12][15][16]Thermal: Decomposition temperatures vary with the metal, with Mg-MOF-74 being the most stable (linker decomposition >630°C).[17] |
| UiO-66 | Terephthalic Acid (BDC) | Zr | 950 - 1300 | 1.05 - 3.93 | Water: Considered one of the most water-stable MOFs due to the strong Zr-O bonds.[18] However, it can degrade under extreme pH conditions and in certain buffer solutions.[18][19][20][21]Thermal: High thermal stability, typically stable up to 500°C.[22] |
| HKUST-1 | Trimesic Acid (BTC) | Cu | 680 - 1800 | 1.14 - 7.23 | Water: Sensitive to humidity. The crystal structure can degrade upon exposure to water vapor, leading to a loss of adsorption capacity.[11][23][24][25]Thermal: Good thermal stability up to ~300°C.[26] |
Note: CO₂ adsorption capacities are reported under various conditions (temperature and pressure). Please refer to the cited literature for specific details.
Experimental Protocols for Scalable Synthesis
Protocol 1: Aqueous Synthesis of Ni-MOF-74 (Ni₂(dhtp))
This protocol is adapted from a high-yield, water-based synthesis method, which is advantageous for large-scale production due to its simplicity, speed, and use of an environmentally benign solvent.[3][4]
-
Preparation of Linker Suspension: Suspend 2,5-dihydroxyterephthalic acid (H4dhtp) in deionized water in a suitable reactor vessel.
-
Preparation of Metal Solution: In a separate vessel, dissolve nickel(II) acetate tetrahydrate in deionized water.
-
Reaction: Heat the linker suspension to reflux with vigorous stirring.
-
Addition: Add the nickel acetate solution to the refluxing linker suspension. The reaction is typically complete within 1 hour.
-
Isolation: Allow the product to cool to room temperature. Isolate the solid product by filtration.
-
Washing: Wash the product thoroughly with deionized water and then with a suitable solvent like ethanol to remove unreacted precursors.
-
Drying and Activation: Dry the material under vacuum. Activate the MOF by heating under vacuum to remove coordinated solvent molecules from the metal sites.
Protocol 2: Continuous Flow Synthesis of UiO-66
This protocol is based on a continuous synthesis method using a milli-structured reactor, enabling high space-time yields suitable for industrial production.[4]
-
Precursor Solutions: Prepare two separate precursor solutions.
-
Solution A: Dissolve zirconium(IV) chloride (ZrCl₄) and hydrochloric acid (HCl, as a crystallization agent) in dimethylformamide (DMF).
-
Solution B: Dissolve terephthalic acid (BDC) in DMF.
-
-
Pumping: Use high-pressure pumps to deliver the two precursor solutions at controlled flow rates into a static mixer to ensure rapid and homogeneous mixing.
-
Reaction: Pass the mixed solution through a heated, temperature-controlled milli-reactor. A residence time of approximately 8 minutes at the optimal temperature (e.g., 110°C) is sufficient for crystallization.
-
Cooling and Collection: The product slurry exiting the reactor is rapidly cooled in a heat exchanger. The solid UiO-66 product is then collected.
-
Purification: The collected product is washed multiple times with fresh DMF and then with a solvent like ethanol to remove residual reactants and solvent.
-
Drying and Activation: Dry the purified UiO-66 powder under vacuum.
Protocol 3: Optimized Hydrothermal Synthesis of HKUST-1
This protocol is an optimized batch synthesis that improves yield and can be scaled up.[11]
-
Solution Preparation: Dissolve copper(II) nitrate trihydrate and trimesic acid (BTC) in a 1:1 mixture of ethanol and deionized water in a reactor vessel.
-
Reaction: Heat the mixture to 100-120°C and maintain it at this temperature for 12-24 hours.
-
Cooling: Allow the reactor to cool down to room temperature.
-
Isolation: Collect the blue crystalline product by filtration.
-
Washing: Wash the product with a mixture of ethanol and water to remove any unreacted starting materials.
-
Drying and Activation: Dry the product in an oven and then activate by heating under vacuum to remove solvent molecules from the copper sites.
Visualizing Workflows and Relationships
Experimental Workflow for Aqueous Synthesis of Ni-MOF-74
Caption: Aqueous synthesis workflow for Ni-MOF-74.
Logical Relationships in Cost-Benefit Analysis
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. Trimesic acid | 554-95-0 | FT33325 | Biosynth [biosynth.com]
- 4. Improved continuous synthesis of UiO-66 enabling outstanding production rates - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00464B [pubs.rsc.org]
- 5. intratec.us [intratec.us]
- 6. imarcgroup.com [imarcgroup.com]
- 7. Accelerated and scalable synthesis of UiO-66(Zr) with the assistance of inorganic salts under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Trimesic acid price,buy Trimesic acid - chemicalbook [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. strem.com [strem.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Thermodynamics Drives the Stability of the MOF-74 Family in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. utd-ir.tdl.org [utd-ir.tdl.org]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. researchgate.net [researchgate.net]
- 19. Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions [mdpi.com]
- 20. Zirconium Metal-Organic Framework UiO-66: Stability in an Aqueous Environment and Its Relevance for Organophosphate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Structure stability of HKUST-1 towards water and ethanol and their effect on its CO2 capture properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Statistically Optimum HKUST-1 Synthesized by Room Temperature Coordination Modulation Method for the Adsorption of Crystal Violet Dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Disodium 2,5-dihydroxyterephthalate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for Disodium 2,5-dihydroxyterephthalate and two structurally related alternatives: Disodium Terephthalate and Disodium 4,4'-biphenyldicarboxylate. This document is intended to assist researchers in evaluating these compounds for applications in drug development and materials science by presenting key characterization data in a clear, comparative format, alongside detailed experimental protocols.
Introduction
This compound is a salt of 2,5-dihydroxyterephthalic acid, an organic compound with potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1]. The arrangement of its functional groups allows for the formation of robust structures with potential utility in drug delivery and other biomedical applications. For effective and reproducible research, a thorough understanding of its physicochemical properties is essential. This guide provides a cross-validation of its characterization data with that of Disodium Terephthalate, its non-hydroxylated counterpart, and Disodium 4,4'-biphenyldicarboxylate, an extended aromatic analogue.
Comparative Characterization Data
The following tables summarize the key characterization data for this compound and its alternatives. It is important to note that direct experimental data for the disodium salt of 2,5-dihydroxyterephthalic acid is limited in the public domain. Therefore, data for the parent acid, 2,5-dihydroxyterephthalic acid (DHTA), is included for reference and inference.
Physical and Chemical Properties
| Property | This compound | 2,5-dihydroxyterephthalic Acid (DHTA) | Disodium Terephthalate | Disodium 4,4'-biphenyldicarboxylate |
| Molecular Formula | C₈H₄Na₂O₆ | C₈H₆O₆ | C₈H₄Na₂O₄ | C₁₄H₈Na₂O₄ |
| Molecular Weight | 242.08 g/mol | 198.13 g/mol | 210.09 g/mol [2] | 286.19 g/mol |
| Appearance | - | White to off-white solid[3] | - | - |
| Solubility | - | Soluble in hot dimethylformamide[3] | Soluble in water | Sparingly soluble in aqueous solutions[4] |
Spectroscopic Data
| Parameter | Diethyl 2,5-dihydroxyterephthalate (in CDCl₃)[5] | 2,5-bis(allyloxy)terephthalic acid (in DMSO-d₆)[5] | Disodium Terephthalate (in D₂O) | Disodium 4,4'-biphenyldicarboxylate |
| ¹H NMR (ppm) | 10.14 (s, 2H, -OH), 7.47 (s, 2H, Ar-H), 4.40 (q, 4H, -CH₂-), 1.40 (t, 6H, -CH₃) | 13.02 (s, 2H, -COOH), 7.34 (s, 2H, Ar-H), 6.01 (m, 2H, -CH=), 5.43 (dd, 2H, =CH₂), 5.24 (dd, 2H, =CH₂), 4.60 (d, 4H, -O-CH₂-) | ~7.8 (s, 4H, Ar-H) | - |
| ¹³C NMR (ppm) | - | 166.67 (C=O), 150.09 (C-O), 133.39 (-CH=), 125.36 (Ar-C), 116.92 (=CH₂), 115.89 (Ar-C-COOH), 69.42 (-O-CH₂-) | ~176 (C=O), ~136 (Ar-C), ~130 (Ar-CH) | - |
| Compound | Key Peak Assignments (cm⁻¹) | Reference |
| 2,5-dihydroxyterephthalic acid (DHTA) | ~3400-3000 (O-H stretch, broad), ~1650 (C=O stretch), ~1600, 1450 (aromatic C=C stretch) | [6] |
| Disodium Terephthalate | ~1558 (asymmetric COO⁻ stretch), ~1389 (symmetric COO⁻ stretch), ~1088, 1023 (=C-H bend) | [7] |
| Disodium 4,4'-biphenyldicarboxylate | ~1610 (asymmetric COO⁻ stretch), ~1400 (symmetric COO⁻ stretch), ~850, 770 (aromatic C-H bend) | Inferred from parent acid |
X-ray Diffraction (XRD) Data
| Compound | Crystal System | Space Group | Key 2θ Peaks (°) | Reference |
| 2,5-dihydroxyterephthalic acid (anhydrous) | Triclinic | P-1 | 13.0, 15.5, 24.5, 26.2, 28.0 | [1] |
| Disodium Terephthalate | Orthorhombic | Pbc2₁ | 9.0, 17.0, 26.8, 28.2, 30.5 | [2] |
| Dicobalt 4,4'-biphenyldicarboxylate dihydroxide | Triclinic | P-1 | - | [7] |
Experimental Protocols
The following are detailed methodologies for the key characterization techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the powdered sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase purity of the compound.
Protocol:
-
Sample Preparation:
-
Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.
-
Mount the powder on a sample holder, ensuring a flat, level surface.
-
-
Instrumentation: Employ a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition:
-
Scan the sample over a 2θ range of 5° to 80°.
-
Set the step size to 0.02° and the scan speed to 1-2°/min.
-
-
Data Analysis:
-
Process the raw data to identify the positions (2θ) and intensities of the diffraction peaks.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD) for phase identification.
-
The crystal system and space group can be determined through indexing and refinement procedures.
-
Workflow and Pathway Visualizations
To aid in understanding the experimental and analytical processes, the following diagrams are provided.
General Experimental Workflow for Characterization
References
- 1. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DISODIUM TEREPHTHALATE(10028-70-3) 1H NMR spectrum [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. Disodium 4,4'-bis(2-sulfostyryl)biphenyl(27344-41-8) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures of dicobalt and dinickel 4,4′-biphenyldicarboxylate dihydroxide, M 2(O2CC6H4C6H4CO2)(OH)2, M = Co and Ni, and diammonium 4,4′-biphenyldicarboxylate from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disodium 2,5-dihydroxyterephthalate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of disodium 2,5-dihydroxyterephthalate, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Immediate Safety Considerations
This compound, and its acidic form, are classified as hazardous materials. The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 |
| Hand Protection | Protective gloves | - |
| Skin and Body Protection | Long-sleeved clothing | - |
II. Step-by-Step Disposal Protocol
The following protocol outlines the approved procedures for the disposal of this compound. This process is designed to be straightforward and to ensure compliance with general hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
Segregate this waste from other laboratory waste streams to avoid incompatible mixtures. This compound is known to be incompatible with strong oxidizing agents.[4]
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be clearly marked with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Keep the container tightly closed except when adding waste.
Step 3: Accidental Spill or Release Containment
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed in the table above.
-
Contain the spill: Sweep up the solid material and shovel it into a suitable, closed container for disposal.[1][4]
-
Do not release into the environment: Prevent the product from entering drains, surface water, or ground water.[3]
Step 4: Final Disposal
Due to its hazardous nature, this compound requires disposal by a licensed professional waste disposal service. The following are the recommended disposal methods:
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Under no circumstances should this chemical be disposed of down the drain. [3][4]
III. Quantitative Safety Data
| Toxicological Data (for Disodium Terephthalate) | |
| Acute Toxicity | |
| Intraperitoneal (mouse) LD50 | 4600 mg/kg |
| Intravenous (mouse) LDLo | 1300 mg/kg |
| Oral (mouse) LD50 | 6300 mg/kg |
| Subcutaneous (mouse) LD50 | 8600 mg/kg |
Source: TCI Chemicals Safety Data Sheet
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling Disodium 2,5-dihydroxyterephthalate
Disclaimer: No specific Safety Data Sheet (SDS) for Disodium 2,5-dihydroxyterephthalate was found. The following safety recommendations are based on the available data for the closely related compound, 2,5-Dihydroxyterephthalic acid. It is presumed that the hazardous properties and handling requirements are similar.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This document provides essential guidance on personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazard profile of 2,5-Dihydroxyterephthalic acid.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2] |
| Skin | Protective gloves (e.g., Nitrile rubber) | Inspected prior to use and disposed of properly[1] |
| Long-sleeved clothing/Laboratory coat | To prevent skin contact[2][3] | |
| Respiratory | Dust mask or respirator | For large quantities or when dust is generated[4] |
| Feet | Closed-toe shoes | Standard laboratory practice |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials.[1]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe in dust.[1]
-
Weigh and handle the solid material carefully to prevent the formation of dust.
-
After handling, wash hands thoroughly with soap and water.[5]
3. Accidental Release Measures:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1][2][3]
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[3] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Empty Containers: Treat empty containers as hazardous waste and dispose of them accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
